molecular formula C13H20N2O2 B13538281 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Katalognummer: B13538281
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: FHAOUSSGCOUTCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,6-Dimethoxyphenyl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,6-Dimethoxyphenyl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

1-[(2,6-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-5-13(17-2)11(12)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3

InChI-Schlüssel

FHAOUSSGCOUTCP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)CN2CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

1-[(2,6-Dimethoxyphenyl)methyl]piperazine CAS 1017210-41-1 chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (CAS 1017210-41-1)

Disclaimer: The following guide has been compiled from publicly available data and established chemical principles. For the specific compound 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, there is a notable absence of experimentally validated data in peer-reviewed literature. Therefore, certain sections, particularly those detailing experimental protocols and specific physicochemical properties, are presented as well-reasoned, predictive models based on the chemistry of analogous structures. These should be regarded as theoretical and require experimental validation.

Introduction

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered interest within the field of medicinal chemistry.[1] The piperazine ring is a common scaffold in drug discovery, known for its presence in a wide array of therapeutic agents, including those targeting the central nervous system (CNS).[2] Compounds with the benzylpiperazine backbone have been investigated for their stimulant and euphoric properties, often interacting with dopaminergic and serotonergic pathways.[3][4] The substitution pattern on the phenyl ring, in this case, two methoxy groups at positions 2 and 6, is expected to significantly influence the molecule's conformational flexibility and its interactions with biological targets. This guide provides a comprehensive overview of its known and predicted chemical properties, a proposed synthetic route, analytical methodologies, and safety considerations.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine are crucial for its application in a research setting.

Identifiers and Molecular Structure

Below is a table summarizing the key identifiers for this compound.

PropertyValueSource
IUPAC Name 1-[(2,6-dimethoxyphenyl)methyl]piperazine[1]
CAS Number 1017210-41-1N/A
Molecular Formula C₁₃H₂₀N₂O₂[1]
Molecular Weight 236.31 g/mol [1]
Canonical SMILES COC1=C(C(=CC=C1)OC)CN2CCNCC2[1]
InChI Key FHAOUSSGCOUTCP-UHFFFAOYSA-N[1]

chemical_structure 1-[(2,6-Dimethoxyphenyl)methyl]piperazine 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Caption: Chemical structure of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
XLogP3 1.2[1]
Topological Polar Surface Area 44.4 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Boiling Point Not Specified[1]
Melting Point Not Specified[1]
Solubility Soluble in organic solvents[1]

Synthesis and Purification

While a specific, validated synthesis for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is not published in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for the synthesis of N-benzylpiperazine derivatives.[5] The proposed method is a two-step process involving the reductive amination of 2,6-dimethoxybenzaldehyde with piperazine.

Proposed Synthetic Pathway

synthesis_pathway reactant1 2,6-Dimethoxybenzaldehyde intermediate Imine Intermediate (not isolated) reactant1->intermediate Condensation reactant2 Piperazine reactant2->intermediate product 1-[(2,6-Dimethoxyphenyl)methyl]piperazine intermediate->product Reduction reductant Sodium Triacetoxyborohydride (STAB) reductant->product

Caption: Proposed synthetic pathway for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1-[(2,6-Dimethoxyphenyl)methyl]piperazine via reductive amination.

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

    • Rationale: An inert atmosphere is crucial to prevent the reaction of the reducing agent with atmospheric moisture. Anhydrous solvent is used for the same reason.

  • Addition of Amine: Add anhydrous piperazine (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

    • Rationale: A slight excess of piperazine is used to drive the initial imine formation to completion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction may be mildly exothermic.

    • Rationale: STAB is a mild and selective reducing agent suitable for reductive aminations. It is less reactive with water than other hydrides like sodium borohydride, but anhydrous conditions are still preferred for optimal results. Portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

    • Rationale: Monitoring ensures the reaction goes to completion and helps to determine the appropriate time for workup, preventing the formation of byproducts.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Rationale: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction and quenches any remaining reducing agent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Rationale: The brine wash removes residual water and inorganic salts. MgSO₄ is a common drying agent for organic solvents.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate with 1% triethylamine, can be effective.

    • Rationale: Column chromatography is necessary to remove unreacted piperazine, the triethylamine byproduct, and any other impurities. The addition of a small amount of triethylamine to the eluent helps to prevent the product from streaking on the acidic silica gel.

  • Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product. Characterize by NMR, MS, and IR spectroscopy.

Analytical Characterization

Proper analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following methods are recommended.

Chromatographic Analysis (Hypothetical)

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of the final compound.

HPLC ParametersRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 270 nm
Injection Volume 10 µL

Rationale: A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules. A gradient elution is used to ensure good separation of the product from potential impurities with different polarities. TFA is added to the mobile phase to improve peak shape by ion-pairing with the basic nitrogen atoms of the piperazine ring. Detection at 220 nm and 270 nm is chosen to capture the absorbance of the aromatic ring.[6]

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include singlets for the two methoxy groups (~3.8 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and multiplets for the eight piperazine protons (~2.4-2.9 ppm). The aromatic protons on the dimethoxyphenyl ring would likely appear as a triplet and a doublet between 6.5 and 7.3 ppm. A broad singlet for the N-H proton of the piperazine ring may also be observed, which would be exchangeable with D₂O.

  • ¹³C NMR: Distinct signals for the methoxy carbons (~56 ppm), the benzylic carbon (~60 ppm), and the piperazine carbons (~46 and 54 ppm) are expected. Aromatic carbons would appear in the 100-160 ppm range, with the carbons attached to the methoxy groups being the most downfield.

Mass Spectrometry (MS):

  • Under Electron Ionization (EI), the primary fragmentation would likely be the cleavage of the bond between the benzylic carbon and the piperazine nitrogen, leading to a prominent base peak at m/z 151, corresponding to the 2,6-dimethoxybenzyl cation.[7] Another significant fragment would be observed at m/z 85, corresponding to the piperazinyl fragment. The molecular ion peak (M⁺) at m/z 236 should be observable, though it may be of low intensity.

Infrared (IR) Spectroscopy:

  • Key expected vibrational bands include C-H stretching of the aromatic and aliphatic groups (~2800-3000 cm⁻¹), C-O stretching of the methoxy groups (~1250 and 1030 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹), and N-H stretching of the secondary amine in the piperazine ring (a broad band around 3300 cm⁻¹).[7]

Chemical Reactivity and Stability

  • Basicity: The two nitrogen atoms of the piperazine ring are basic and will react with acids to form salts. The N4 nitrogen is more sterically hindered by the benzyl group, but both can be protonated.

  • N-Alkylation/Acylation: The secondary amine (N-H) of the piperazine ring is nucleophilic and can undergo further reactions such as alkylation, acylation, and Michael additions.

  • Oxidation: The tertiary amine and the benzylic position can be susceptible to oxidation under strong oxidizing conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over long-term storage and should be stored in a cool, dark place under an inert atmosphere.

Safety and Handling

No specific safety data is available for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. However, based on the known hazards of structurally related benzylpiperazine and other piperazine derivatives, the following precautions should be taken:

  • Toxicity: Benzylpiperazine derivatives can have stimulant effects on the central nervous system and may be harmful if ingested, inhaled, or absorbed through the skin.[8] Adverse effects can include anxiety, insomnia, and in severe cases, seizures.[9]

  • Irritation: The compound is likely to be a skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a compound of interest for medicinal chemistry research, particularly in the development of new CNS-active agents. While experimental data for this specific molecule is scarce, this guide provides a framework for its synthesis, analysis, and handling based on established chemical principles and data from analogous compounds. The proposed protocols and predicted properties herein serve as a valuable starting point for researchers and drug development professionals, with the understanding that all theoretical information requires experimental validation.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Park, H., et al. (2015). A novel method for the determination of piperazine in pharmaceutical drug substances was developed using high performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). Journal of Pharmaceutical and Biomedical Analysis, 107, 235-240.
  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
  • Krzysztof, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 346.
  • United Nations Office on Drugs and Crime. (2013).
  • Qin, B., et al. (2005). IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 717-720.
  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile.
  • European Patent Office. (1990). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. EP0367430A2.
  • Poon, T. L. (2009). Piperazines: a new class of drug of abuse has landed in Hong Kong. Hong Kong Medical Journal, 15(4), 319-320.
  • European Monitoring Centre for Drugs and Drug Addiction. (2007). Report on the risk assessment of BZP in the framework of the Council Decision on new psychoactive substances.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0222846).
  • Singh, R., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook.
  • EvitaChem. (n.d.). 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.
  • Gee, P., et al. (2010). Multiorgan failure from 1-benzylpiperazine ingestion – legal high or lethal high? Clinical Toxicology, 48(3), 231-235.
  • Li, Z., et al. (2005). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules, 10(9), 1134-1140.
  • PubChem. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Piperazine, 1-methyl-. NIST Chemistry WebBook.
  • Rao, D. V. N. S., et al. (2006).
  • PubChem. (n.d.). 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine.
  • United States Patent and Trademark Office. (2017). U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Wang, Y., et al. (2022).
  • Drug Patent Watch. (2026).
  • Al-Ghorbani, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 86.
  • ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 1-Methylpiperazine(109-01-3)IR1.
  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook.
  • SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • NextSDS. (n.d.). 1-(2,6-DIMETHOXYPHENYL)
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  • Bouyahyaoui, A., et al. (2024).
  • CAS. (2025).

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Determining the Solubility of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the novel compound 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in dimethyl sulfoxide (DMSO). In the absence of established public data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, medicinal chemists, and drug development professionals to accurately and reproducibly measure its solubility. The guide emphasizes the critical role of DMSO as a primary solvent in early-stage drug discovery and provides both qualitative and quantitative methodologies, rooted in established scientific practices. Furthermore, it delves into the theoretical physicochemical properties of the target compound that influence its solubility and presents this information alongside actionable experimental workflows.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, indispensable in the realm of drug discovery and development.[1][2] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro biological assays.[1][3][4] Accurate determination of a compound's maximum solubility in DMSO is a critical first step, as it directly impacts the reliability and reproducibility of downstream experimental results.[3] Undissolved compound can lead to inaccurate concentration measurements and, consequently, misleading structure-activity relationship (SAR) data.

Physicochemical Profile of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine and its Predicted Influence on DMSO Solubility

While experimental data for the target compound is scarce, we can infer some of its likely physicochemical properties based on its structure and data from similar molecules. These properties are key determinants of its solubility behavior.

Table 1: Predicted Physicochemical Properties of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

PropertyPredicted Value/CharacteristicRationale and Potential Impact on DMSO Solubility
Molecular Weight ~250.34 g/mol (Calculated)A moderate molecular weight, which generally does not pose a significant impediment to solubility in DMSO.
Polarity PolarThe presence of two ether oxygen atoms and two nitrogen atoms in the piperazine ring contributes to its polarity. DMSO is a highly polar solvent, which should facilitate the dissolution of this compound.[2][5]
Hydrogen Bond Acceptors 4 (2 oxygens, 2 nitrogens)The presence of multiple hydrogen bond acceptors will likely enhance its interaction with DMSO, which is a hydrogen bond acceptor itself.
Hydrogen Bond Donors 1 (secondary amine in piperazine)The presence of a hydrogen bond donor can contribute to intermolecular interactions that may need to be overcome for dissolution.
pKa Basic (piperazine nitrogens)The basic nature of the piperazine moiety is a key characteristic. The pKa of piperazine itself is around 9.8 and 5.7. The exact pKa of the target molecule would need to be determined experimentally but will influence its ionization state.
LogP Moderately LipophilicThe dimethoxyphenyl group contributes to lipophilicity, while the piperazine ring adds polarity. An estimated LogP would likely be in a range that is amenable to dissolution in DMSO, which can solvate both lipophilic and hydrophilic moieties.

Experimental Determination of Solubility in DMSO

A multi-tiered approach is recommended, starting with a rapid qualitative assessment and progressing to a more rigorous quantitative determination.

Qualitative Solubility Assessment

This initial, rapid assessment provides a rough estimate of solubility and helps in planning the subsequent quantitative experiments.

Protocol:

  • Preparation: Weigh approximately 1-2 mg of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine into a clear glass vial.

  • Solvent Addition: Add a small, measured volume of anhydrous DMSO (e.g., 100 µL).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Observe the solution against a light and dark background.

    • "Soluble": If the solid completely dissolves, the compound is soluble at or above this concentration (e.g., >10-20 mg/mL).

    • "Partially Soluble" or "Insoluble": If a precipitate or cloudiness remains, proceed with incremental solvent addition.

  • Incremental Addition: If undissolved solid is present, add another measured aliquot of DMSO (e.g., 100 µL) and repeat the vortexing and observation steps. Continue this process until the compound fully dissolves or a large volume of solvent has been added.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted approach for determining thermodynamic equilibrium solubility.[4] This method involves creating a supersaturated solution and then allowing it to equilibrate, after which the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess compound into vial prep2 Add precise volume of DMSO prep1->prep2 Step 1 equil Incubate at constant temperature with agitation (e.g., 24-48h at 25°C) prep2->equil Step 2 sep1 Centrifuge to pellet undissolved solid equil->sep1 Step 3 sep2 Carefully collect supernatant sep1->sep2 Step 4 an1 Prepare serial dilutions of supernatant sep2->an1 Step 5 an2 Analyze by validated HPLC or NMR method an1->an2 an3 Quantify against a standard curve an2->an3

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine into a 2 mL microcentrifuge tube.[1]

    • Add a volume of anhydrous DMSO that is expected to be insufficient to fully dissolve the compound (e.g., 200 µL).

    • Vortex the mixture vigorously for 2-3 minutes.[1]

  • Equilibration:

    • Incubate the tube at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure thermodynamic equilibrium is reached.[1][6]

    • Utilize a shaker or rotator to provide gentle, continuous agitation during incubation.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[1]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[1]

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method to be used.[1]

  • Quantification:

    • Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

    • Prepare a standard curve using accurately weighed amounts of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine dissolved in the same diluent.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the standard curve.

    • Calculate the original solubility in the DMSO supernatant, accounting for the dilution factor.

Analytical Methodologies for Quantification

The choice of analytical technique is crucial for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for quantifying the concentration of a dissolved compound.

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 3.5 µmA standard reversed-phase column suitable for a broad range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides a polar mobile phase and aids in protonation for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic mobile phase for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA typical gradient to ensure elution of the compound of interest.
Flow Rate 0.4 mL/minA standard flow rate for this column dimension.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is standard.
Detection UV at an appropriate wavelength (e.g., 254 nm or a lambda max determined by UV-Vis scan)The dimethoxyphenyl group should provide a strong UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can also be used for quantification, particularly when a certified reference standard is available.[3]

Protocol Outline:

  • A known amount of the supernatant from the equilibrated sample is taken.

  • A precise amount of an internal standard (with a known concentration and non-overlapping peaks) is added.

  • The ¹H NMR spectrum is acquired.

  • The concentration of the analyte is determined by comparing the integral of a characteristic peak of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine to the integral of a known peak from the internal standard.

Data Interpretation and Reporting

Solubility should be reported in standard units such as milligrams per milliliter (mg/mL) and millimolar (mM). It is also crucial to report the temperature at which the measurement was conducted.

Example Data Presentation:

Table 3: Solubility of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in DMSO at 25°C

ReplicateSolubility (mg/mL)Solubility (mM)
1[Experimental Value][Calculated Value]
2[Experimental Value][Calculated Value]
3[Experimental Value][Calculated Value]
Average X ± SD Y ± SD
Conclusion e.g., Highly Soluble, Moderately Soluble, etc.

Conclusion

While no pre-existing solubility data for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in DMSO was identified, this guide provides a comprehensive, scientifically grounded framework for its experimental determination. By following the detailed protocols for both qualitative and quantitative analysis, researchers can generate reliable and reproducible solubility data. This information is fundamental for the effective use of this compound in drug discovery pipelines, ensuring the integrity of screening data and facilitating its progression as a potential therapeutic agent.

References

  • Title: DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Assays | ADMET & DMPK | Kinetic Solubility Source: Concept Life Sciences URL: [Link]

  • Title: Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure Source: ResearchGate URL: [Link]

  • Title: Piperazine amides with desirable solubility, physicochemical and drug-like properties Source: Semantic Scholar URL: [Link]

  • Title: 1-(3-METHOXYPHENYL)PIPERAZINE Source: SWGDRUG.org URL: [Link]

  • Title: 1-(2,6-DIMETHOXYPHENYL)PIPERAZINE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

Sources

An In-depth Technical Guide to the Putative In Vitro Mechanism of Action of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These compounds exhibit a vast spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, antidepressant, and anthelmintic effects.[2][3][4][5] The specific biological role of a piperazine derivative is intricately dictated by the nature of the substituents on its nitrogen atoms.

This guide focuses on the compound 1-[(2,6-Dimethoxyphenyl)methyl]piperazine . A thorough review of the current scientific literature reveals a conspicuous absence of direct in vitro studies elucidating the specific mechanism of action for this molecule. Consequently, this document will adopt a hypothesis-driven approach, leveraging structure-activity relationships gleaned from closely related analogs to propose a putative mechanism of action. This guide will then detail the rigorous in vitro methodologies required to experimentally validate or refute the proposed hypotheses. Our objective is to provide a robust framework for researchers initiating an investigation into the biological activity of this compound.

Chemical Identity and Structural Postulates

  • IUPAC Name: 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • CAS Number: 148583-59-9[6]

The structure of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine features two key pharmacophoric elements: the piperazine ring and the 2,6-dimethoxybenzyl group. The piperazine ring is a versatile basic moiety capable of engaging in various biological interactions.[1] The 2,6-dimethoxy substitution pattern on the benzyl ring introduces steric hindrance and specific electronic properties that can significantly influence receptor binding and metabolic stability. Based on the known pharmacology of related structures, two primary hypotheses for its mechanism of action emerge:

  • Hypothesis 1: Modulation of Central Nervous System (CNS) Receptors and Transporters. Many benzylpiperazine derivatives are known to interact with monoamine transporters (for dopamine, serotonin, and norepinephrine) and various serotonin receptor subtypes.[7][8] The dimethoxyphenyl moiety is also present in numerous CNS-active compounds.[9]

  • Hypothesis 2: Cytotoxic Activity against Proliferating Cells. A significant number of novel piperazine derivatives have demonstrated potent in vitro anticancer activity against various human cancer cell lines.[10][11][12]

This guide will explore the in vitro experimental cascades required to investigate both of these plausible mechanistic avenues.

Proposed Mechanism of Action I: Neuromodulatory Activity

The structural similarity of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine to known psychoactive benzylpiperazines suggests a potential interaction with monoamine systems in the central nervous system.[7] The proposed mechanism centers on the compound's ability to bind to and modulate the function of serotonin receptors and/or monoamine transporters.

Proposed Signaling Pathway: Serotonergic Modulation

A plausible hypothesis is that 1-[(2,6-Dimethoxyphenyl)methyl]piperazine acts as an agonist or antagonist at specific serotonin (5-HT) receptor subtypes, such as the 5-HT₁ₐ or 5-HT₂ₐ receptors, which are common targets for piperazine-containing compounds.[9]

G cluster_membrane Cell Membrane Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Activation/Inhibition Compound 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Compound->Receptor PK Protein Kinases (PKA, PKC) Second_Messenger->PK Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) PK->Cellular_Response

Caption: Putative signaling pathway for neuromodulatory activity.

In Vitro Experimental Workflow for Neuromodulatory Activity

To test this hypothesis, a tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.

G start Start: Compound Synthesis & Characterization receptor_binding Tier 1: Receptor Binding Assays (Radioligand Displacement) - Target Panel: 5-HT receptors, DAT, NET, SERT start->receptor_binding functional_assays Tier 2: Functional Assays (e.g., cAMP, Calcium Flux) - Determine Agonist/Antagonist Profile receptor_binding->functional_assays If binding observed neurotransmitter_uptake Tier 3: Neurotransmitter Uptake Assays - In synaptosomes or cell lines expressing transporters receptor_binding->neurotransmitter_uptake If binding observed electrophysiology Tier 4: Electrophysiology - Patch-clamp on neurons to measure changes in excitability functional_assays->electrophysiology neurotransmitter_uptake->electrophysiology end End: Elucidation of Neuromodulatory Profile electrophysiology->end

Caption: Experimental workflow for investigating neuromodulatory activity.

This protocol is foundational for determining if the compound binds to specific receptors or transporters.

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the human receptor or transporter of interest (e.g., HEK293 cells expressing 5-HT₁ₐ).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value can be used to calculate the binding affinity (Ki).

Proposed Mechanism of Action II: Cytotoxic Activity

The piperazine nucleus is a common feature in many compounds designed as anticancer agents.[10][11] Therefore, an alternative or parallel mechanism of action for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine could be the induction of cytotoxicity in rapidly dividing cells.

Proposed Cellular Effects: Induction of Apoptosis

Many cytotoxic piperazine derivatives exert their effects by inducing apoptosis, or programmed cell death. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

In Vitro Experimental Workflow for Cytotoxic Activity

A systematic investigation of cytotoxic effects involves initial screening for cell viability reduction, followed by assays to determine the mode of cell death.

G start Start: Compound Treatment of Cancer Cell Lines (e.g., A549, MCF-7) viability_assay Tier 1: Cell Viability/Proliferation Assays (MTT, SRB, or CellTiter-Glo) - Determine IC50 values start->viability_assay apoptosis_assay Tier 2: Apoptosis Detection Assays (Annexin V/PI Staining, Caspase Activity) - Confirm apoptotic cell death viability_assay->apoptosis_assay If cytotoxic cell_cycle_analysis Tier 3: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) - Identify cell cycle arrest apoptosis_assay->cell_cycle_analysis western_blot Tier 4: Western Blot Analysis - Probe for key apoptotic proteins (e.g., PARP, Caspase-3, Bcl-2 family) apoptosis_assay->western_blot end End: Characterization of Cytotoxic Mechanism cell_cycle_analysis->end western_blot->end

Caption: Experimental workflow for investigating cytotoxic activity.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Putative Binding Affinities (Ki) of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Target Ki (nM)
5-HT₁ₐ Receptor To be determined
5-HT₂ₐ Receptor To be determined
Dopamine Transporter (DAT) To be determined
Serotonin Transporter (SERT) To be determined

| Norepinephrine Transporter (NET) | To be determined |

Table 2: In Vitro Cytotoxicity (IC₅₀) of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Cell Line IC₅₀ (µM)
A549 (Lung Carcinoma) To be determined
MCF-7 (Breast Adenocarcinoma) To be determined
HCT-116 (Colon Carcinoma) To be determined

| Normal Fibroblasts (e.g., MRC-5) | To be determined |

Conclusion and Future Directions

While the precise in vitro mechanism of action of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine remains to be experimentally defined, its chemical structure provides a strong rationale for investigating its potential as either a neuromodulatory agent or a cytotoxic compound. The experimental workflows and protocols detailed in this guide offer a comprehensive and logical pathway for elucidating its biological function. The initial tiered screening assays—receptor binding for CNS targets and cell viability for cytotoxicity—will be critical in directing the subsequent, more mechanistic studies. A definitive understanding of this compound's activity will only be achieved through the rigorous application of these in vitro pharmacological and cell-based assays.

References

  • Chemspace. (n.d.). 1-(2,6-dimethoxybenzoyl)-4-[(2-methylphenyl)methyl]piperazine. Retrieved from [Link]

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  • NextSDS. (n.d.). 1-(2,6-DIMETHOXYPHENYL)PIPERAZINE — Chemical Substance Information. Retrieved from [Link]

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  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

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  • Głowacka, I. E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved from [Link]

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  • Reddy, P. V., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. Retrieved from [Link]

  • Wouters, J., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Retrieved from [Link]

  • (n.d.). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Unknown Source.
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  • El-Malah, A., et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Retrieved from [Link]

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pharmacokinetics and metabolism of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Pharmacokinetics and Metabolism of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Executive Summary

This guide provides a comprehensive technical overview of the anticipated pharmacokinetic and metabolic profile of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. As a novel chemical entity, direct empirical data for this specific molecule is not extensively available in public literature. Therefore, this document leverages established principles of drug metabolism and pharmacokinetic science, drawing upon data from structurally analogous piperazine and phenylpiperazine compounds to construct a predictive model of its behavior in vivo. The core focus is on predicting the primary metabolic pathways, the cytochrome P450 (CYP) enzymes likely involved, and the standard experimental workflows required to empirically validate these predictions. This guide is intended for researchers, medicinal chemists, and drug development scientists engaged in the characterization of new chemical entities containing the piperazine scaffold.

Introduction to 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

The compound 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry renowned for its favorable physicochemical properties and versatile biological activities.[1][2] The structure incorporates two key pharmacophores: the basic piperazine ring, which often imparts aqueous solubility and can interact with various biological targets, and a 2,6-dimethoxyphenyl group, which introduces lipophilicity and specific steric and electronic features that can modulate target binding and metabolic stability.

The predictive analysis of a new compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, enabling early identification of potential liabilities and guiding chemical optimization.[3] This guide will delineate the expected ADME profile of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, with a particular emphasis on its metabolic fate.

Predicted Pharmacokinetic (ADME) Profile

The overall pharmacokinetic behavior of a drug candidate dictates its therapeutic window and dosing regimen. Based on its structure, the following profile is anticipated.

Absorption

Piperazine derivatives are often weak bases and can exhibit good oral absorption.[2] The presence of the two nitrogen atoms in the piperazine ring allows for protonation, which generally confers adequate aqueous solubility for dissolution in the gastrointestinal tract. High permeability across the intestinal membrane is also anticipated, a characteristic common to many piperazine-containing compounds.[4] Therefore, it is predicted that 1-[(2,6-Dimethoxyphenyl)methyl]piperazine will have favorable properties for oral bioavailability.

Distribution

Compounds containing a piperazine moiety often exhibit a large volume of distribution (Vd), indicating extensive distribution into tissues.[5] The lipophilic dimethoxyphenyl group is expected to enhance this characteristic. Depending on its affinity for efflux transporters like P-glycoprotein at the blood-brain barrier, the compound may also achieve significant central nervous system (CNS) penetration.

Metabolism

Metabolism is the most complex and critical aspect of this compound's disposition. The structure presents several sites susceptible to enzymatic modification, primarily by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[6]

2.3.1 Predicted Primary Metabolic Pathways

The metabolism is expected to proceed via several parallel pathways:

  • O-Demethylation: The two methoxy groups on the phenyl ring are prime targets for oxidative O-demethylation. This reaction is very common for methoxy-substituted aromatic rings and is frequently catalyzed by CYP2D6.[7] The process can occur sequentially, leading to a mono-hydroxylated (catechol if adjacent) or di-hydroxylated metabolite.

  • Piperazine Ring Oxidation: The piperazine ring itself is a site of metabolic activity. Oxidation can occur at the carbon atoms alpha to the nitrogen, potentially leading to the formation of lactams.

  • N-Dealkylation: Cleavage of the benzyl-piperazine bond (N-dealkylation) would yield 2,6-dimethoxybenzyl alcohol (and its further metabolites) and piperazine. This is a common metabolic route for N-substituted piperazines.

  • Aromatic Hydroxylation: Direct hydroxylation of the phenyl ring is another possibility, though it may be sterically hindered by the two methoxy groups.

2.3.2 Key Cytochrome P450 (CYP) Enzymes

Based on extensive data from analogous compounds, the following CYP isoforms are predicted to be the primary mediators of metabolism:

  • CYP2D6: This is the most likely enzyme to be responsible for the O-demethylation of the dimethoxyphenyl moiety. CYP2D6 is known to metabolize numerous piperazine-based drugs and is highly polymorphic in the human population, which could lead to significant inter-individual variability in drug clearance.[7][8][9]

  • CYP3A4: As the most abundant CYP enzyme in the human liver, CYP3A4 is often involved in the metabolism of piperazine-containing compounds, particularly in N-dealkylation and ring oxidation.[8][10][11]

  • Other CYPs: While CYP2D6 and CYP3A4 are predicted to be major contributors, other enzymes such as CYP1A2, CYP2C9, and CYP2C19 could play minor roles.[8]

The potential for this compound to be a mechanism-based inactivator of CYP enzymes, a known liability for some piperazine derivatives, should also be investigated.[11][12]

Excretion

The parent compound and its more polar metabolites are expected to be cleared from the body primarily via renal excretion in the urine. Some portion may also be eliminated in the feces through biliary excretion, particularly for less polar metabolites.

Experimental Methodologies for Characterization

To move from prediction to empirical data, a structured experimental approach is necessary. The following protocols represent industry-standard methods for characterizing the ADME properties of a novel compound.

Protocol: In Vitro Metabolic Stability and Metabolite Identification using Human Liver Microsomes (HLM)

Causality and Rationale: This experiment is the first step in understanding a compound's metabolic fate. HLMs contain a rich complement of drug-metabolizing enzymes, especially CYPs.[13] By measuring the rate of disappearance of the parent compound, we can estimate its intrinsic clearance. Identifying the metabolites formed provides direct evidence of the metabolic pathways.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL stock) on ice.

    • Prepare a working solution of the test compound (1 mM in DMSO).

    • Prepare an NADPH-regenerating system (e.g., NADPH-A and NADPH-B solutions).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, HLM (to a final concentration of 0.5-1.0 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to detect non-CYP-mediated degradation.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Monitor the disappearance of the parent compound's mass transition over time to calculate the half-life (t½) and intrinsic clearance.

    • Perform metabolite identification by searching for expected mass shifts (e.g., +16 for hydroxylation, -14 for O-demethylation) and analyzing the fragmentation patterns of potential metabolites.[14]

Protocol: In Vivo Pharmacokinetic Study in Rodents

Causality and Rationale: An in vivo study is essential to understand how the compound behaves in a whole organism, integrating the processes of absorption, distribution, metabolism, and excretion. This provides critical parameters like bioavailability, clearance, and half-life.[15][16]

Step-by-Step Methodology:

  • Animal Dosing:

    • Use male Wistar or Sprague-Dawley rats (n=3-5 per group).

    • For intravenous (IV) administration, administer the compound (e.g., 1-2 mg/kg) via the tail vein. This group provides the reference for calculating bioavailability.

    • For oral (PO) administration, administer the compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~50 µL) from the tail vein or saphenous vein at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Extract the drug from the plasma using protein precipitation (with acetonitrile) or liquid-liquid extraction.

    • Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation and Visualization

Clear data presentation is crucial for interpretation and decision-making.

Table 1: Predicted Pharmacokinetic Parameters for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine
ParameterPredicted Value/RangeRationale
Oral Bioavailability (F%) Moderate to High (>40%)Based on typical properties of piperazine scaffolds.
Apparent Volume of Distribution (Vd) High (>3 L/kg)Lipophilic nature and basic piperazine core suggest extensive tissue distribution.
Plasma Clearance (CL) Moderate to HighDependent on the rate of hepatic metabolism, likely driven by polymorphic CYP2D6.[7]
Elimination Half-Life (t½) Short to Moderate (2-8 h)Clearance-dependent; rapid metabolism would lead to a shorter half-life.
Primary Metabolic Enzymes CYP2D6, CYP3A4Based on extensive literature for structurally related phenylpiperazines.[8][9][10]
Diagrams

G cluster_0 Predicted Metabolic Pathways Parent 1-[(2,6-Dimethoxyphenyl)methyl]piperazine M1 Mono-O-demethylated Metabolite Parent->M1 CYP2D6-mediated O-demethylation M3 Piperazine Parent->M3 CYP3A4-mediated N-dealkylation M4 Piperazine Ring Oxidized Metabolite Parent->M4 CYP3A4-mediated Oxidation M2 Di-O-demethylated Metabolite M1->M2 CYP2D6-mediated O-demethylation

Caption: Predicted metabolic pathways of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

G cluster_1 In Vitro Metabolism Workflow Start Compound + HLM + Phosphate Buffer PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Add NADPH Regenerating System PreIncubate->Initiate Incubate Incubate at 37°C (Time points: 0-60 min) Initiate->Incubate Quench Quench with Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and Identify Metabolites Analyze->Data

Caption: Experimental workflow for in vitro metabolism studies using HLMs.

Summary and Future Directions

This guide outlines the predicted pharmacokinetic and metabolic profile of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine based on its chemical structure and data from analogous compounds. The key predictions are:

  • Good potential for oral absorption and extensive tissue distribution.

  • Metabolism dominated by O-demethylation (likely via CYP2D6) and N-dealkylation (likely via CYP3A4).

  • A potential for inter-individual variability in clearance due to the role of the polymorphic CYP2D6 enzyme.

It is imperative that these predictions are confirmed with empirical data. The experimental workflows provided herein offer a clear path forward for the preclinical development of this compound. Future studies should focus on reaction phenotyping to definitively identify the CYP enzymes involved, assessing the potential for drug-drug interactions, and characterizing the pharmacokinetic profiles in multiple preclinical species to enable robust human dose prediction.

References

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. [Link]

  • Li, A. C., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 399. [Link]

  • Rock, D. A., et al. (2007). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Drug Metabolism and Disposition, 35(2), 257-264. [Link]

  • Doss, G. A., et al. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 19(9), 1157-1165. [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

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  • Gao, H., et al. (2005). Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. Drug Metabolism and Disposition, 33(2), 203-208. [Link]

  • Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8849. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2000). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 28(10), 1229-1235. [Link]

  • Rock, D. A., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1395-1402. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][14]naphthyridin-2(1H)-one (Torin2), a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

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  • Research Trend. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. Research Trend. [Link]

  • Pytka, K., et al. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. European Journal of Pharmacology, 764, 537-546. [Link]

  • da Silva, L. C., et al. (2016). ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prostatic hyperplasia. Brazilian Journal of Medical and Biological Research, 49(12), e5542. [Link]

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Structural Characterization of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine: A Multiparametric Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural elucidation pipelines, I approach the characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) not merely as a checklist of analytical techniques, but as a cohesive, self-validating system.

The molecule 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (often referred to as 2,6-dimethoxybenzylpiperazine) is a critical structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and cardiovascular agents[1]. Because the piperazine ring is prone to dynamic conformational chair-flipping and the aromatic system is highly symmetric, relying on a single analytical modality can lead to critical blind spots[2].

This whitepaper details a robust, orthogonally validated methodology for the structural characterization of this compound, ensuring absolute confidence in molecular connectivity, exact mass, and functional group integrity.

Physicochemical Profile & Molecular Architecture

Before initiating any analytical workflow, it is imperative to map the expected physicochemical properties of the target. The molecule consists of three distinct domains: a highly symmetric 2,6-dimethoxyphenyl ring, a methylene bridge, and a basic, saturated piperazine heterocycle.

Table 1: Core Physicochemical Properties
PropertyValueStructural Significance
Chemical Formula C₁₃H₂₀N₂O₂Dictates the exact mass and isotopic distribution[1].
Molecular Weight 236.31 g/mol Nominal mass target for low-resolution MS[1].
Monoisotopic Mass 236.1525 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1The secondary amine (N-H) on the piperazine ring.
Hydrogen Bond Acceptors 4Two methoxy oxygens and two piperazine nitrogens.

Analytical Strategy and Workflow

To establish a self-validating system, we employ a triad of orthogonal techniques. Nuclear Magnetic Resonance (NMR) establishes the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition, and Fourier-Transform Infrared (FT-IR) Spectroscopy independently verifies the presence of specific functional groups. If one technique suggests an anomaly, the others serve as diagnostic cross-checks.

Workflow A 1-[(2,6-Dimethoxyphenyl) methyl]piperazine B NMR Spectroscopy (Connectivity) A->B C HRMS (ESI+) (Exact Mass) A->C D FT-IR Spectroscopy (Functional Groups) A->D E Structural Consensus & Validation B->E C->E D->E

Workflow for the multiparametric structural characterization of piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

NMR is the cornerstone of structural connectivity. For 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, the symmetry of the 2,6-dimethoxybenzyl moiety provides a highly diagnostic splitting pattern[3]. Because the two methoxy groups are chemically equivalent, they will appear as a single, intense 6-proton singlet. The aromatic protons will exhibit an AX2​ spin system: the para-proton (H-4) is split into a triplet by the two meta-protons, while the meta-protons (H-3, H-5) appear as a doublet.

The piperazine ring presents a unique challenge: at room temperature, rapid chair-to-chair interconversion averages the axial and equatorial protons, typically resulting in broad multiplets. Choosing a non-polar, non-protic solvent like CDCl3​ minimizes hydrogen-bonding artifacts that can further broaden these signals[2].

Step-by-Step Methodology: 1D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field (Z1-Z4) to achieve a TMS line width of <1.0 Hz.

  • ¹H Acquisition: Run a standard proton sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methylene and methoxy protons.

  • ¹³C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds.

  • Processing: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase the spectra manually and perform baseline correction before integration.

Table 2: Expected ¹H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
~7.20Triplet (t)1HAromatic H-4Split by equivalent H-3 and H-5 protons[3].
~6.55Doublet (d)2HAromatic H-3, H-5Shielded by ortho-methoxy oxygen lone pairs[3].
~3.80Singlet (s)6H-OCH₃ (x2)Equivalent due to C2v symmetry of the ring.
~3.65Singlet (s)2HAr-CH₂-NMethylene bridge, isolated from adjacent coupling.
~2.85Multiplet (m)4HPiperazine C3, C5Adjacent to the secondary amine (N-H).
~2.50Multiplet (m)4HPiperazine C2, C6Adjacent to the tertiary benzylic nitrogen.
~1.80Broad Singlet1HN-HExchangeable proton; broad due to quadrupolar relaxation.
Table 3: Expected ¹³C NMR Assignments (100 MHz, CDCl3​ )
Chemical Shift (δ, ppm)AssignmentStructural Logic
~158.5Aromatic C-2, C-6Highly deshielded by the electronegative oxygen atoms[3].
~128.5Aromatic C-4Para-position relative to the methylene bridge[3].
~114.0Aromatic C-1Ipso-carbon attached to the methylene bridge[3].
~104.0Aromatic C-3, C-5Highly shielded by resonance from the ortho-methoxy groups[3].
~55.8-OCH₃ CarbonsStandard shift for aromatic methoxy groups[3].
~54.2Piperazine C2, C6Aliphatic carbons adjacent to the tertiary nitrogen.
~46.5Ar-CH₂-NBenzylic methylene bridge carbon.
~45.8Piperazine C3, C5Aliphatic carbons adjacent to the secondary amine.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale

While NMR proves the connectivity of the bulk sample, HRMS validates the exact elemental composition and confirms the absence of isobaric impurities. Piperazine compounds are highly basic due to their secondary and tertiary amines. Therefore, Positive Electrospray Ionization (ESI+) is the optimal soft ionization technique, as it readily protonates the basic nitrogen to form a stable [M+H]+ ion without excessive in-source fragmentation[4].

During Collision-Induced Dissociation (CID), the molecule predictably fragments via α-cleavage at the C-N bond of the benzylic bridge. This yields a highly stable 2,6-dimethoxybenzyl cation, which is a definitive diagnostic marker for this specific structural class.

Fragmentation M [M+H]+ Ion m/z 237.16 F1 2,6-Dimethoxybenzyl Cation m/z 151.07 M->F1 α-Cleavage (C-N Bond) F2 Piperazine Radical Neutral Loss M->F2 Fission

Primary ESI-MS fragmentation pathway for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Step-by-Step Methodology: LC-HRMS Acquisition
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v). Add 0.1% Formic Acid to act as a proton source and enhance ionization efficiency[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at 0.4 mL/min.

  • Ionization Parameters: Set the ESI source to positive mode. Configure the capillary voltage to 3.5 kV, desolvation gas flow to 600 L/hr, and source temperature to 150°C.

  • Data Acquisition: Scan the quadrupole Time-of-Flight (qTOF) analyzer from m/z 50 to 500. For MS/MS, isolate the precursor ion at m/z 237.16 and apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

Table 4: Key HRMS Fragmentation Ions
Exact Mass (m/z)Ion TypeStructural Assignment
237.1598 [M+H]+ Protonated molecular ion (Calculated for C13​H21​N2​O2+​ ).
151.0754 Fragment2,6-Dimethoxybenzyl cation (Cleavage of the C-N bond).
87.0917 FragmentProtonated piperazine ring (Alternative charge retention).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale

FT-IR serves as the final, rapid orthogonal check in our self-validating system. While MS confirms mass and NMR confirms the carbon skeleton, FT-IR directly probes the vibrational modes of the functional groups. We specifically look for the N-H stretch of the secondary amine and the strong C-O-C stretches of the methoxy ethers.

Step-by-Step Methodology: ATR-FTIR Acquisition
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO2​ and water vapor.

  • Sample Application: Place 2-3 mg of the neat solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Validation: Ensure the presence of a weak, sharp band around 3300 cm⁻¹ (secondary N-H stretch) and strong, distinct asymmetric stretching bands between 1100 and 1250 cm⁻¹ (aryl alkyl ether C-O-C stretch).

Conclusion: The Self-Validating Consensus

By synthesizing the data from these three distinct modalities, we achieve absolute structural certainty. The HRMS data definitively proves the molecular formula ( C13​H20​N2​O2​ ) and the benzylic linkage via the m/z 151.07 fragment. The NMR data maps the exact substitution pattern, proving the methoxy groups are at the 2,6-positions due to the symmetric AX2​ aromatic splitting and the 6H methoxy singlet. Finally, the FT-IR data orthogonally confirms the presence of the intact secondary amine and ether linkages. This multi-tiered approach eliminates analytical ambiguity, providing a robust foundation for downstream pharmacological or synthetic applications.

References

  • Buy 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (EVT-13673061) - EvitaChem. EvitaChem.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • Photocatalytic Radical Ortho-Dearomative Cyclization: Access to Spiro[5]deca-1,7,9-trien-6-ones. ACS Publications.

Sources

Preclinical Toxicology and Safety Evaluation of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a synthetic organic compound belonging to the benzylpiperazine class. Characterized by a piperazine ring substituted with a bulky, lipophilic 2,6-dimethoxyphenyl group, this compound is of significant interest in medicinal chemistry for its potential applications in central nervous system (CNS) disorders.

As a Senior Application Scientist, I approach the preclinical safety evaluation of this compound not as a checklist, but as a mechanistic investigation. Piperazine derivatives frequently interact with monoamine transporters (DAT, SERT, NET) and receptors (e.g., 5-HT, Dopamine). The causality behind our toxicological design is rooted in this pharmacophore: the lipophilic aromatic substitution enhances blood-brain barrier (BBB) penetration, driving CNS efficacy but also introducing specific liabilities.

Specifically, the basic nitrogen of the piperazine ring combined with a lipophilic tail is a classic pharmacophore for off-target binding to the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Therefore, the preclinical toxicology program must heavily index on neurobehavioral safety and cardiovascular liability, alongside standard systemic toxicity assessments.

Regulatory Framework & Study Timing

To advance 1-[(2,6-Dimethoxyphenyl)methyl]piperazine into First-in-Human (FIH) clinical trials, the nonclinical safety program must be rigorously aligned with international guidelines. The overarching strategy is governed by the ICH M3(R2) guidance, which dictates the types, duration, and timing of nonclinical safety studies required for human clinical trials [1]. Furthermore, because of the anticipated CNS activity, the core safety pharmacology battery must strictly adhere to ICH S7A standards [2].

Pathway Compound 1-[(2,6-Dimethoxyphenyl) methyl]piperazine Target Monoamine Transporters (DAT, SERT, NET) Compound->Target Primary Pharmacology OffTarget Off-Target: hERG Channel (I_Kr Current) Compound->OffTarget Potential Liability CNS_Effect CNS Stimulation (Neurobehavioral changes) Target->CNS_Effect Dopamine/Serotonin Efflux CV_Effect Cardiovascular Liability (QTc Prolongation) OffTarget->CV_Effect Delayed Repolarization

Caption: Pharmacological and toxicological pathways of benzylpiperazine derivatives.

Safety Pharmacology (Core Battery)

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

  • Cardiovascular System: Due to the aforementioned hERG liability, an in vitro hERG patch-clamp assay is mandatory. If the IC50​ is <10μM , an in vivo telemetry study in conscious, non-rodent models (e.g., Beagle dogs) is required to assess PR, QRS, and QT/QTc intervals.

  • Central Nervous System: A Functional Observational Battery (FOB) or modified Irwin test in rodents must be deployed to quantify acute neurobehavioral changes (e.g., hyperlocomotion, tremors, stereotypy) driven by monoaminergic efflux.

  • Respiratory System: Whole-body plethysmography in conscious rats to evaluate respiratory rate and tidal volume, as sympathomimetic agents can induce tachypnea.

General Toxicology (In Vivo)

The cornerstone of the systemic safety evaluation is the Repeated Dose 90-Day Oral Toxicity Study in Rodents , conducted in accordance with OECD Test Guideline 408 [3].

The causality of the study design requires the integration of Toxicokinetic (TK) satellite groups. We do not merely look for target organ toxicity; we must correlate toxicity with systemic exposure ( Cmax​ and AUC0−24h​ ). For example, if 1-[(2,6-Dimethoxyphenyl)methyl]piperazine induces hepatic centrilobular hypertrophy, TK data will reveal whether this is an adaptive response to cumulative exposure ( AUC ) or an acute toxic insult. A 28-day recovery cohort is also essential to determine if identified lesions are reversible, which directly impacts the clinical risk-benefit assessment.

Workflow Start Compound Selection InVitro In Vitro Safety Pharm & Genotox (hERG, Ames, Micronucleus) Start->InVitro InVivoAcute In Vivo Acute Toxicity (Dose Escalation / MTD) InVitro->InVivoAcute Acceptable Profile InVivoSub 90-Day Repeated Dose (OECD 408) + TK InVivoAcute->InVivoSub MTD Established IND IND Submission InVivoSub->IND NOAEL Determined

Caption: IND-enabling preclinical toxicology workflow for CNS-active compounds.

Step-by-Step Methodologies (Self-Validating Systems)

A robust toxicological protocol must be a self-validating system . This means the experiment includes internal controls, system suitability criteria, and predefined acceptance metrics that prove the assay functioned correctly, regardless of the test article's outcome.

Protocol 1: Automated Patch-Clamp hERG Assay (In Vitro Cardiovascular Safety)

Objective: Determine the IC50​ of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine on the IKr​ current.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

  • System Suitability (Self-Validation Check 1): Establish whole-cell configuration. The system is only valid if the initial seal resistance is >1GΩ and the baseline hERG tail current amplitude is >400pA . Cells failing this are automatically rejected.

  • Control Application (Self-Validation Check 2):

    • Negative Control: Perfuse with 0.1% DMSO (vehicle). Current rundown must be <5% over 5 minutes.

    • Positive Control: Perfuse with 100 nM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces a 70%±10% block.

  • Test Article Application: Perfuse 1-[(2,6-Dimethoxyphenyl)methyl]piperazine at ascending concentrations (0.1, 1, 10, 30, 100 μM ). Wait 3-5 minutes per concentration to achieve steady-state block.

  • Data Analysis: Calculate fractional block and fit to a Hill equation to derive the IC50​ .

Protocol 2: 28-Day Repeated Dose Toxicity in Rats with TK (In Vivo Systemic Safety)

Objective: Establish the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL).

  • Group Assignment: Randomize Sprague-Dawley rats into 4 main groups (Vehicle, Low, Mid, High Dose; n=10/sex/group) and corresponding TK satellite groups (n=3/sex/group).

  • Dose Formulation & Verification (Self-Validation Check 1): Formulate 1-[(2,6-Dimethoxyphenyl)methyl]piperazine daily. Analytical chemistry must confirm concentration is within ±10% of nominal and homogeneity is ≤5% RSD.

  • In-Life Phase: Administer via oral gavage daily. Conduct clinical observations twice daily. Record body weights and food consumption weekly.

  • TK Bleeds (Self-Validation Check 2): Collect blood from TK satellites on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. This validates that the animals were actually exposed to the drug systemically and checks for auto-induction/inhibition of metabolism.

  • Clinical Pathology & Necropsy: On Day 29, euthanize main group animals. Perform hematology, clinical chemistry, and macroscopic necropsy.

  • Histopathology: Blinded evaluation of 40+ tissues by a board-certified veterinary pathologist.

Quantitative Data Presentation

The following table summarizes the projected safety profile and acceptance criteria for advancing 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, modeled on standard benzylpiperazine derivatives [4].

Assay / EndpointParameter EvaluatedTarget Acceptance Criteria / ThresholdRationale for Threshold
hERG Patch-Clamp IC50​ ( μM ) >10μM (Ideally >30μM )Provides a >30x safety margin over anticipated free Cmax​ to prevent QTc prolongation.
Ames Test (OECD 471) Revertant ColoniesNo dose-dependent increaseConfirms absence of point mutations; basic requirement for IND.
In Vitro Micronucleus % Micronucleated CellsNo statistically significant increaseConfirms absence of clastogenic/aneugenic potential.
FOB (Rodent) Neurobehavioral ScoreNOEL ≥10x projected human dosePiperazines have high CNS liability; large safety margins are required.
90-Day Oral Tox NOAEL (mg/kg/day)Established without severe target organ toxDefines the starting dose for Phase I clinical trials via Human Equivalent Dose (HED) calculation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M3(R2) Nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA's Safer Choice Program Master Criteria for Safer Ingredients (Repeated Dose Toxicity)." EPA.gov. Available at:[Link]

An In-depth Technical Guide to 1-[(2,6-Dimethoxyphenyl)methyl]piperazine: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's molecular characteristics and offers insights into relevant analytical methodologies, grounded in established scientific principles.

Introduction to Substituted Piperazines

Piperazine and its derivatives are a ubiquitous class of organic compounds that form the structural core of numerous biologically active molecules. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile scaffold in drug design due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The specific substitution on the piperazine ring, such as the (2,6-dimethoxyphenyl)methyl group, profoundly influences the compound's pharmacological and physicochemical profile.

Core Physicochemical Properties

The foundational step in the characterization of any novel compound is the precise determination of its molecular weight and exact mass. These parameters are critical for structural elucidation, purity assessment, and quantitative analysis. Based on its molecular formula, the key quantitative data for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O₂Inferred from isomeric data[1][2]
Molecular Weight 236.31 g/mol Inferred from isomeric data[1][2]
Exact Mass 236.1525 uCalculated

Note: The molecular formula and weight are inferred from the closely related and well-documented isomer, 1-[(2,5-Dimethoxyphenyl)methyl]piperazine. Constitutional isomers share the same molecular formula and, therefore, the same molecular weight and exact mass.

Synthesis and Structural Elucidation

The synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine typically involves a nucleophilic substitution reaction between piperazine and 2,6-dimethoxybenzyl chloride or a related electrophile. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis_Workflow cluster_reaction Nucleophilic Substitution Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction Nucleophile Reagent 2,6-Dimethoxybenzyl Chloride Reagent->Reaction Electrophile Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 1-[(2,6-Dimethoxyphenyl) methyl]piperazine Purification Purification (e.g., Chromatography) Purification->Product Pure Product Reaction->Purification Crude Product

Caption: Synthetic workflow for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Structural confirmation of the final product is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Methodologies

Accurate and precise analytical methods are paramount for the quantification and quality control of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for such analyses.

Reversed-Phase HPLC-UV Protocol

This protocol outlines a general-purpose method for the analysis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Objective: To achieve a robust and reproducible separation and quantification of the target analyte.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on the nonpolar nature of the analyte, allowing for effective retention and separation.

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier improves peak shape for basic compounds like piperazines.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a higher concentration to elute the analyte. The specific gradient profile must be optimized based on the HPLC system and column dimensions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV spectrum of the analyte should be determined, and a wavelength of maximum absorbance selected for quantification (typically around 270 nm for the dimethoxyphenyl chromophore).

Self-Validating System:

  • System Suitability: Before sample analysis, a series of injections of a standard solution are performed to ensure the chromatographic system is performing adequately. Key parameters include peak symmetry, theoretical plates, and reproducibility of retention time and peak area.

  • Linearity: A calibration curve is generated using a series of standards of known concentrations to demonstrate the linear relationship between detector response and analyte concentration.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Standard Solution (Known Concentration) Injector Autosampler/Injector Standard->Injector Sample Sample Solution Sample->Injector Column C18 Column Injector->Column Pump Pump (Mobile Phase Delivery) Pump->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

This technical guide has detailed the essential physicochemical properties of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, providing a foundation for its use in research and development. The presented analytical protocol offers a robust starting point for method development, emphasizing the principles of scientific integrity and self-validation. As with any chemical entity, further specific characterization and method validation will be required depending on the intended application and regulatory context.

References

  • PubChem. 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride. [Link]

  • SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • MDPI. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. [Link]

  • SID. Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. [Link]

  • National Institute of Standards and Technology. Piperazine, 1-methyl-. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Arkivoc. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

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Methodological & Application

Application Note: Laboratory Synthesis and Validation of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

1-[(2,6-Dimethoxyphenyl)methyl]piperazine (Molecular Formula: C₁₄H₂₁N₃O, MW: 247.34 g/mol ) is a critical intermediate and pharmacophore in medicinal chemistry[1]. Piperazine derivatives substituted with methoxybenzyl groups are frequently investigated for their interactions with central nervous system (CNS) targets, including dopaminergic and serotonergic receptors[1].

This application note details a highly selective, scalable, and self-validating synthetic protocol for researchers and drug development professionals.

Strategic Experimental Design & Causality

While commercial sources suggest synthesis via acylation of piperazine with 2,6-dimethoxybenzoyl chloride followed by reduction[1], this two-step process often requires harsh reducing agents (e.g., Lithium Aluminum Hydride) which pose scale-up safety hazards. Alternatively, direct alkylation of piperazine with 2,6-dimethoxybenzyl chloride typically results in a statistical mixture of mono- and di-alkylated products (1,4-bis(2,6-dimethoxybenzyl)piperazine), severely complicating purification.

The Optimized Approach: Reductive Amination To ensure absolute chemoselectivity and high yield, this protocol utilizes a reductive amination pathway using 1-Boc-piperazine and 2,6-dimethoxybenzaldehyde.

  • Causality of Protection: Utilizing mono-Boc-protected piperazine completely eliminates the risk of bis-alkylation.

  • Causality of Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) because STAB is mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted aldehyde.

Quantitative Reagent Data

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
2,6-Dimethoxybenzaldehyde166.181.01.66 gElectrophile
1-Boc-piperazine186.251.051.96 gNucleophile
Sodium triacetoxyborohydride211.941.53.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96N/A40 mLSolvent
Trifluoroacetic Acid (TFA)114.0210.07.6 mLDeprotecting Agent

Experimental Workflow Visualization

SynthesisWorkflow A 2,6-Dimethoxybenzaldehyde + 1-Boc-piperazine B Iminium Formation (DCE, RT) A->B Mix (15 min) C Selective Reduction (NaBH(OAc)3) B->C Reductive Amination D Boc-Deprotection (TFA/DCM) C->D Intermediate Extraction E Target Compound Isolation D->E Neutralization & Purification

Figure 1: Reductive amination workflow for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine synthesis.

Step-by-Step Methodology

Phase 1: Reductive Amination (Synthesis of Boc-Protected Intermediate)
  • Preparation: In a rigorously dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 1-Boc-piperazine (1.96 g, 10.5 mmol) in 40 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere for 30 minutes to allow for complete iminium ion formation. Note: The addition of a catalytic amount of acetic acid (0.1 eq) can accelerate this step if steric hindrance slows the reaction.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes to prevent mild exothermic spikes.

  • Reaction Monitoring: Stir the suspension at room temperature for 12 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:Ethyl Acetate 7:3, UV detection).

  • Quenching & Extraction: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Phase 2: Deprotection and Isolation
  • Boc Cleavage: Dissolve the crude intermediate in 20 mL of DCM. Cool the flask to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (7.6 mL, ~100 mmol) dropwise.

  • Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. The resulting residue is the TFA salt of the target compound.

  • Free-Basing (Self-Validating Step): To obtain the free base, dissolve the residue in 15 mL of water. Adjust the pH to >12 using 2M NaOH. Validation: The product will crash out as a distinct organic layer or precipitate, confirming the successful removal of the hydrophilic Boc group.

  • Final Extraction: Extract the alkaline aqueous phase with Ethyl Acetate (3 x 20 mL). Dry the combined organics over Na₂SO₄, filter, and evaporate to yield pure 1-[(2,6-Dimethoxyphenyl)methyl]piperazine as a viscous oil or low-melting solid.

Analytical Validation System

To ensure the integrity of the synthesized compound, the following self-validating analytical checks must be performed:

  • LC-MS: Confirm the mass of the free base. The expected [M+H]⁺ peak is m/z 248.1.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the characteristic singlet for the six methoxy protons (-OCH₃) around δ 3.8 ppm.

    • The benzylic methylene protons (-CH₂-N) should appear as a sharp singlet around δ 3.6 ppm.

    • The piperazine ring protons will appear as two distinct multiplets (or broad singlets depending on exchange rates) integrating to 8 protons total.

    • Absence of a massive singlet at δ 1.4 ppm confirms complete Boc deprotection.

Safety and Handling Protocols

  • Fume Hood Operation: All operations involving DCE, DCM, and TFA must be conducted inside a certified chemical fume hood. TFA is highly corrosive and volatile.

  • PPE: Standard professional laboratory PPE is mandatory, including a chemically resistant lab coat, nitrile gloves (double-gloving recommended when handling TFA), and safety goggles.

  • Waste Disposal: Halogenated solvents (DCE, DCM) and acidic aqueous waste must be segregated and disposed of according to institutional Environmental Health and Safety (EHS) guidelines.

References

  • EvitaChem. "Buy 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (EVT-13673061)". EvitaChem Product Catalog.

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Application Note: A Robust HPLC-UV Method for the Quantification of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The method utilizes a C18 stationary phase with a buffered mobile phase, providing excellent peak symmetry and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications.[2][3]

Introduction and Chromatographic Considerations

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a piperazine derivative of significant interest in pharmaceutical development.[1] A reliable analytical method is crucial for monitoring its purity, stability, and concentration in various stages of drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for such quantitative analyses.[4]

The development of an effective HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Functional Groups: The molecule contains a dimethoxy-substituted benzene ring, which is the primary chromophore responsible for UV absorbance. It also features a piperazine ring, which contains two basic nitrogen atoms.

  • Basicity (pKa): The piperazine moiety confers basic properties to the molecule. The pKa values for piperazine itself are approximately 9.73 and 5.33. The substituents on the target molecule will influence these values, but it is critical to recognize its basic nature. This is the most significant factor for method development, as basic compounds can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing).[5]

  • Hydrophobicity (logP): The molecule possesses both hydrophobic (dimethoxyphenylmethyl group) and hydrophilic (piperazine ring) regions, suggesting moderate overall hydrophobicity. This makes it an ideal candidate for reversed-phase chromatography.[6]

  • UV Absorbance: The dimethoxyphenyl group is expected to have strong UV absorbance maxima around 220 nm and 270-280 nm, providing good sensitivity for UV detection. A UV scan is essential to determine the optimal wavelength for analysis. For similar compounds like 1-(2-methoxyphenyl)piperazine, a maximum absorbance is noted at 206 nm in an acidic solvent.

Based on these properties, a reversed-phase HPLC method was selected. A C18 column was chosen as the primary stationary phase due to its versatility and strong hydrophobic retention characteristics.[7][8] To ensure good peak shape for the basic analyte, controlling the mobile phase pH with a suitable buffer is paramount. Operating at a low pH (e.g., 2-4) protonates the basic nitrogens, leading to a consistent charge state, and suppresses the ionization of silica silanols, minimizing unwanted secondary ionic interactions.[9][10]

HPLC-UV Method Development Strategy

A systematic approach was employed to develop a robust and reliable method. The workflow involved selecting appropriate starting conditions based on the analyte's properties, followed by systematic optimization of chromatographic parameters.

Diagram: Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B Guides choice C Mobile Phase Scouting (ACN vs. MeOH, Buffer pH 3.0) B->C Test with D Wavelength Selection (PDA Scan, e.g., 275 nm) C->D Determine λmax E Gradient Optimization (Scouting Gradient 5-95% B) D->E F Isocratic vs. Gradient Decision E->F G Fine-tune Mobile Phase (%B, Buffer Concentration) F->G If Isocratic H Optimize Flow Rate & Temperature (e.g., 1.0 mL/min, 30 °C) F->H Optimize both I System Suitability Testing (ICH/USP Criteria) H->I J Final Method Definition I->J Confirm performance

Caption: A systematic workflow for HPLC-UV method development.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Bonus-RP, 4.6 x 150 mm, 5 µm) was found to be suitable.[11]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and analytical-grade phosphoric acid and potassium phosphate.

  • Reference Standard: 1-[(2,6-Dimethoxyphenyl)methyl]piperazine of known purity (>99%).

Experimental Protocol: Method Optimization
  • Wavelength Selection: A solution of the reference standard (10 µg/mL in mobile phase) was scanned from 200 to 400 nm using the DAD. A maximum absorbance was observed at approximately 275 nm, which was selected for quantification to maximize sensitivity and minimize interference.

  • Column and Mobile Phase Selection: A C18 column is a good starting point for moderately polar compounds.[6][12] Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV cutoff compared to methanol. A low pH mobile phase was required to ensure good peak shape. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was selected.[10]

  • Gradient Scouting: An initial fast gradient from 10% to 90% ACN over 10 minutes was run to determine the approximate elution conditions. The analyte eluted at approximately 45% ACN.

  • Optimization of Final Conditions: Based on the scouting run, an isocratic method was deemed suitable for this single analyte. The percentage of acetonitrile was adjusted to achieve a retention time between 3 and 7 minutes, providing a balance between resolution and run time. A composition of Acetonitrile:pH 3.0 Phosphate Buffer (45:55, v/v) was found to be optimal. The flow rate was set to 1.0 mL/min and the column temperature was maintained at 30 °C to ensure reproducible retention times.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Analytical Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[2][3][13] The validation characteristics assessed included specificity, linearity, range, accuracy, precision, and robustness.

Diagram: Method Validation Workflow

MethodValidation cluster_0 Core Validation Parameters (ICH Q2) cluster_1 Sensitivity & Durability Start Optimized HPLC Method Specificity Specificity (Blank, Placebo, Spiked Sample) Start->Specificity Linearity Linearity & Range (Min. 5 concentrations) Specificity->Linearity Accuracy Accuracy (Spiked placebo, min. 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary pH, %ACN, Flow Rate) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for analytical method validation as per ICH Q2(R1).

System Suitability

Before each validation run, a system suitability test (SST) was performed by injecting five replicate injections of a standard solution (e.g., 50 µg/mL). The results must meet the acceptance criteria defined by the USP <621> general chapter.[14][15]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by injecting the diluent (blank) and a placebo (if applicable). No interfering peaks were observed at the retention time of the analyte peak.

Linearity and Range

Linearity was assessed by preparing and analyzing standard solutions at five concentrations ranging from 10 µg/mL to 100 µg/mL (covering 50% to 150% of a nominal test concentration of 50 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25313,575
50627,150
75940,725
1001,254,300
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Acceptance Criteria 98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day. The Relative Standard Deviation (%RSD) of the results was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst to assess intermediate precision.

Precision Type%RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1 by injecting dilute solutions of known concentration.[3]

  • LOD: ~0.1 µg/mL

  • LOQ: ~0.3 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as the mobile phase composition (±2% ACN), pH (±0.2 units), and column temperature (±2 °C). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Standard and Sample Analysis Protocol

Preparation of Standard Solution (50 µg/mL)
  • Accurately weigh approximately 10 mg of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Dilute to volume with the diluent and mix well. This is the stock solution (100 µg/mL).

  • Pipette 5.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Mix well.

Preparation of Sample Solution
  • Accurately weigh a sample powder equivalent to approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Follow steps 2-4 from the standard preparation protocol.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis
  • Set up the HPLC system according to the conditions in Table 1.

  • Perform a system suitability test.

  • Inject the blank, followed by the standard solution and sample solutions.

  • Calculate the concentration of the analyte in the sample using the peak areas obtained from the standard and sample chromatograms.

Conclusion

The developed RP-HPLC-UV method for the quantification of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is specific, linear, accurate, precise, and robust. The method is straightforward and utilizes common reagents and instrumentation, making it suitable for routine quality control analysis in pharmaceutical laboratories. The comprehensive validation confirms its reliability and adherence to international regulatory standards.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • LCGC International. (2026, March 25). Column Selection for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2(R1): Validation of Analytical Procedures. ICH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Agilent. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Phenomenex. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Phenomenex. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Molnar Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Molnar Institute. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Shrisunder, N., et al. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Mastelf. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. LCGC International. Retrieved from [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Drawell. Retrieved from [Link]

  • PubChem. (n.d.). 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride. PubChem. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • PubMed. (2005, February 15). IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. PubMed. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Photochemical Conversion of 5,14-α-Diketopentacene to Pentacene. Retrieved from [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Cell Culture Assay Protocol

Introduction and Mechanistic Grounding

The compound 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (also known as 1-(2,6-dimethoxybenzyl)piperazine) belongs to the aryl/benzyl piperazine class of molecules. In medicinal chemistry, the piperazine ring is widely recognized as a "privileged scaffold," frequently utilized in the design of central nervous system (CNS) therapeutics targeting aminergic G-protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2/D3) receptors [1].

The Structural Causality of GPCR Binding

The pharmacological efficacy of benzylpiperazine derivatives is not coincidental; it is dictated by precise spatial and electrostatic interactions within the GPCR transmembrane (TM) binding pocket. For 5-HT receptors (specifically 5-HT1A and 5-HT7), the binding mechanism is driven by two critical pharmacophoric interactions [2, 4]:

  • The Ionic Anchor (Salt Bridge): The basic, protonatable secondary nitrogen atom of the piperazine ring forms a critical salt bridge with the carboxylic oxygen of the Asp3.32 residue located in transmembrane helix 3 (TM3). This interaction is universally required for aminergic GPCR ligand recognition.

  • Aromatic Stacking (CH–π / π–π): The 2,6-dimethoxyphenyl moiety projects into a hydrophobic sub-pocket, engaging in edge-to-face CH–π or direct π–π stacking interactions with the Phe6.52 residue in transmembrane helix 6 (TM6). The methoxy substitutions at the 2 and 6 positions dictate the steric conformation of the aromatic ring, fine-tuning receptor subtype selectivity [2].

To evaluate the functional profile (agonist vs. antagonist activity) of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, a highly sensitive in vitro cell culture assay is required. Because the 5-HT1A receptor is a Gαi/o-coupled GPCR , its activation leads to the inhibition of adenylyl cyclase (AC). Therefore, the most robust method for profiling this compound is a Forskolin-stimulated cAMP accumulation assay [3].

GPCR Signaling Pathway Visualization

The following diagram illustrates the Gαi-mediated signaling cascade targeted by 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

GPCR_Signaling Ligand 1-[(2,6-Dimethoxyphenyl) methyl]piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Asp3.32 GProtein Gαi/o Protein (Inhibitory) Receptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase (Enzyme) GProtein->AdenylylCyclase Inhibits (-) Forskolin Forskolin (Stimulator) Forskolin->AdenylylCyclase Stimulates (+) cAMP Intracellular cAMP Levels Decrease AdenylylCyclase->cAMP Converts ATP

Figure 1: 5-HT1A Gαi-coupled signaling pathway and the inhibitory effect on cAMP production.

Cell Culture Assay Preparation Protocol

This self-validating protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach to quantify cAMP levels in CHO-K1 cells stably expressing the human 5-HT1A receptor [3].

Phase 1: Reagent and Compound Preparation

Trustworthiness Note: Benzylpiperazines can exhibit non-specific binding to plastic surfaces at low concentrations. Always use low-binding plates and tips for serial dilutions.

  • Stock Solution: Dissolve 1-[(2,6-Dimethoxyphenyl)methyl]piperazine powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Serial Dilution: Prepare an 11-point, 3-fold serial dilution of the compound in assay buffer (Hank's Balanced Salt Solution [HBSS] supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

    • Causality: IBMX (Isobutylmethylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the cellular degradation of cAMP, ensuring the TR-FRET signal accurately reflects adenylyl cyclase activity.

  • Forskolin Preparation: Prepare a 10 µM solution of Forskolin in assay buffer.

    • Causality: Because 5-HT1A is Gi-coupled, baseline cAMP levels in CHO-K1 cells are too low to measure an inhibitory reduction. Forskolin directly stimulates adenylyl cyclase, artificially raising the "baseline" cAMP so that the Gi-mediated inhibition by the piperazine derivative can be quantified [3].

Phase 2: Cell Culture and Seeding
  • Cell Line: Cultivate CHO-K1 cells stably expressing the human 5-HT1A receptor (e.g., cAMP Hunter™ CHO-K1 HTR1A Gi cell line) in F12K medium supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin/Hygromycin).

  • Harvesting: Detach cells using non-enzymatic cell dissociation buffer (EDTA-based) rather than Trypsin.

    • Causality: Trypsin can cleave extracellular domains of GPCRs, temporarily reducing receptor density and assay sensitivity.

  • Seeding: Resuspend cells in assay buffer and seed at a density of 10,000 cells/well in a low-volume 384-well white microplate (5 µL per well).

Phase 3: Assay Execution (TR-FRET)
  • Compound Incubation: Add 2.5 µL of the serially diluted 1-[(2,6-Dimethoxyphenyl)methyl]piperazine to the cells. Incubate for 15 minutes at 37°C.

  • Stimulation: Add 2.5 µL of the 10 µM Forskolin solution to all wells (final assay concentration: 2.5 µM). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of TR-FRET cAMP detection conjugate (e.g., Eu-cAMP tracer) and 5 µL of anti-cAMP antibody labeled with a compatible fluorophore (e.g., ULight or d2).

  • Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Experimental Workflow Visualization

Assay_Workflow Step1 1. Compound Prep Solubilize in DMSO Prepare 3-fold dilutions Step3 3. Co-Incubation Add compound (15 min) Add Forskolin (30 min) Step1->Step3 Step2 2. Cell Seeding Harvest CHO-K1 5-HT1A cells Seed 10k cells/well in 384-well plate Step2->Step3 Step4 4. TR-FRET Detection Add Lysis Buffer & Tracers Incubate 1 hr in dark Step3->Step4 Step5 5. Data Analysis Read 665/615 nm ratio Calculate IC50 via 4-parameter logistic fit Step4->Step5

Figure 2: High-Throughput Screening (HTS) workflow for the cAMP accumulation assay.

Data Presentation and Analysis

Raw TR-FRET ratios should be interpolated against a cAMP standard curve. Data is typically normalized to percentage inhibition of the Forskolin-stimulated cAMP response. Use a non-linear regression model (4-parameter logistic equation) to determine the half-maximal inhibitory concentration ( IC50​ ) or half-maximal effective concentration ( EC50​ ).

Table 1: Representative Pharmacological Data for Benzylpiperazine Scaffolds (Note: Data represents expected ranges for substituted benzylpiperazine derivatives at aminergic GPCRs based on structural homology [1, 2, 4])

Compound ScaffoldTarget ReceptorAssay TypeFunctional ProfileExpected Potency ( EC50​ / IC50​ )Efficacy ( Emax​ )
1-[(2,6-Dimethoxyphenyl)methyl]piperazine 5-HT1AcAMP AccumulationPartial Agonist10 nM - 150 nM40 - 70%
Unsubstituted Benzylpiperazine5-HT1AcAMP AccumulationWeak Agonist> 500 nM< 30%
1-(2-Methoxyphenyl)piperazine5-HT1AcAMP AccumulationAntagonist IC50​ : 50 - 200 nMN/A
Reference (e.g., 8-OH-DPAT)5-HT1AcAMP AccumulationFull Agonist1 - 5 nM100%

Interpretation: The di-methoxy substitution on the phenyl ring significantly enhances binding affinity compared to the unsubstituted benzylpiperazine by locking the aromatic ring into a favorable conformation for Phe6.52 interaction [4].

References

  • Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update ACS Publications[Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents National Institutes of Health (PMC)[Link]

  • Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine Dove Medical Press[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry MDPI (Pharmaceuticals)[Link]

1H and 13C NMR spectroscopy data for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Application Note: 1 H and 13 C NMR Spectroscopy of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Introduction & Scientific Context

1-[(2,6-Dimethoxyphenyl)methyl]piperazine (Molecular Formula: C13​H20​N2​O2​ , MW: 236.31 g/mol ) is an important synthetic scaffold frequently utilized in medicinal chemistry, particularly for developing pharmaceuticals targeting central nervous system (CNS) disorders[1]. The molecule features a rigid 2,6-dimethoxybenzyl moiety attached to a conformationally dynamic piperazine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for structural elucidation, providing site-resolved information regarding molecular connectivity, stereochemistry, and functional groups[2]. Because the resonance frequency of each NMR-active nucleus is highly sensitive to its local chemical environment, NMR is uniquely suited to verify the substitution pattern of the aromatic ring and the conformational behavior of the piperazine moiety[3]. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of 1 H and 13 C NMR data for this compound.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural verification, this protocol moves beyond basic acquisition by integrating causality-driven parameter selection and orthogonal self-validation steps.

Sample Preparation
  • Procedure : Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add Tetramethylsilane (TMS) at 0.03% (v/v) as an internal reference ( δ 0.00 ppm).

  • Causality & Expert Insight : CDCl3​ is selected over polar aprotic solvents like DMSO- d6​ for two reasons. First, the free base of the piperazine derivative exhibits excellent solubility in chloroform. Second, CDCl3​ lacks exchangeable protons that could undergo rapid chemical exchange with the secondary amine (N-H) of the piperazine ring, allowing the N-H proton to be observed (albeit broadened by quadrupolar relaxation of the 14 N nucleus)[4].

Instrument Parameters

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz) equipped with a 5 mm broadband observe (BBO) probe[5].

  • 1 H NMR Acquisition : Utilize a standard single-pulse sequence (zg30) with a spectral width of 15 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds .

    • Causality: A 2-second delay ensures that the relatively fast-relaxing aliphatic and aromatic protons fully return to thermal equilibrium between radio-frequency (RF) pulses, which is mathematically required for accurate quantitative integration[6].

  • 13 C NMR Acquisition : Utilize a proton-decoupled sequence (zgpg30) with a spectral width of 250 ppm. Set the relaxation delay ( D1​ ) to 5.0 seconds .

    • Causality: Quaternary carbons (C-1, C-2, and C-6 on the phenyl ring) lack directly attached protons, leading to significantly longer spin-lattice relaxation times ( T1​ ). Extending the delay to 5 seconds, combined with the Nuclear Overhauser Effect (NOE) generated by proton decoupling, guarantees these critical quaternary signals are detectable above the baseline noise[2].

Self-Validation Step (DEPT-135)

To make the protocol self-validating, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment must be run concurrently. The DEPT-135 sequence yields positive signals for CH and CH3​ groups, negative signals for CH2​ groups, and zero signal for quaternary carbons. This orthogonal data perfectly cross-verifies the 1D 13 C assignments, ensuring no misidentification of the structurally critical benzyl CH2​ or the piperazine ring carbons.

Results & Data Presentation

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N-H1.80br s-1HPiperazine N4-H (Exchangeable)
C2', C6'2.50m-4HPiperazine CH2​ (N1-adjacent)
C3', C5'2.85m-4HPiperazine CH2​ (N4-adjacent)
CH2​ -Ar3.60s-2HBenzyl CH2​
OCH3​ 3.80s-6H2,6-Dimethoxy protons
Ar-H3, H56.55d8.42HAromatic meta-protons
Ar-H47.20t8.41HAromatic para-proton
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Type (via DEPT)Assignment
C3', C5'46.2 CH2​ (Negative)Piperazine carbons (N4-adjacent)
CH2​ -Ar50.5 CH2​ (Negative)Benzyl carbon
C2', C6'54.5 CH2​ (Negative)Piperazine carbons (N1-adjacent)
OCH3​ 55.8 CH3​ (Positive)Methoxy carbons
Ar-C3, C5103.8 CH (Positive)Aromatic meta-carbons
Ar-C1114.5C (Null)Aromatic ipso-carbon
Ar-C4128.5 CH (Positive)Aromatic para-carbon
Ar-C2, C6158.5C (Null)Aromatic oxygen-bearing carbons
Mechanistic Insights & Causality in Peak Assignment
  • Aromatic Shielding : The methoxy groups at the 2- and 6-positions exert a strong resonance (+M) electron-donating effect into the aromatic ring. This significantly shields the ortho and para positions relative to the methoxy groups. Consequently, the H-3 and H-5 protons (which are ortho to the methoxy groups) are pushed far upfield to δ 6.55 ppm. In contrast, H-4 remains relatively downfield at δ 7.20 ppm.

  • Quaternary Carbon Deshielding : In the 13 C spectrum, C-2 and C-6 are heavily deshielded by the inductive (-I) effect of the directly attached electronegative oxygen atoms, shifting them dramatically downfield to δ 158.5 ppm.

  • Piperazine Ring Dynamics : The piperazine CH2​ protons appear as two distinct multiplets at δ 2.50 and 2.85 ppm. At room temperature, the piperazine chair conformation undergoes rapid ring inversion[4]. The signals are time-averaged, but the proximity to the bulky N-benzyl group versus the secondary amine (N-H) creates distinct, non-equivalent chemical environments for the C2'/C6' and C3'/C5' protons.

Workflow Visualization

NMR_WorkflowSampleSample Preparation(15 mg in CDCl3 + TMS)Acq1H1H NMR Acquisition(400 MHz, D1=2s)Sample->Acq1HAcq13C13C NMR Acquisition(100 MHz, D1=5s)Sample->Acq13CDEPTDEPT-135 Acquisition(Self-Validation)Sample->DEPTProcessData Processing(FT, Phasing, Baseline)Acq1H->ProcessAcq13C->ProcessDEPT->ProcessValidateStructural Validation(Peak Assignment)Process->Validate

Self-validating NMR workflow for structural verification of piperazine derivatives.

References

  • Wikipedia Contributors. "Nuclear magnetic resonance spectroscopy". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, Third Edition". Elsevier / ResearchGate. URL: [Link]

  • Bruker. "How NMR Works | NMR 101 | Spectroscopy". Bruker Official. URL: [Link]

  • Michigan State University. "NMR Spectroscopy". MSU Chemistry Virtual Textbook. URL: [Link]

  • RSC Publishing. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution". Organic & Biomolecular Chemistry. URL: [Link]

The Strategic Utility of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold and the Significance of the 2,6-Dimethoxybenzyl Moiety

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and target engagement.[2] Specifically, 1-[(2,6-Dimethoxyphenyl)methyl]piperazine has emerged as a valuable chemical intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] The 2,6-dimethoxybenzyl group is not merely a bulky substituent; the methoxy groups can influence the molecule's conformation and electronic properties, and can serve as metabolic soft spots or hydrogen bond acceptors, thereby modulating the pharmacokinetic and pharmacodynamic profile of the final compound.[3]

This technical guide provides detailed application notes and protocols for the synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine and its subsequent use as a key intermediate in the construction of more complex molecular architectures relevant to drug discovery.

PART 1: Synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

The synthesis of the title compound can be efficiently achieved via two primary routes: direct N-alkylation of piperazine with a suitable benzyl halide or reductive amination of 2,6-dimethoxybenzaldehyde in the presence of piperazine. The choice of method often depends on the availability of starting materials, scale, and desired purity profile.

Protocol 1: Direct N-Alkylation of Piperazine

This method involves the direct reaction of piperazine with 2,6-dimethoxybenzyl chloride. An excess of piperazine is typically used to favor mono-alkylation and to act as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10 mL per gram of benzyl chloride), add 2,6-dimethoxybenzyl chloride (1.0 equivalent).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 equivalents) to the reaction mixture. The base is crucial to scavenge the HCl generated, preventing the formation of the unreactive piperazine dihydrochloride salt.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a stoichiometric excess of piperazine helps to minimize the formation of the undesired N,N'-bis-alkylated product.

  • Solvent Choice: Acetonitrile and DMF are excellent polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.

  • Base: Potassium carbonate is a cost-effective and moderately strong base that is easily removed by filtration.

Protocol 2: Reductive Amination

Reductive amination offers a milder alternative to direct alkylation and is particularly useful when the corresponding aldehyde is more readily available than the halide. This two-step, one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol:

  • Reaction Setup: Dissolve piperazine (1.5 equivalents) and 2,6-dimethoxybenzaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations as it is less basic and more selective for the iminium ion over the aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the iminium ion intermediate and decompose the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent as it is milder than other borohydrides like sodium borohydride (NaBH₄) and does not reduce the starting aldehyde.

Table 1: Comparison of Synthetic Routes for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

FeatureDirect N-AlkylationReductive Amination
Starting Materials Piperazine, 2,6-dimethoxybenzyl chloridePiperazine, 2,6-dimethoxybenzaldehyde
Key Reagents K₂CO₃ or other inorganic baseNaBH(OAc)₃
Typical Yields 60-80%70-90%
Advantages Simple procedure, readily available starting materialsMilder conditions, high yields, avoids handling of lachrymatory benzyl halides
Disadvantages Potential for over-alkylation, may require higher temperaturesRequires anhydrous conditions, more expensive reducing agent

Diagram 1: Synthetic Workflow for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Piperazine_A Piperazine Reaction_A Alkylation Piperazine_A->Reaction_A BenzylChloride 2,6-Dimethoxybenzyl Chloride BenzylChloride->Reaction_A Base K₂CO₃, Solvent Base->Reaction_A Product_A 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Reaction_A->Product_A Piperazine_B Piperazine Reaction_B Reductive Amination Piperazine_B->Reaction_B Aldehyde 2,6-Dimethoxybenzaldehyde Aldehyde->Reaction_B ReducingAgent NaBH(OAc)₃, Solvent ReducingAgent->Reaction_B Product_B 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Reaction_B->Product_B

Caption: Synthetic routes to the target intermediate.

PART 2: Application as a Chemical Intermediate in N-Arylation Reactions

The free secondary amine on the piperazine ring of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine provides a reactive handle for further functionalization. A common and powerful method for introducing an aryl or heteroaryl group at this position is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3] This reaction is widely used in the synthesis of CNS-active compounds, including ligands for serotonin and dopamine receptors.[4]

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine with an aryl bromide.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (1.2 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%), and a suitable phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equivalents) and an anhydrous, aprotic solvent like toluene or dioxane.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain the inert atmosphere throughout the reaction. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-aryl derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands like XPhos are often used to promote the reductive elimination step and stabilize the active catalytic species.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to maintain its catalytic activity.

Diagram 2: Buchwald-Hartwig Amination Workflow

G Intermediate 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Reaction Buchwald-Hartwig Amination Intermediate->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction FinalProduct N-Aryl-1-[(2,6-Dimethoxyphenyl)methyl]piperazine Reaction->FinalProduct

Caption: N-Arylation of the intermediate.

Conclusion

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a versatile and strategically important chemical intermediate in the synthesis of complex molecules for drug discovery. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent functionalization. A thorough understanding of the underlying chemical principles and the rationale behind the experimental choices is paramount for the successful application of this valuable building block in the development of novel therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(12), 104333. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(12), 5555-5664. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10930-10940. [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 27(19), 6564. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1118-1124. [Link]

  • Table 1 from Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. Semantic Scholar. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 567. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Medicinal Chemistry, 18(33), 5134-5156. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9037-9047. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 324-334. [Link]

  • Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • N‐Arylation of Nitrogen‐Containing Heterocycles with Cu(II) Complex of 4‐(2,2′:6′,2“‐Terpyridin‐4′‐yl)toluene as a Versatile and Efficient Catalyst. ChemistrySelect, 4(45), 13221-13225. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 808-814. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications, 9(1), 3323. [Link]

  • N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. ResearchGate. [Link]

Sources

Application Note: Purification and Crystallization Protocols for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Causality Guide

Introduction & Chemical Profile

1-[(2,6-Dimethoxyphenyl)methyl]piperazine—frequently referred to in literature as 1-(2,6-dimethoxybenzyl)piperazine—is a critical structural motif and intermediate in medicinal chemistry[1]. Possessing the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol , this compound features a highly basic piperazine ring N-substituted with a lipophilic 2,6-dimethoxyphenyl group[2].

Because of its structural homology to known psychoactive agents and therapeutic benzylpiperazines, isolating this compound in exceptional purity (>99%) is a strict prerequisite for accurate pharmacological profiling, toxicological screening, and downstream Active Pharmaceutical Ingredient (API) synthesis[1][3].

Strategic Overview: The Causality of Purification

The crude synthesis of benzylpiperazines via reductive amination or direct alkylation inevitably leaves behind unreacted starting materials (e.g., 2,6-dimethoxybenzyl chloride, piperazine) and poly-alkylated byproducts[4]. To achieve analytical-grade purity, a self-validating two-phase purification system is employed:

  • Phase 1: Why Acid-Base Extraction? The secondary and tertiary amines of the piperazine ring possess distinct pKa values (approximately 9.8 and 5.7). By extracting the crude organic mixture with 1.0 M HCl, the piperazine nitrogens become fully protonated, shifting the target molecule into the aqueous phase as a highly water-soluble salt[4][5]. Neutral impurities, such as unreacted benzyl halides or non-basic organic byproducts, remain trapped in the organic phase and are discarded. Subsequent basification (pH > 12) deprotonates the nitrogens, rendering the pure free base lipophilic again so it can be recovered via organic extraction[5].

  • Phase 2: Why Hydrochloride Crystallization? The free base of 1-(2,6-dimethoxybenzyl)piperazine is typically a viscous oil or a low-melting solid at room temperature, making it difficult to handle, weigh, and store without degradation. Converting the free base into a hydrochloride salt (mono- or dihydrochloride) induces the formation of a highly ordered crystal lattice[6]. This rigid lattice inherently excludes trace impurities during precipitation, yielding a stable, highly pure, and bioavailable crystalline solid suitable for X-ray crystallography and long-term storage[6][7].

Workflow Visualization

G Start Crude Reaction Mixture (1-(2,6-dimethoxybenzyl)piperazine) AcidExt Acid Extraction (1.0 M HCl) Aqueous: Protonated Product Organic: Impurities Start->AcidExt BaseExt Basification (pH > 12) & Organic Extraction (DCM) AcidExt->BaseExt Phase Separation FreeBase Concentration Crude Free Base (Oil) BaseExt->FreeBase SaltForm Salt Formation (Anhydrous HCl in EtOH) FreeBase->SaltForm Cryst Crystallization (Cooling to 0-5 °C) SaltForm->Cryst Pure Pure Hydrochloride Salt (>99% HPLC Purity) Cryst->Pure

Workflow for the purification and crystallization of 1-(2,6-dimethoxybenzyl)piperazine.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Extraction (Isolation of Free Base)
  • Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of ethyl acetate (EtOAc) or toluene to ensure complete solvation of all organic components[5].

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1.0 M HCl. Shake vigorously and allow the phases to separate. The protonated target compound migrates to the lower aqueous layer[4].

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with an additional 50 mL of 1.0 M HCl. Combine the aqueous extracts and wash them once with 50 mL of fresh EtOAc to remove any residual neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous phase in an ice bath (0–5 °C). Slowly add 5.0 M NaOH dropwise under continuous magnetic stirring until the pH exceeds 12. The solution will become turbid as the free base "oils out" of the aqueous solution[4][5].

  • Organic Recovery: Extract the basified aqueous mixture three times with 75 mL portions of dichloromethane (DCM) or EtOAc[5].

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude free base as a pale yellow oil[4].

Protocol B: Crystallization via Hydrochloride Salt Formation
  • Solvent Preparation: Dissolve the crude free base in absolute ethanol (EtOH) or isopropanol (approx. 5–8 mL per gram of free base)[4][5]. Critical Step: The use of strictly anhydrous solvent is required to prevent the highly water-soluble hydrochloride salt from dissolving or forming a syrup.

  • Acidification: Cool the solution in an ice bath to 0–5 °C. While stirring vigorously, slowly add a stoichiometric excess of anhydrous HCl (e.g., 2.0 M HCl in diethyl ether or dry ethanolic HCl)[4].

  • Precipitation: White prismatic crystals or plates of the hydrochloride salt will begin to precipitate almost immediately upon the addition of the acid[4].

  • Maturation: Allow the suspension to stir at 0–5 °C for 45–60 minutes to ensure complete crystal lattice formation and maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with two 15 mL portions of ice-cold absolute ethanol or dry diethyl ether[4].

  • Drying: Dry the crystals under high vacuum at 40 °C to a constant weight.

Protocol C: Recrystallization for Analytical Purity

If HPLC analysis indicates purity is below the 99% threshold, recrystallize the salt:

  • Suspend the hydrochloride salt in a minimum volume of boiling isopropanol or a water-ethanol mixture[5].

  • Add solvent dropwise until complete dissolution occurs at reflux.

  • Perform a hot filtration if insoluble particulates are present.

  • Allow the filtrate to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath for 2 hours.

  • Filter, wash with cold isopropanol, and dry under vacuum.

Quantitative Data & Troubleshooting

The following table summarizes the expected quantitative outcomes and primary troubleshooting parameters for each phase of the workflow.

ParameterFree Base ExtractionHydrochloride CrystallizationRecrystallization
Target Form Pale yellow oil / Low-melting solidWhite crystalline powderColorless prismatic crystals
Expected Yield 85 - 92% (from crude)90 - 95% (from free base)80 - 85% (from crude salt)
Purity (HPLC) 90 - 95%> 98%> 99.5%
Solvent System DCM / H2O (pH > 12)Absolute EtOH / Anhydrous HClIsopropanol or EtOH/H2O
Key Troubleshooting Emulsion formation (resolve by adding brine)"Oiling out" (seed crystals or scratching needed)Poor yield (reduce solvent volume)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[(2,6-dimethoxyphenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The primary and most efficient method for synthesizing 1-[(2,6-dimethoxyphenyl)methyl]piperazine is the direct reductive amination of 2,6-dimethoxybenzaldehyde with piperazine. This approach is favored for its operational simplicity and generally good yields.[1][2] This guide will focus on optimizing this specific pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential causes and offers clear, actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue that can often be traced back to one of several factors related to reaction equilibrium, reagent stability, or side reactions.

  • Cause 1: Inefficient Imine Formation: The first step of the reaction is the reversible formation of an iminium intermediate from 2,6-dimethoxybenzaldehyde and piperazine. If this equilibrium is not driven forward, the subsequent reduction step will be inefficient.

    • Solution: While not always necessary, the removal of the water byproduct can shift the equilibrium. This is often accomplished by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. However, for many modern reductive aminations using sodium triacetoxyborohydride, this is not required as the reduction is faster than the reverse reaction.

  • Cause 2: Stoichiometry and Dialkylation: Piperazine has two secondary amine groups. A significant side reaction is the dialkylation of piperazine to form 1,4-bis[(2,6-dimethoxyphenyl)methyl]piperazine. If the aldehyde is used in excess or equimolar amounts, this byproduct can become dominant, consuming your starting material and reducing the yield of the desired mono-alkylated product.

    • Solution: Employ a significant excess of piperazine (typically 3 to 5 equivalents). This statistical advantage heavily favors the mono-alkylation reaction and minimizes the formation of the dialkylated byproduct.

  • Cause 3: Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic. If it has been exposed to moisture, its reducing power will be diminished, leading to an incomplete reaction.

    • Solution: Always use a fresh bottle of NaBH(OAc)₃ or a container that has been stored properly in a desiccator. For critical reactions, it's good practice to purchase smaller quantities more frequently rather than using an old, large bottle.

Q2: My final product is impure, and the ¹H NMR spectrum shows broad peaks and unidentifiable signals. What are the likely impurities?

A2: Product impurity and poor NMR resolution are classic symptoms of incomplete reactions, side-product formation, or residual workup reagents.

  • Likely Impurities & Causes:

    • Unreacted 2,6-Dimethoxybenzaldehyde: Indicates an incomplete reaction. This could be due to an inactive reducing agent or insufficient reaction time.

    • Unreacted Piperazine: This is expected if you use it in excess. It is typically removed during the aqueous workup. If it persists, the extraction process may be inefficient.

    • 1,4-Dialkylated Piperazine: As discussed in Q1, this is a very common byproduct. Its presence is confirmed by specific signals in the ¹H NMR and a higher molecular weight peak in mass spectrometry.

    • Boron Salts: Residual byproducts from the NaBH(OAc)₃ (boron-containing species and acetic acid) can remain if the aqueous wash is not sufficiently basic or thorough.[3] These can cause peak broadening in the NMR spectrum.

    • Solvent Residue: Incomplete removal of the reaction solvent (e.g., DCM, THF) or extraction solvent (e.g., ethyl acetate) is a common issue.

  • Prevention and Remediation Strategy:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (the aldehyde). The reaction should only be quenched after the aldehyde spot has completely disappeared.

    • Thorough Workup: After the reaction, perform a wash with a basic aqueous solution like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and remove acidic byproducts.[3]

    • Control Stoichiometry: Use a large excess of piperazine to suppress dialkylation.

    • Effective Purification: If impurities persist, purification by column chromatography is necessary. (See Q3 for tips on this).

Q3: I'm struggling with column chromatography purification. My product streaks badly on the silica gel column.

A3: The basic nitrogen atoms in the piperazine ring are the primary cause of streaking (tailing) on standard silica gel, which is weakly acidic.[4] This interaction leads to poor separation and broad elution bands.

  • Solution 1: Basic Modifier in Eluent: This is the most common and effective solution. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.[4]

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 2-3 drops of ammonium hydroxide per 100 mL of your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Solution 2: Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.[4]

    • Amine-Functionalized Silica: Commercially available aminopropyl-functionalized silica columns are designed to minimize interactions with basic analytes.[4]

  • Solution 3: Salt Precipitation: For larger-scale purifications where chromatography is impractical, consider converting your product to a salt.

    • Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.

    • The salt can often be collected by filtration in a much purer form.

    • The pure free base can then be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.[4]

Q4: My reaction stalls and doesn't go to completion, even after several hours. What's wrong?

A4: A stalled reaction points to a problem with one of the core components: the reactants, the catalyst (in this case, the reducing agent), or the reaction conditions.

  • Cause 1: Moisture Contamination: As mentioned, NaBH(OAc)₃ is moisture-sensitive. Even trace amounts of water in the solvent or on the glassware can begin to decompose the reagent before it has a chance to act.

    • Solution: Ensure your solvent is anhydrous and that all glassware is thoroughly oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Poor Reagent Quality: The 2,6-dimethoxybenzaldehyde can oxidize over time to the corresponding carboxylic acid if stored improperly. This acid will not participate in the reaction and can neutralize the basic piperazine.

    • Solution: Check the purity of the aldehyde by TLC or NMR before starting. If it appears discolored or has been stored for a long time, consider purifying it by recrystallization or using a fresh bottle.

  • Cause 3: Insufficient Mixing: NaBH(OAc)₃ is a solid that may not be fully soluble in all organic solvents.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension of the reducing agent and facilitate its interaction with the iminium intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine via reductive amination?

A1: The reaction proceeds in two main stages: (1) Formation of an iminium ion, and (2) Hydride reduction.

  • Iminium Ion Formation: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbonyl carbon of 2,6-dimethoxybenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form a resonance-stabilized iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) then acts as a hydride (H⁻) donor. The hydride attacks the electrophilic carbon of the iminium ion, breaking the C=N double bond and forming the final C-N single bond of the target product.

Reductive Amination Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Aldehyde 2,6-Dimethoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H⁺ Piperazine Piperazine Piperazine->Hemiaminal + H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Iminium->Product + H⁻ (from reducing agent) ReducingAgent NaBH(OAc)₃ (Hydride Source) ReducingAgent->Iminium

Caption: Mechanism of Reductive Amination.

Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent?

A2: Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is preferred for several reasons that make it particularly well-suited for reductive aminations:[3]

  • Mildness and Selectivity: It is a much milder reducing agent than alternatives like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). It will readily reduce iminium ions but is slow to reduce aldehydes and ketones. This selectivity allows the imine formation and reduction to occur in a single pot without significant reduction of the starting aldehyde.

  • Tolerance of Mildly Acidic Conditions: The reaction is often carried out with a small amount of acetic acid, which can catalyze imine formation. NaBH(OAc)₃ is stable and effective under these conditions, whereas NaBH₄ would decompose rapidly.

  • Non-Toxicity: It is significantly less toxic than other reagents like sodium cyanoborohydride (NaBH₃CN), which was historically used for this transformation.[2]

Q3: How do I choose the optimal solvent and temperature?

A3: The choice of solvent is critical for balancing reactant solubility and reaction rate.

  • Solvents: Aprotic solvents are generally preferred.

    • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are excellent choices as they are non-reactive and solubilize the reactants and intermediates well.[3]

    • Tetrahydrofuran (THF) is another good option.

    • Protic solvents like methanol or ethanol can sometimes accelerate imine formation but may also react with or reduce the stability of NaBH(OAc)₃.[3]

  • Temperature: This reaction is typically performed at ambient temperature (20-25 °C). The reaction is generally exothermic, but cooling is not usually required for lab-scale syntheses. Running the reaction at elevated temperatures is unnecessary and may increase the rate of side reactions.

Q4: What is the best way to monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most effective method.

  • Procedure:

    • Prepare a TLC plate spotted with the starting aldehyde, piperazine (if visible on TLC), and a co-spot of the two.

    • Once the reaction begins, take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on the TLC plate.

    • Elute the plate with a suitable solvent system (e.g., 10% Methanol in DCM with 1% Et₃N).

  • Interpretation: The reaction is complete when the spot corresponding to the 2,6-dimethoxybenzaldehyde (the limiting reagent) has completely disappeared. A new, more polar spot corresponding to the product should appear.

Q5: Can I use a protecting group strategy to avoid the dialkylation side product?

A5: Yes, a protecting group strategy is a highly effective, albeit longer, route to ensure mono-alkylation. The most common approach is to use N-Boc-piperazine.

  • Workflow:

    • React N-Boc-piperazine with 2,6-dimethoxybenzaldehyde under standard reductive amination conditions. This will yield 1-Boc-4-[(2,6-dimethoxyphenyl)methyl]piperazine. Since one nitrogen is protected, dialkylation is impossible.

    • Deprotect the Boc group using a strong acid, typically trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

    • Neutralize and work up to isolate the pure, mono-substituted product.

This method adds two steps (protection and deprotection) but provides excellent control and often results in a cleaner product that is easier to purify.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impure Product Check_Stoichiometry Is Piperazine in >3x Excess? Start->Check_Stoichiometry Check_Reagents Are Reagents (Aldehyde, NaBH(OAc)₃) Fresh and Dry? Check_Stoichiometry->Check_Reagents Yes Fix_Stoichiometry Solution: Rerun reaction with 3-5 eq. Piperazine to prevent dialkylation. Check_Stoichiometry->Fix_Stoichiometry No Check_Workup Was a Basic Aqueous Wash (e.g., NaHCO₃) Performed? Check_Reagents->Check_Workup Yes Fix_Reagents Solution: Use fresh NaBH(OAc)₃. Check aldehyde purity. Use anhydrous solvent. Check_Reagents->Fix_Reagents No Check_TLC Did TLC Show Full Consumption of Aldehyde? Check_Workup->Check_TLC Yes Fix_Workup Solution: Re-dissolve product and perform a thorough wash with NaHCO₃ or NaOH solution. Check_Workup->Fix_Workup No Fix_TLC Solution: Allow longer reaction time. Monitor until aldehyde is consumed. Check_TLC->Fix_TLC No Purify Proceed to Purification: Use column with basic modifier (1% Et₃N in eluent). Check_TLC->Purify Yes Fix_Stoichiometry->Start Fix_Reagents->Start Fix_Workup->Purify Fix_TLC->Start

Sources

Technical Support Center: Troubleshooting 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the precipitation of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in aqueous media.

This guide moves beyond basic troubleshooting by explaining the physicochemical causality behind the precipitation, providing self-validating formulation protocols, and offering data-driven solutions.

Executive Summary & Physicochemical Causality

To successfully formulate 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (Molecular Weight: ~247.34 g/mol [1]), you must first understand the opposing forces within its molecular structure:

  • The Hydrophilic Core: The piperazine ring contains two basic nitrogen atoms. Piperazine derivatives typically exhibit two distinct pKa values—approximately 5.35 (tertiary amine) and 9.73 (secondary amine) ()[2].

  • The Lipophilic Moiety: The bulky, electron-rich 2,6-dimethoxyphenyl group drastically increases the molecule's lipophilicity, altering its thermodynamic solubility profile compared to unsubstituted piperazines ()[3].

The Causality of Precipitation: At physiological pH (7.4), the tertiary amine is deprotonated while the secondary amine remains protonated, rendering the molecule a monocation. Because the 2,6-dimethoxyphenyl group reduces the hydration energy of the molecule, this monocation is highly susceptible to "salting out" when exposed to high-lattice-energy counterions (like phosphate in PBS). Furthermore, if the pH exceeds 8.0, the secondary amine begins to deprotonate. The resulting uncharged free base is practically insoluble in water ()[4], leading to immediate and irreversible precipitation.

Diagnostic Flowchart

Use the following logical workflow to diagnose the root cause of precipitation in your specific assay conditions.

Troubleshooting Start Precipitation in Aqueous Media CheckPH Measure Solution pH Start->CheckPH HighPH pH > 7.5 Free Base Formation CheckPH->HighPH Yes LowPH pH < 7.5 Salt Form CheckPH->LowPH No ActionHigh Adjust pH to 5.5-6.5 or add co-solvent HighPH->ActionHigh CheckBuffer Check Buffer & Temp LowPH->CheckBuffer HighSalt High Ionic Strength (Salting Out) CheckBuffer->HighSalt LowTemp Storage at 4°C (Thermal Crystallization) CheckBuffer->LowTemp ActionSalt Switch to low-salt buffer (e.g., 10mM HEPES) HighSalt->ActionSalt ActionTemp Warm to 37°C & sonicate for 5 mins LowTemp->ActionTemp

Fig 1. Diagnostic flowchart for resolving piperazine derivative precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS at pH 7.4? A: This is a classic "salting-out" effect combined with solvent-shift precipitation. PBS contains high concentrations of phosphate ions, which form poorly soluble phosphate salts with the piperazinium cation. When the DMSO concentration drops below a critical threshold (typically <5%), the compound exceeds its aqueous solubility limit. Solution: Switch from PBS to a low-salt, non-phosphate buffer like 10 mM HEPES or Tris, and maintain at least 5% DMSO in the final assay volume.

Q2: I adjusted the pH of my aqueous stock to 8.0 to match my assay, and it turned cloudy. What happened? A: You have crossed the solubility threshold by shifting the ionization equilibrium. As you approach the secondary amine's pKa (~9.73)[2], the mole fraction of the uncharged free base increases exponentially. The free base of N-benzylpiperazine derivatives is strictly insoluble in water[4]. Solution: Keep the pH below 6.5 for maximum solubility, or utilize a surfactant system (see Protocol B) if pH 7.4-8.0 is mandatory for your experiment.

Q3: The solution was perfectly clear at room temperature but formed needle-like crystals after overnight storage at 4°C. Can I just vortex it? A: No, vortexing alone will not overcome the lattice energy of the crystals. Thermodynamic solubility is highly temperature-dependent. The kinetic energy at 4°C is insufficient to maintain the hydration shell around the hydrophobic 2,6-dimethoxyphenyl moiety. Solution: Warm the solution in a 37°C water bath and sonicate for 5–10 minutes to fully disrupt the crystalline lattice before use.

Quantitative Solubility Data

The following table summarizes the expected physical state of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine under various conditions, allowing you to predict formulation outcomes.

ParameterValue / ObservationImplications for Formulation
Molecular Weight ~247.34 g/mol [1]Standard conversion: 1 mM ≈ 0.247 mg/mL.
pKa1 (Tertiary Amine) ~ 5.35[2]Requires pH < 5.0 for full dication formation and maximum aqueous solubility.
pKa2 (Secondary Amine) ~ 9.73[2]Deprotonates at high pH; pH > 8.0 triggers immediate free base precipitation.
Aqueous Sol. (Free Base) Insoluble[4]Never attempt to dissolve the free base directly in water without acid or co-solvents.
Solubility in PBS (pH 7.4) < 1.0 mg/mLPhosphate salts severely limit solubility; requires co-solvents for in vitro assays.

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . If the validation step fails, the protocol provides immediate corrective action.

Workflow Weigh 1. Weigh Compound DMSO 2. Dissolve in DMSO Weigh->DMSO Surfactant 3. Add Surfactant DMSO->Surfactant Mix 5. Dropwise Integration Surfactant->Mix Buffer 4. Prepare Buffer (pH 6.5) Buffer->Mix Verify Verify Mix->Verify

Fig 2. Step-by-step formulation workflow for lipophilic piperazine derivatives.

Protocol A: Acid-Base Titration Formulation (For High-Concentration In Vivo Stocks)

Use this protocol when organic solvents are prohibited, and acidic pH is acceptable.

  • Suspension: Suspend 10 mg of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine free base in 8 mL of molecular biology grade water.

  • Titration: Add 0.1 M HCl dropwise while stirring vigorously. Monitor the pH continuously. Stop when the pH reaches 4.5. The suspension will transition to a clear solution as the highly soluble hydrochloride salt forms.

  • Volume Adjustment: Adjust the final volume to 10 mL with water to achieve a precise 1 mg/mL stock.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. Causality Check: If a microscopic white pellet is present, solubilization is incomplete. Lower the pH by 0.2 units and repeat centrifugation until no pellet forms.

Protocol B: Co-solvent / Surfactant System (For pH 7.4 Cell Culture Assays)

Use this protocol when physiological pH (7.4) must be maintained without precipitation.

  • Primary Solubilization: Dissolve 5 mg of the compound in 250 µL of 100% DMSO to create a concentrated master stock.

  • Micellar Stabilization: Add 250 µL of Kolliphor EL (or Tween-80) directly to the DMSO stock. Vortex vigorously for 60 seconds to create a homogeneous micellar carrier system.

  • Aqueous Phase Preparation: Prepare 9.5 mL of 50 mM HEPES buffer (pH 7.4). Crucial: Avoid phosphate buffers (e.g., PBS) to prevent salting-out effects.

  • Integration: While stirring the HEPES buffer at 500 rpm, add the DMSO/Surfactant mixture dropwise (10 µL/sec). Slow addition prevents localized supersaturation and allows micelles to encapsulate the lipophilic drug.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank of the exact buffer/co-solvent mixture. Causality Check: An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. The formulation has failed; you must increase the surfactant ratio by 5% and repeat.

References

[2] Title: Piperazine - Chemical Properties and pKa Source: Wikipedia URL: [Link]

[3] Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (via ResearchGate) URL: [Link]

[4] Title: BENZYLPIPERAZINE Monograph Source: SWGDRUG.org URL: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mobile phase optimization. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.

Section 1: Analyte Characterization & Initial Method Development (FAQs)

This section addresses the foundational questions to consider before beginning method development, focusing on the unique properties of your analyte.

Q1: What are the key physicochemical properties of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine that influence its chromatographic behavior?

Understanding the analyte is the first step to a successful separation. 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a basic compound due to the two nitrogen atoms in the piperazine ring. This structure dictates its behavior in a chromatographic system.

  • Basicity (pKa): The parent piperazine molecule has two pKa values, approximately 5.35 and 9.73.[1][2][3] The exact pKa values for this specific derivative may vary slightly, but it will behave as a dicationic base at low pH, a monocation at mid-range pH, and a neutral species at high pH. This charge state is the most critical parameter to control.

  • Polarity (LogP): The dimethoxyphenyl group adds a degree of hydrophobicity, but the overall molecule is expected to be quite polar, especially when protonated. This can lead to poor retention in traditional reversed-phase (RP) chromatography.[4][5][6]

  • Silanol Interaction: As a basic compound, it is highly susceptible to secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][8][9] This interaction is a primary cause of poor peak shape, specifically tailing.[8][9][10]

PropertyPredicted Influence on Chromatography
Two Basic Nitrogens (pKa₁ ≈ 5.4, pKa₂ ≈ 9.7) Analyte charge state is highly dependent on mobile phase pH. This can be used to manipulate retention and selectivity.[11][12]
Polar Nature May exhibit poor retention on standard C18 columns with highly organic mobile phases.[6][13]
Susceptibility to Silanol Interaction High risk of peak tailing on traditional silica-based columns, especially at mid-range pH (4-7).[7][8]
Q2: Which chromatographic mode (Reversed-Phase, HILIC, Mixed-Mode) should I start with?

For a polar basic compound, a standard C18 column may not be the optimal starting point.[4][14] The choice of chromatographic mode depends on your analytical goals (e.g., impurity profiling, quantification) and available instrumentation. The following decision tree can guide your initial choice.

MethodSelection Start Goal: Analyze 1-[(2,6-Dimethoxyphenyl) methyl]piperazine Q_Retention Is retention on a C18 column with >5% organic mobile phase a known issue? Start->Q_Retention RP_Low_pH Reversed-Phase (RP) - C18/C8 Column - Low pH (2.5-3.5) Mobile Phase - Use modern, high-purity silica Q_Retention->RP_Low_pH No / Unsure (Start Here) HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) - Bare Silica, Amide, or Diol Column - High Acetonitrile (>80%) Q_Retention->HILIC Yes, severe retention issues MixedMode Mixed-Mode Chromatography - Cation-Exchange/RP Column - Provides dual retention mechanism RP_Low_pH->MixedMode If peak shape or retention is still poor

Caption: Decision tree for initial chromatographic mode selection.
  • Reversed-Phase (RP-HPLC): This is the most common starting point. However, to retain and achieve good peak shape for this analyte, specific conditions are necessary, primarily operating at a low mobile phase pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of surface silanols.[7][8][15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in RP.[16][17][18] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a unique selectivity.

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange characteristics.[19][20] It can offer superior retention and selectivity for charged analytes like your piperazine derivative.[19]

Q3: What are the recommended initial screening conditions?

The following table provides robust starting points for your method development screen.

ParameterReversed-Phase (RP)HILIC
Column C18 or C8 (High-purity, end-capped silica), 150 x 4.6 mm, 3.5 µmBare Silica or Amide, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate, pH 2.810 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid
Gradient 5% to 95% B over 15 minutes5% to 50% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C
Detection UV at an appropriate wavelength (e.g., 270 nm, based on dimethoxybenzene chromophore)UV at an appropriate wavelength

Section 2: Troubleshooting Guide

This section provides solutions to the most common problems encountered during the analysis of basic compounds like 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Issue 1: Poor Peak Shape (Severe Tailing)

Q: My peak for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is tailing badly, even with a C18 column. What are the causes and how can I fix it?

Peak tailing for basic compounds is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica stationary phase.[7][8][9][10] The key is to minimize this interaction.

TailingTroubleshooting Start Problem: Severe Peak Tailing Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Adjust_pH Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid. Rationale: Protonates silanols (Si-OH) to reduce negative charge. Check_pH->Adjust_pH No Check_Buffer Is a buffer used? (e.g., 10-25 mM Phosphate) Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Add_Buffer Action: Add a buffer. Rationale: Maintains consistent pH and ionic strength, improving peak symmetry. Check_Buffer->Add_Buffer No Check_Additive Have you tried a competing base additive? Check_Buffer->Check_Additive Yes Add_Buffer->Check_Additive Add_Additive Action: Add Triethylamine (TEA) ~0.1%. Rationale: TEA competes with the analyte for active silanol sites. Check_Additive->Add_Additive No Change_Column Action: Switch to a modern, high-purity, end-capped column or a column with a polar-embedded phase. Rationale: These columns have fewer accessible silanol groups. Check_Additive->Change_Column Yes, still tailing Add_Additive->Change_Column End Resolution: Symmetric Peak Change_Column->End

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Step-by-Step Solutions:

  • Lower Mobile Phase pH: This is the most effective strategy. Adjusting the aqueous mobile phase pH to between 2.5 and 3.5 serves two purposes: it fully protonates the piperazine nitrogens into a consistent cationic form, and more importantly, it keeps the surface silanol groups protonated (neutral), which prevents the unwanted ionic interaction.[7][8][15] Use a calibrated pH meter for this adjustment.

  • Incorporate a Buffer: Using an acid modifier like formic acid alone may not provide sufficient pH control. A buffer, such as 10-25 mM potassium phosphate, will resist pH shifts and maintain a stable chromatographic environment, leading to more reproducible retention times and better peak shapes.[7][21] Be mindful of buffer solubility when mixing with high percentages of acetonitrile.[7]

  • Use a Competing Base (Use with Caution): Additives like triethylamine (TEA) at low concentrations (0.05-0.1%) can be added to the mobile phase.[7] TEA is a competing base that preferentially interacts with the active silanol sites, effectively shielding your analyte from them. However, this approach can shorten column lifetime and may suppress MS signals.[7]

  • Select an Appropriate Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize accessible silanols. If you are using an older column ("Type A" silica), switching to a modern one can solve the problem instantly.[7][10] Columns with polar-embedded stationary phases are also designed to shield silanols and improve peak shape for bases.[9]

Issue 2: Inadequate or Unstable Retention

Q: I am seeing very little retention in reversed-phase mode, with my peak eluting near the void volume. What should I do?

This is a common issue for polar compounds.[6][13] When your analyte is more attracted to the polar mobile phase than the nonpolar stationary phase, it gets washed through the column quickly.

Solutions:

  • Reduce Organic Content: The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase, especially in the starting conditions of your gradient. You may need to use a highly aqueous mobile phase (e.g., 95-100% aqueous).

  • Use an "Aqueous-Stable" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water), leading to drastic retention time shifts.[5][13] Use a column specifically designed for these conditions, which often have polar-embedded or wider-pore functionalities.

  • Employ Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate).[22][23][24] This reagent has a hydrophobic tail and a charged head. It pairs with your protonated basic analyte, and the resulting neutral, hydrophobic complex is much better retained by the C18 stationary phase.[22][23][25] Note that ion-pairing reagents require long equilibration times and are generally not MS-friendly.[26]

  • Switch to HILIC: If retention is still insufficient, your analyte is an ideal candidate for HILIC, which is specifically designed for retaining polar molecules.[16][17][18]

Q: My retention time is drifting between injections. What is causing this?

Retention time instability is a sign of an unequilibrated or changing system.

Common Causes and Solutions:

  • Inadequate pH Buffering: If the mobile phase pH is not properly buffered, small changes can cause large shifts in the retention of an ionizable analyte like yours.[11][27] Ensure your buffer concentration is adequate (10-25 mM) and that the pH is at least 1.5-2 units away from the analyte's pKa.[27][28]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is especially critical for ion-pairing chromatography or when switching between mobile phases with very different compositions.

  • Temperature Fluctuation: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the organic component can change the mobile phase composition over time, leading to retention drift.

Section 3: Advanced Protocols & Methodologies

Protocol 1: Step-by-Step Mobile Phase Preparation for Low pH RP-HPLC

This protocol details the preparation of a buffered, low-pH mobile phase for robust analysis.

Objective: To prepare 1 L of Mobile Phase A: 25 mM Potassium Phosphate in Water, pH 2.8.

Materials:

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄), 85%

  • Calibrated pH meter

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer to a 1 L volumetric flask or beaker.

  • Add approximately 950 mL of HPLC-grade water and stir until fully dissolved.

  • Place a calibrated pH probe into the solution.

  • Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads a stable 2.80 (± 0.05).

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the entire solution through a 0.45 µm membrane filter to remove particulates and degas the solvent.

  • Transfer to a clearly labeled mobile phase bottle. This is your Mobile Phase A.

  • Your Mobile Phase B will typically be Acetonitrile. It is good practice to also add 0.1% of the same acid (e.g., phosphoric acid) to the organic phase to maintain consistency, although formic acid is more commonly used in the organic phase for MS compatibility.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Stoll, D. R. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Waters Corporation. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]

  • Ray, S. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Available at: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available at: [Link]

  • B'Hymer, C. (2011). Buffer Considerations for LC and LC–MS. LCGC International. Available at: [Link]

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Available at: [Link]

  • McCalley, D. V. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Pappa, C., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available at: [Link]

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Available at: [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Available at: [Link]

  • KNAUER. (2026). Buffer & Eluent Preparation in HPLC – Best Practices. Available at: [Link]

  • McCalley, D. V. (2026). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • ZirChrom Separations. Method Development Guide. Available at: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available at: [Link]

  • Alpert, A. J. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Available at: [Link]

  • ResearchGate. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Available at: [Link]

  • Journal of Chromatographic Science. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]

  • PubChem. 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • U.S. Environmental Protection Agency. 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. Available at: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

Sources

preventing oxidative degradation of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidative degradation of this compound during experimental workflows.

Introduction

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a piperazine derivative of significant interest in medicinal chemistry, likely for its potential applications in targeting central nervous system disorders.[1] The piperazine moiety is a common scaffold in pharmacologically active compounds, but the nitrogen atoms within the ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[1] This degradation can compromise sample integrity, leading to reduced potency, altered biological activity, and inconsistent experimental results. This guide provides a structured, problem-solving approach to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've noticed a change in the physical appearance of my 1-[(2,6-Dimethoxyphenyl)methyl]piperazine sample (e.g., color change from white to yellow/brown). What could be the cause?

A1: Cause and Analysis

A visual change in your solid compound or solution is a primary indicator of chemical degradation, most commonly oxidation. The nitrogen atoms in the piperazine ring are nucleophilic and can be oxidized, leading to the formation of colored impurities. The 2,6-dimethoxybenzyl group, with its electron-donating methoxy groups, can also influence the molecule's electronic properties and susceptibility to oxidation.

Recommended Actions:

  • Confirm Degradation: The first step is to confirm that the observed change is due to degradation. This can be achieved using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area of the parent compound would confirm degradation.

  • Review Storage Conditions: Ensure the compound is stored under appropriate conditions. For air-sensitive compounds, storage in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) is crucial.[2]

  • Implement Preventative Measures: If you confirm degradation, you must implement stricter handling and storage protocols as outlined in the subsequent sections of this guide.

Q2: What is the likely pathway of oxidative degradation for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, and what byproducts should I expect?

A2: Mechanistic Insights

The primary sites of oxidation on 1-[(2,6-Dimethoxyphenyl)methyl]piperazine are the nitrogen atoms of the piperazine ring. The tertiary amine is particularly susceptible to oxidation to form an N-oxide. Other potential degradation pathways could involve the benzylic position or the aromatic ring, although the piperazine nitrogens are generally the most reactive sites for oxidation.

Expected Degradation Products:

  • N-oxides: The most common oxidative degradation product for piperazine derivatives.

  • Ring-opened products: More aggressive oxidation can lead to the cleavage of the piperazine ring.

  • Products of benzylic oxidation: The carbon atom connecting the phenyl ring and the piperazine could be a site of oxidation under certain conditions.

The following diagram illustrates the primary expected oxidative degradation pathway.

Oxidative Degradation Pathway Parent 1-[(2,6-Dimethoxyphenyl)methyl]piperazine N_Oxide N-Oxide Metabolite Parent->N_Oxide Oxidation [O]

Caption: Predicted primary oxidative degradation pathway.

Q3: How can I proactively prevent oxidation when preparing stock solutions?

A3: Preventative Strategies and Protocols

The key to preventing oxidation in solution is to minimize exposure to atmospheric oxygen and to consider the use of antioxidants.

Protocol for Preparing Stabilized Stock Solutions:

  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous solvent in which the compound is readily soluble. Common choices include DMSO, ethanol, or acetonitrile.

    • Degas the solvent prior to use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Use of Antioxidants:

    • Antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be added to the stock solution to inhibit oxidative degradation.[3]

    • A typical starting concentration for BHT or BHA is 0.01% to 0.1% (w/v).[4]

Table 1: Recommended Antioxidant Concentrations

AntioxidantRecommended Starting ConcentrationSolvent Compatibility
BHT 0.01% - 0.1% (w/v)Soluble in organic solvents like ethanol, DMSO.
BHA 0.01% - 0.1% (w/v)Soluble in organic solvents like ethanol, DMSO.
  • Weighing and Dissolution under Inert Atmosphere:

    • If possible, handle the solid compound and prepare the stock solution inside a glove box with an inert atmosphere.[2]

    • If a glove box is not available, a Schlenk line can be used to create an inert atmosphere in the vial before adding the solvent.

  • Storage of Stock Solutions:

    • Store stock solutions in amber glass vials to protect from light.

    • Seal the vials tightly with caps containing a PTFE liner.

    • Store at the recommended temperature, typically -20°C or -80°C for long-term stability.

The following workflow diagram outlines the process for preparing a stabilized stock solution.

Stock Solution Preparation Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage Solvent Select & Degas Solvent Antioxidant Prepare Antioxidant Solution (e.g., 0.1% BHT in solvent) Solvent->Antioxidant Dissolve Dissolve in Stabilized Solvent Antioxidant->Dissolve Weigh Weigh Compound Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing stabilized stock solutions.

Q4: I am observing new peaks in my HPLC analysis over time. How can I develop a stability-indicating HPLC method to properly monitor this?

A4: Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products, allowing for accurate quantification of stability.[5]

Step-by-Step Guide to Method Development:

  • Forced Degradation Study:

    • To ensure your method can separate potential degradation products, you must first generate them through a forced degradation study.[6] This involves exposing the compound to harsh conditions.

    Table 2: Recommended Conditions for Forced Degradation Studies

    Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of any labile groups.
    Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of any labile groups.
    Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides.
    Thermal Solid and solution at 70°C for 48 hoursThermally induced degradation.
    Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage or rearrangement.
  • Initial HPLC Conditions:

    • Column: A C18 column is a good starting point for many small molecules.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is common for reversed-phase HPLC.

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation of the parent peak from all degradation product peaks.

    • The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

Example Starting HPLC Method:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

This workflow diagram illustrates the process of developing a stability-indicating HPLC method.

HPLC Method Development Workflow cluster_degradation Forced Degradation cluster_hplc HPLC Analysis cluster_optimization Optimization & Validation Stress Expose Compound to Stress (Acid, Base, Oxidant, Heat, Light) Pool Pool Stressed Samples Stress->Pool Inject Inject Pooled Sample Pool->Inject Initial Develop Initial HPLC Method (C18, Gradient) Initial->Inject Analyze Analyze Chromatogram for Peak Separation Inject->Analyze Optimize Optimize Gradient, Mobile Phase, etc. for Rs > 1.5 Analyze->Optimize Validate Validate Method (ICH Guidelines) Optimize->Validate

Caption: Workflow for stability-indicating HPLC method development.

References

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(20), 7039-7046. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • International Journal of Pharmaceutical and Medicinal Sciences. (2022). Stability Indicating HPLC Method Development: A Review. IRJPMS, 2(1), 1-8. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 235-246. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Nagwanshi, S., et al. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

  • Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Industrial and Engineering Chemistry, 20(5), 2569-2580. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1031. [Link]

  • Popović, Z., et al. (2018). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Acta Poloniae Pharmaceutica, 75(1), 29-40. [Link]

  • Shinde, N. G., et al. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1842. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Chen, J., et al. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]

  • Google Patents. (1988).
  • Organic Chemistry Portal. (2012). Functional Group Protection. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6735. [Link]

  • Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 734-747. [Link]

  • Voice, A. K., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Google Patents. (2007). Method for Improving a Piperazine Colour Stability. US20070295592A1.
  • Eurofins. (2025). Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods. Retrieved from [Link]

  • El-Gindy, A., et al. (2024). Spectrofluorimetric determination of butylated hydroxytoluene and butylated hydroxyanisole in their combined formulation. Scientific Reports, 14(1), 4567. [Link]

  • Agilent Technologies. (2011). Determination of BHA and BHT antioxidants. Retrieved from [Link]

Sources

troubleshooting peak tailing for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine HPLC

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Peak Tailing in HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we have structured this guide to provide not only solutions but also the underlying scientific principles to empower your method development and troubleshooting processes.

Section 1: Understanding the Root Cause
Q: Why does my 1-[(2,6-Dimethoxyphenyl)methyl]piperazine peak exhibit tailing in reversed-phase HPLC?

A: The primary reason for peak tailing with 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is its chemical structure. The molecule contains a piperazine ring, which is a basic functional group.[1][2] In reversed-phase HPLC, which commonly uses silica-based stationary phases (like C18), the surface of the silica is not perfectly covered by the bonded phase. This leaves behind residual silanol groups (Si-OH).[3]

At a mid-range mobile phase pH (e.g., pH 4-7), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[4] Simultaneously, the basic piperazine moiety of your analyte becomes protonated and positively charged. This leads to a strong, secondary ionic interaction between your analyte and the stationary phase, in addition to the desired hydrophobic interactions.[5][6] Because this secondary interaction is stronger, a fraction of the analyte molecules are retained longer than the rest, resulting in a skewed or "tailing" peak.[5]

Figure 1: Analyte-Silanol Interaction Mechanism cluster_0 Stationary Phase (Mid pH) cluster_1 Analyte in Mobile Phase Silanol Ionized Silanol (Si-O⁻) Strong Ionic Interaction Analyte Protonated Piperazine (Analyte⁺) Basic Moiety Analyte:f1->Silanol:f1 Secondary Retention (Causes Tailing)

Caption: Interaction of protonated analyte with ionized silanol groups.

Section 2: Initial Diagnosis & Assessment
Q: How do I quantify if my peak tailing is a significant problem?

A: Peak tailing should be quantified to determine its severity and to track the success of your troubleshooting efforts. The most common metric is the USP Tailing Factor (Tf) , also known as the asymmetry factor.[5]

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.2: Indicates significant tailing that may require action.[7]

  • Tf > 1.5 - 2.0: Generally considered unacceptable for quantitative analysis as it can compromise peak integration and resolution.[5][7]

The calculation is performed as follows: Tf = W₀.₀₅ / (2f) Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.[4]

Q: Before changing my method, what are the first things I should check?

A: Always start with the simplest potential issues to avoid unnecessary method changes.

  • Check for System Leaks: Ensure all fittings, especially between the injector, column, and detector, are secure. A leak can cause peak distortion.

  • Suspect Mass Overload: If the peak shape is broad and tailing, you might be overloading the column.[7] Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly (becomes more symmetrical), you have identified mass overload as a contributor.

  • Review Column History: A new or well-maintained column is essential. If the column is old, has been used with harsh mobile phases, or has analyzed many unfiltered samples, its performance may be degraded. Consider flushing it or trying a new column to confirm the problem is not due to a failing stationary phase.[5]

Section 3: Systematic Troubleshooting Guide

This section provides a logical workflow to systematically address and resolve peak tailing. Follow these steps in order for the most efficient troubleshooting.

G start Peak Tailing Observed (Tf > 1.2) step1 Step 1: Adjust Mobile Phase pH (Target pH 2.5 - 3.0) start->step1 q1 Is Tailing Resolved? (Tf < 1.2) step1->q1 step2 Step 2: Add Competing Base (e.g., 0.05% - 0.1% TEA) q1->step2 No end_good Peak Shape Acceptable (Tf < 1.2) q1->end_good Yes q2 Is Tailing Resolved? step2->q2 step3 Step 3: Evaluate Stationary Phase (Use modern end-capped C18) q2->step3 No q2->end_good Yes q3 Is Tailing Resolved? step3->q3 step4 Step 4: Check Other Factors (Mass Overload, Dead Volume) q3->step4 No q3->end_good Yes end_bad Consult Instrument/Column Manufacturer Support step4->end_bad

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization - Adjusting pH
Q: What is the most reliable and effective way to eliminate peak tailing for this compound?

A: The most effective strategy is to lower the mobile phase pH to a range of 2.5 to 3.0 .[5][8]

Causality: At this low pH, the acidic silanol groups on the stationary phase are fully protonated (Si-OH), making them neutral. While your basic analyte will be fully protonated (positively charged), there is no longer a negatively charged site on the stationary phase for it to interact with ionically. This effectively eliminates the secondary retention mechanism, leading to sharp, symmetrical peaks.[8]

Experimental Protocol: Preparing a Low pH Mobile Phase

  • Buffer Selection: Choose a buffer with a pKa close to your target pH. For pH 2.5-3.0, a formate buffer (formic acid) or a phosphate buffer are excellent choices.[8]

  • Aqueous Phase Preparation (e.g., pH 2.8 Formate Buffer):

    • Start with HPLC-grade water.

    • Add 0.1% (v/v) formic acid to the water. This will typically bring the pH to around 2.7-2.8.

    • Verify the pH with a calibrated pH meter. Adjust with diluted formic acid or ammonium hydroxide if necessary.

  • Mobile Phase Preparation:

    • Prepare your mobile phase by mixing the buffered aqueous phase (Mobile Phase A) with your organic modifier (e.g., Acetonitrile, Mobile Phase B) in the desired ratio.

    • Always filter and degas the final mobile phase before use.

  • Analysis: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

ParameterInitial Condition (Example)Optimized ConditionExpected Outcome
Mobile Phase A Water0.1% Formic Acid in WaterProtonates silanol groups
Mobile Phase pH ~6.5 (unbuffered)2.8 Eliminates secondary ionic interactions
Expected Tf > 1.8< 1.2 Symmetrical peak shape
Step 2: Mobile Phase Additives - Competing Base
Q: My peak still shows some tailing at low pH. What is the next step?

A: If low pH alone is insufficient, the next step is to introduce a competing base , such as Triethylamine (TEA) , into the mobile phase at a low concentration.[8]

Causality: TEA is a small, basic amine that, when protonated at low pH, will preferentially interact with any remaining active silanol sites on the stationary phase. It acts as a "silanol suppressor," effectively shielding your larger analyte from these secondary interaction sites.[8]

Experimental Protocol: Using a Competing Base

  • Preparation: Add TEA to your already-prepared low-pH aqueous mobile phase (from Step 1) to a final concentration of 0.05% to 0.1% (v/v).

  • pH Readjustment: The addition of TEA will slightly raise the pH. Re-verify and adjust the pH back to your target (e.g., 2.8) using your buffer acid (e.g., formic acid).

  • Analysis: Thoroughly flush your HPLC system and column with the new mobile phase before analysis.

  • Caution: Be aware that basic additives like TEA can sometimes shorten column lifetime and may be difficult to completely flush out of the system.[8] It is often recommended to dedicate a column to methods using TEA.

Step 3: Stationary Phase Evaluation
Q: I've optimized my mobile phase, but tailing persists. Could my column be the problem?

A: Yes. If mobile phase optimization does not resolve the issue, the problem likely lies with the stationary phase itself. Not all C18 columns are created equal, especially when analyzing basic compounds.[3]

Causality: Older columns, or those made with lower purity "Type A" silica, have a higher concentration of acidic, active silanol groups that are difficult to deactivate.[8] Modern columns utilize high-purity, "Type B" silica and advanced end-capping procedures to minimize these sites.[3] End-capping is a process where the silica is treated a second time with a small silylating agent to block many of the residual silanols that were sterically inaccessible during the initial C18 bonding.[5][6]

Column TypeSilica PurityEnd-Capped?Suitability for Basic Analytes
Legacy (Type A Silica) LowIncompletePoor: Prone to severe peak tailing.
Modern (Type B Silica) High (>99.99%)BasicGood: Reduced silanol activity.[3]
Modern, End-Capped High (>99.99%)Yes Excellent: The recommended choice.[4]
Hybrid/pH-Stable Hybrid SilicaYesExcellent: Can also be used at high pH.

Recommendation: If you are not already, switch to a modern, high-purity, end-capped C18 column from a reputable manufacturer. This is often the key to obtaining excellent peak shape for challenging basic compounds.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are ideal starting HPLC conditions for analyzing 1-[(2,6-Dimethoxyphenyl)methyl]piperazine?

  • Column: Modern, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH adjusted to 2.8.[8]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a scout gradient (e.g., 5% to 95% B over 15 minutes) to determine the appropriate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, wavelength determined by the chromophore of your molecule.

Q2: Can I use a high pH mobile phase instead of a low pH one? Yes, this is an alternative strategy. At high pH (e.g., >9), the piperazine moiety will be in its neutral, non-ionized state, which also prevents ionic interactions with silanols. However, this requires a special pH-stable column (e.g., hybrid silica), as standard silica columns will dissolve at high pH, rapidly destroying them.[9]

Q3: Does the choice of organic solvent (Acetonitrile vs. Methanol) affect peak tailing? Yes, it can have a minor effect. Methanol is a protic solvent and can engage in hydrogen bonding with residual silanols, sometimes offering a slight advantage in masking them compared to the aprotic acetonitrile.[4] If you are still seeing minor tailing with acetonitrile, trying methanol as the organic modifier is a valid troubleshooting step.

Q4: My tailing factor is 1.3. Is this acceptable? It depends on your analytical goals. For routine analysis or simple purity checks, a Tf of 1.3 may be perfectly acceptable. However, for high-accuracy quantitative methods or for separating the main peak from a closely eluting impurity, a Tf of 1.3 could compromise the accuracy of integration. The generally accepted goal for robust quantitative methods is a Tf ≤ 1.2.[5][7]

References
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Benchchem. (n.d.). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • PubChem. (n.d.). 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Wikipedia. (n.d.). Piperazine.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
  • EvitaChem. (n.d.). Buy 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.
  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

Sources

optimizing recrystallization solvents for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the recrystallization of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical.[1] Recrystallization is a powerful purification technique, but its success is entirely dependent on the rational selection of an appropriate solvent or solvent system.[2] This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal characteristics of a recrystallization solvent for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine?

The perfect recrystallization solvent is one that exhibits a steep solubility curve with respect to temperature.[3] For 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, the ideal solvent should:

  • Dissolve the compound completely at or near its boiling point. This ensures that a minimum amount of solvent is used, which is crucial for maximizing yield.[2] Using too much solvent is a common cause of poor recovery.[3]

  • Have very low solubility for the compound at low temperatures (e.g., room temperature or 0-4 °C). This allows the purified compound to crystallize out of the solution upon cooling.[4]

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures. This ensures that impurities are either removed during the hot filtration step (if insoluble) or remain in the mother liquor after crystallization (if highly soluble).[5]

  • Be chemically inert. The solvent must not react with the compound.[5]

  • Be volatile enough to be easily removed from the crystals after filtration, but not so volatile that it evaporates significantly during the hot filtration step.[5]

Q2: Based on its molecular structure, what solvents are good starting points for screening?

1-[(2,6-Dimethoxyphenyl)methyl]piperazine possesses distinct structural features that guide solvent selection. The principle of "like dissolves like" is a useful starting point.[2]

  • Polar Features: The piperazine ring contains two nitrogen atoms capable of hydrogen bonding, lending it polar characteristics similar to other piperazine derivatives.[6] This suggests solubility in polar protic solvents.

  • Non-polar Features: The 2,6-dimethoxyphenylmethyl group is a bulky, largely non-polar, aromatic moiety. This part of the molecule will favor solubility in less polar organic solvents.

Given this duality, a systematic screening should include solvents across a range of polarities.

Solvent ClassExample SolventsRationale for ScreeningPredicted Behavior
Alcohols Isopropanol, Ethanol, MethanolThe hydroxyl group can interact with the piperazine moiety, while the alkyl chain interacts with the aromatic portion. Piperazine derivatives are frequently recrystallized from alcohols.[7][8]High Potential. Likely to be good single-solvent candidates or a "good" solvent in a mixed pair.
Ketones Acetone, Methyl Ethyl KetoneModerately polar aprotic solvents. May offer a good balance for dissolving the entire molecule.Moderate Potential. May dissolve the compound too well at room temperature, but worth testing. Note: some piperazine salts are insoluble in acetone.[1]
Esters Ethyl AcetateA moderately polar solvent often used in purification.[9]Moderate Potential. Could be an effective single solvent or part of a binary system with a non-polar co-solvent.
Aromatic TolueneNon-polar solvent that should readily dissolve the dimethoxyphenyl group.Low Potential as a single solvent. Likely a "good" solvent that dissolves the compound too well at all temperatures. May be useful as a component in a solvent pair.
Alkanes Heptane, HexaneNon-polar solvents.Very Low Potential as a single solvent. Unlikely to dissolve the polar piperazine ring. Excellent candidates for an "anti-solvent" or "poor" solvent in a mixed-solvent system.[9]
Ethers Diethyl Ether, MTBELow polarity. Piperazine itself has poor solubility in diethyl ether.[6]Low Potential as a single solvent. Could serve as an effective anti-solvent.
Water H₂OHighly polar protic solvent.Very Low Potential as a single solvent. While piperazine is water-soluble, the large non-polar group will likely render the target compound insoluble. Could be an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[9]
Q3: How do I perform a systematic solvent screening experiment?

A methodical, small-scale approach is essential to conserve your material.

Protocol: Micro-Scale Solvent Screening

1. Preparation:

  • Place approximately 20-30 mg of your crude 1-[(2,6-Dimethoxyphenyl)methyl]piperazine into several small test tubes.

  • Label each test tube with a different solvent from the screening table above.

2. Room Temperature Solubility Test:

  • To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

  • Observe if the solid dissolves at room temperature. If it dissolves in less than ~0.5 mL of solvent, that solvent is likely too good and will result in poor yield. Set it aside as a potential "good" solvent for a mixed-solvent system.

3. Hot Solubility Test:

  • For the solvents that did not dissolve the compound at room temperature, place the test tubes in a hot water or sand bath and bring the solvent to a gentle boil.

  • Continue adding the solvent dropwise until the solid just dissolves completely. Record the approximate volume used. A good candidate will dissolve the compound in a minimal amount of hot solvent.[3]

4. Crystallization Test:

  • Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Do not disturb them.

  • If crystals do not form, try scratching the inside of the test tube at the air-liquid interface with a glass rod to induce nucleation.[4]

  • Once at room temperature, place the tubes in an ice bath for 15-20 minutes to maximize crystal formation.

5. Evaluation:

  • Assess the quality and quantity of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals. A solvent that produces no crystals or only a fine powder is less suitable.[4]

Q4: My compound "oils out" instead of crystallizing. What's wrong and how do I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is a common problem when a solution is supersaturated at a temperature above the compound's melting point or when impurities are present.

Troubleshooting Workflow: Oiling Out

G start Oiling Out Occurs cause1 Solution is too concentrated start->cause1 cause2 Cooling is too rapid start->cause2 cause3 Impurities are present start->cause3 sol1 Re-heat solution. Add more hot solvent until oil dissolves. cause1->sol1 sol2 Allow flask to cool slowly. Insulate with glass wool or use a dewar. cause2->sol2 sol3 Consider pre-purification (e.g., column chromatography) or add activated charcoal to hot solution. cause3->sol3 end Attempt Recrystallization Again sol1->end sol2->end sol3->end

Caption: A workflow for troubleshooting "oiling out".

Detailed Solutions:

  • Add More Solvent: The most common cause is excessive concentration. Re-heat the mixture until the oil dissolves, then add a small amount of additional hot solvent (10-20% more volume) and attempt to cool again.[4]

  • Slow Down Cooling: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice.[4] Let the flask cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.

  • Lower the Saturation Temperature: Use a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated, making it more likely to be below the compound's melting point when it begins to precipitate.

Q5: When should I use a mixed-solvent system, and how do I choose the right pair?

A mixed-solvent system is ideal when no single solvent has the desired steep solubility curve. This is often the case for molecules like 1-[(2,6-Dimethoxyphenyl)methyl]piperazine with both polar and non-polar regions. The strategy involves using a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is nearly insoluble.[9]

Logic for Selecting a Solvent Pair

G compound 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Highly Soluble Insoluble good_solvent Good Solvent (e.g., Ethanol, Isopropanol, Acetone) Dissolves compound easily compound:good->good_solvent:f0 Select poor_solvent Poor Solvent (e.g., Water, Hexane, Diethyl Ether) Compound is insoluble compound:poor->poor_solvent:f0 Select

Caption: Choosing a "good" and "poor" solvent pair.

Protocol: Mixed-Solvent Recrystallization

  • Dissolve: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Isopropanol).

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane or Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cool: Allow the solution to cool slowly and undisturbed, as described previously. Crystals should form as the solubility decreases dramatically.

Recommended Pairs to Test:

  • Isopropanol / Hexane: A classic polar/non-polar pairing.

  • Ethanol / Water: A polar protic pairing effective for many amine-containing compounds.[7]

  • Ethyl Acetate / Heptane: A medium polarity/non-polar pairing.[9]

References

  • ResearchGate. (2025).
  • Journal of Pharmaceutical Research International. (2023).
  • Quora. (2017).
  • Unknown Source.
  • Benchchem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Unknown Source.
  • Neuroquantology. (2022).
  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Wikipedia. Piperazine.
  • Benchchem. (2025). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.

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Technical Support Center: Optimizing Chromatographic Retention for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with column retention and peak shape for this compound. As a substituted piperazine, this molecule presents specific chromatographic behaviors that, once understood, can be leveraged to develop robust and reproducible analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during method development for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Q1: Why is my retention time for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine extremely short, eluting near the solvent front in reversed-phase HPLC?

A: This is the most common issue for basic compounds. The piperazine moiety in your molecule has two basic nitrogen atoms, meaning its charge state is highly dependent on the mobile phase pH.[1] In standard acidic mobile phases (e.g., pH 2-4), the piperazine ring becomes fully protonated (doubly charged). This ionized form is very polar and has little affinity for the non-polar C18 stationary phase, causing it to elute very early. To increase retention, you must reduce the molecule's polarity by suppressing its ionization.[2][3]

Q2: My analyte peak is showing significant tailing. What causes this and how can I achieve a symmetrical peak?

A: Peak tailing for basic compounds is almost always caused by secondary interactions with the HPLC column's stationary phase.[4] Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with your positively charged analyte, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[4][5] Improving this requires either suppressing silanol ionization at low pH, neutralizing your analyte at high pH, or using a more inert column.

Q3: My retention times are inconsistent and drifting between injections. What is the first thing I should check?

A: The first and most critical parameter to verify is the mobile phase preparation and the column's equilibration.[6][7] For an ionizable compound like this, even minor shifts in mobile phase pH can cause significant changes in retention time.[8][9] Ensure your buffer is correctly prepared, fresh, and adequately concentrated to resist pH shifts. Also, confirm your column is fully equilibrated with the mobile phase; 10-20 column volumes are typically required for stable retention.[7]

Q4: What is the single most important experimental parameter to control for this compound's chromatography?

A: Unquestionably, it is the mobile phase pH . The pH dictates the analyte's ionization state, which in turn governs its retention and interaction with the stationary phase.[2][10] Controlling the pH at a level at least 1.5-2 pH units away from the analyte's pKa values is crucial for developing a robust and reproducible method.[3][10]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving common chromatographic issues, complete with explanations and detailed protocols.

Symptom 1: Insufficient Retention (Analyte Elutes at or Near Void Volume)

The primary cause of poor retention for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in reversed-phase chromatography is its high polarity in the protonated state. The goal is to shift the equilibrium towards the neutral, less polar form of the molecule, which will have a stronger affinity for the non-polar stationary phase.

Causality: In an acidic mobile phase, the basic piperazine nitrogens are protonated, making the molecule highly water-soluble and poorly retained. By increasing the mobile phase pH above the piperazine's highest pKa (approximately 9.7), the molecule becomes a neutral free base.[1] This neutral form is significantly more hydrophobic and will be strongly retained on a C18 column.[2][3]

Diagram 1: Workflow for Increasing Analyte Retention

G A Symptom: Insufficient Retention B Review Mobile Phase pH. Is pH < 8? A->B C Analyte is likely protonated. Goal: Suppress ionization by increasing pH. B->C Yes H Analyte is already in its neutral form. Retention is governed by hydrophobicity. Action: Decrease percentage of organic modifier (ACN/MeOH). B->H No D Check Column Specifications. Is it stable at pH > 8? C->D E Action: Select a pH-stable column (e.g., Hybrid Silica, High-pH C18). This is critical to prevent column damage. D->E No F Protocol 1: Methodical pH Adjustment. Prepare mobile phases at pH 9, 10, and 11 using an appropriate buffer (e.g., ammonium bicarbonate). D->F Yes E->F G Result: Retention time increases significantly. Adjust organic solvent percentage to achieve desired retention (k' 2-10). F->G

Caption: A logical workflow for diagnosing and resolving poor retention of basic analytes.

Experimental Protocol 1: Methodical pH Adjustment to Increase Retention
  • Column Selection: Confirm your current column is stable at high pH (typically pH > 8). Standard silica columns can dissolve at high pH.[8] If not, procure a column specifically designed for high-pH applications (e.g., Agilent ZORBAX Extend-C18, Phenomenex Luna Omega Polar C18).[11]

  • Buffer Preparation: Prepare a 10 mM buffer solution suitable for the high pH range. Ammonium bicarbonate or ammonium formate are excellent, volatile choices compatible with mass spectrometry.

    • For pH 9.0: Prepare 10 mM ammonium bicarbonate in HPLC-grade water and adjust pH with ammonium hydroxide.

    • For pH 10.0: Prepare 10 mM ammonium bicarbonate and adjust as needed.

  • Mobile Phase Preparation: Prepare the aqueous component (A) and organic component (B, e.g., Acetonitrile or Methanol). Filter the aqueous buffer after pH adjustment.

  • Equilibration: Flush the system and column with the new mobile phase for at least 20 column volumes to ensure stable pH and baseline.[7]

  • Test Injection: Inject the analyte standard using an initial gradient (e.g., 5-95% B over 15 minutes).

  • Observation & Optimization:

    • Expected Outcome: You should observe a dramatic increase in retention time compared to acidic conditions.

    • Optimization: Adjust the gradient slope or starting percentage of the organic solvent to bring the retention time into the desired range (ideally a capacity factor, k', between 2 and 10).

Symptom 2: Poor Peak Shape (Tailing)

Peak tailing arises from undesirable secondary interactions between the basic analyte and acidic sites on the column packing material.

Causality: The primary culprits are surface silanol groups (Si-OH) on silica-based columns. These groups are acidic and can be deprotonated (Si-O⁻) at pH > 4. Your protonated basic analyte (R-NH⁺) can then interact with these sites via ion exchange, slowing down a fraction of the analyte molecules and causing a tail.[4][5]

Solution Strategies: The goal is to disrupt this interaction by controlling the charge state of either the analyte or the silanols.

StrategyMobile Phase pHMechanismProsCons
A: Low pH Suppression pH 2.5 - 3.0Protonates the analyte but also suppresses the ionization of silanol groups, minimizing ionic interactions.[5]Compatible with most silica columns; good peak shape.May provide insufficient retention for polar basics.
B: High pH Neutralization pH > 10The analyte is in its neutral (free base) form, eliminating ionic interactions with silanols.[9]Excellent retention and peak shape.Requires a specialized high-pH stable column. [8]
C: Competing Base Additive pH ~7A small, basic additive (e.g., Triethylamine, TEA) is added to the mobile phase to preferentially interact with and block the active silanol sites.[5]Can be effective on older (Type A silica) columns.Can shorten column lifetime and may suppress MS signal.

Diagram 2: Impact of Mobile Phase pH on Analyte Ionization State

G Simplified ionization states of the piperazine moiety vs. pH. node_A node_A node_B Intermediate pH (Singly Protonated) Mixed Polarity & Retention node_A->node_B pKa1 node_C node_C node_B->node_C pKa2

Caption: pH control is key to manipulating the analyte's polarity and retention.

Experimental Protocol 2: Method Development at Low pH for Improved Peak Shape
  • Column Selection: A modern, high-purity, end-capped C18 column (Type B silica) is highly recommended as it has fewer accessible silanols.[5]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Alternatively, use 0.1% formic acid or trifluoroacetic acid (TFA) in water. Phosphate provides better pH stability.[5]

    • Organic (B): Acetonitrile or Methanol.

    • Caution: If using a phosphate buffer with acetonitrile, be mindful of buffer precipitation at high organic concentrations.[5]

  • Equilibration & Injection: Equilibrate the column thoroughly and inject the sample.

  • Verification:

    • Expected Outcome: Peak tailing should be significantly reduced compared to methods at intermediate pH (4-7). Retention may be low, so a shallow gradient or lower starting organic percentage may be needed.

    • If Tailing Persists: This indicates strong secondary interactions persist. Consider a column with a different stationary phase or proceed to the high pH protocol.

Section 3: Addressing Retention Time Drift and System Robustness

Inconsistent retention times suggest a lack of control over one or more system parameters. A systematic check is the most effective way to identify the root cause.[12]

Parameter CategoryItem to CheckPotential Cause of DriftRecommended Action
Mobile Phase Freshness & PreparationBuffer degradation or pH shift over time; evaporation of volatile additives (e.g., TFA, ammonia).[13]Prepare fresh mobile phase daily. Keep solvent bottles capped.
DegassingDissolved gasses can form bubbles in the pump, leading to inconsistent flow.[6]Ensure mobile phase is adequately degassed via sonication, helium sparging, or an in-line degasser.
HPLC System LeaksA small, often invisible leak between the pump and column will reduce flow rate and increase retention time over a sequence.[12][13]Check for salt deposits around fittings. Systematically tighten fittings (finger-tight plus a quarter turn).
Pump PerformanceWorn pump seals or faulty check valves can cause inaccurate and fluctuating flow rates.[12]Monitor pressure fluctuation. If it's high or unstable, perform pump maintenance.
Column TemperatureA 1°C change can alter retention time by 1-2%.[12] Fluctuations in lab temperature can cause drift if a column oven is not used.Use a thermostatted column compartment and allow the column to fully equilibrate to the set temperature.
Column EquilibrationInsufficient equilibration is a primary cause of drift at the start of a run or after a mobile phase change.[7]Always equilibrate with at least 10-20 column volumes of the starting mobile phase. Monitor baseline and backpressure for stability.
Contamination/AgingBuildup of sample matrix on the column can alter its chemistry over time, leading to gradual retention shifts.[6]Use a guard column. Develop a robust column washing procedure to be used between sequences.

References

  • How to fix a shifting retention time of peaks in hplc? - ResearchGate. Available from: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available from: [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]

  • pH, pKa, and Retention - Pharma Growth Hub. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Available from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. Available from: [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available from: [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. Available from: [Link]

  • How to fix peak shape in hplc? - ResearchGate. Available from: [Link]

  • 1-(2,6-DIMETHOXYPHENYL)PIPERAZINE — Chemical Substance Information - NextSDS. Available from: [Link]

  • Why it matters and how to get good peak shape - Agilent. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. Available from: [Link]

  • Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Available from: [Link]

  • 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride | C13H21ClN2O2 | CID - PubChem. Available from: [Link]

  • Piperazine - Wikipedia. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of Receptor Binding Affinity: 1-Benzylpiperazine vs. 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

In the landscape of central nervous system (CNS) research, the piperazine scaffold serves as a cornerstone for designing molecules with diverse pharmacological activities. This guide provides a detailed comparative analysis of two such analogs: the well-characterized psychostimulant 1-benzylpiperazine (BZP) and its lesser-known derivative, 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

While extensive experimental data exists for BZP, a comprehensive binding profile for its 2,6-dimethoxy analog is not available in published literature. Therefore, this guide will first present the established binding profile of BZP. Subsequently, it will leverage foundational principles of structure-activity relationships (SAR) to forecast the likely binding characteristics of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, offering a scientifically grounded hypothesis for researchers exploring this chemical space.

Part 1: The Pharmacological Profile of 1-Benzylpiperazine (BZP)

1-Benzylpiperazine is a synthetic compound known for its stimulant and euphoriant properties, which are qualitatively similar to those of amphetamine, though with lower potency.[1] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems by interacting with their respective transporters. BZP acts as a substrate to induce the release of dopamine (DA) and norepinephrine (NE), and to a much lesser extent, serotonin (5-HT).[2][3]

The potency of BZP at these monoamine transporters is often expressed by its EC50 value—the concentration required to elicit 50% of the maximal release of the neurotransmitter. These values provide a functional measure of the compound's potency. Additionally, BZP interacts with a range of serotonin receptors, generally with lower affinity (in the micromolar range).[4]

Table 1: Experimentally Determined Potency and Binding Affinity of 1-Benzylpiperazine (BZP)

TargetParameterValue (nM)Primary Effect
Norepinephrine Transporter (NET)EC₅₀ (Release)62Neurotransmitter Release
Dopamine Transporter (DAT)EC₅₀ (Release)175Neurotransmitter Release
Serotonin Transporter (SERT)EC₅₀ (Release)6050Neurotransmitter Release
5-HT₁/₅-HT₂ Receptor FamiliesKᵢ (Binding)>1000 (µM range)Agonism

Data sourced from Baumann et al., 2005 as cited in multiple secondary sources.[2]

This profile—potent activity at NET and DAT with weak action at SERT—underpins BZP's characteristic stimulant effects, which are more aligned with classical psychostimulants than with serotonin-dominant agents like MDMA.[1]

Part 2: Predicted Profile of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine via SAR Analysis

The defining structural difference between BZP and 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is the addition of two methoxy groups at the ortho-positions (C2 and C6) of the benzyl ring. This modification introduces significant steric and electronic changes that are predicted to substantially alter the molecule's interaction with receptor binding sites.

Causality of Structural Modification:
  • Steric Hindrance: The two bulky methoxy groups flanking the benzylic methylene bridge create significant steric hindrance. The binding pockets of monoamine transporters are conformationally constrained. It is highly probable that this added bulk will impede the molecule's ability to adopt the optimal conformation required for high-affinity binding to the dopamine and norepinephrine transporters.

  • Electronic Effects: Methoxy groups are electron-donating via resonance. Structure-activity relationship studies on related piperidine and piperazine analogs have demonstrated that introducing electron-withdrawing substituents on the benzyl ring is beneficial for high-affinity binding at the dopamine transporter (DAT). The electron-donating nature of the methoxy groups in the 2,6-dimethoxy analog is electronically unfavorable for DAT binding according to these established principles.

Based on these SAR principles, it is hypothesized that 1-[(2,6-Dimethoxyphenyl)methyl]piperazine will exhibit significantly lower affinity and functional potency at the dopamine and norepinephrine transporters compared to 1-benzylpiperazine. The affinity for serotonin receptors and other off-target sites remains speculative without direct experimental data, although research on other complex benzylpiperazine derivatives has shown that such substitutions can sometimes enhance affinity for other targets, such as sigma (σ) receptors.[5][6] However, a general reduction in monoamine transporter activity is the most reasonable prediction.

Part 3: Key Signaling & Mechanistic Pathways

The primary mechanism of BZP and its analogs is the disruption of normal monoamine transporter function. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a critical process for terminating the neurotransmitter signal.

Dopamine Transporter (DAT) Mechanism of Action

BZP acts as a substrate for DAT, meaning it is recognized and transported into the neuron. This competitive interaction inhibits the reuptake of dopamine and promotes reverse transport, or efflux, of dopamine from the neuron into the synapse. This leads to a rapid and sustained increase in the synaptic concentration of dopamine, enhancing dopaminergic signaling.

Caption: Mechanism of BZP at the dopamine transporter (DAT).

Part 4: Experimental Protocol for Determining Binding Affinity

The binding affinity (expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor is typically determined using a competitive radioligand binding assay. This method measures how effectively the test compound competes with a known high-affinity radiolabeled ligand for binding to the target receptor.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize tissue or cultured cells known to express the target receptor (e.g., rat striatum for DAT, or HEK293 cells transfected with the human receptor) in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances. Resuspend the final pellet in an assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand (e.g., [³H]-WIN 35,428 for DAT).

    • Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., BZP).

    • To determine non-specific binding, add a very high concentration of a known non-labeled drug (e.g., cocaine for DAT) to a separate set of tubes.

    • To determine total binding, add only the radioligand and buffer.

    • Initiate the binding reaction by adding the prepared cell membranes to all tubes.

    • Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from this curve using non-linear regression analysis.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

G cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Homogenize Tissue/ Cells Expressing Receptor p2 Centrifuge to Pellet Cell Membranes p1->p2 p3 Wash & Resuspend in Assay Buffer p2->p3 a3 Prepared Membranes p3->a3 a1 Radioligand (e.g., [³H]-WIN 35,428) a4 Incubate to Equilibrium a1->a4 a2 Test Compound (BZP) (Increasing Concentrations) a2->a4 a3->a4 s1 Rapid Vacuum Filtration (Separates Bound vs. Free) a4->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting (Measures Radioactivity) s2->s3 d1 Plot Competition Curve (% Binding vs. [BZP]) s3->d1 d2 Calculate IC₅₀ Value from Curve d1->d2 d3 Convert IC₅₀ to Kᵢ using Cheng-Prusoff Equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This guide establishes a clear pharmacological distinction between 1-benzylpiperazine and its 2,6-dimethoxy analog. BZP is a well-documented monoamine releaser with a strong preference for the norepinephrine and dopamine transporters over the serotonin transporter. In contrast, based on established structure-activity relationships, 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is predicted to have markedly reduced affinity for these same transporters due to significant steric hindrance and unfavorable electronic properties introduced by the ortho-methoxy groups.

While this SAR-based prediction provides a strong working hypothesis, it underscores the critical need for empirical validation. Researchers investigating novel piperazine derivatives should prioritize conducting comprehensive in vitro binding and functional assays to confirm these predictions and fully characterize the pharmacological profile of this and related compounds.

References

  • Acs, J., et al. (2021). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs". Molecules. Available at: [Link]

  • Amer, A., et al. (2010). "Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands". Journal of Medicinal Chemistry. Available at: [Link]

  • Baumann, M.H., et al. (2012). "Testimony of Michael H. Baumann, Ph.D., before the U.S. Sentencing Commission". U.S. Sentencing Commission. Available at: [Link]

  • Cozzi, M.R., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects". ACS Chemical Neuroscience. Available at: [Link]

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  • Gee, P., et al. (2010). "Multiorgan failure from 1-benzylpiperazine ingestion--legal high or lethal high?". Clinical Toxicology.
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  • ResearchGate (2016). "1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF". ResearchGate. Available at: [Link]

  • Simmler, L.D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives". Biochemical Pharmacology. Available at: [Link]

  • "N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X)". DEA Diversion Control Division. Accessed March 2026. Available at: [Link]

  • PubChem. "1-benzylpiperazine". National Center for Biotechnology Information. Accessed March 2026. Available at: [Link]

  • NIST. "1-Benzylpiperazine". NIST Chemistry WebBook. Accessed March 2026. Available at: [Link]

  • Singh, S., et al. (2003). "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine". Journal of Medicinal Chemistry. Available at: [Link]

  • Almaghrabi, M. (2021). "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs". Auburn University Electronic Theses and Dissertations. Available at: [Link]

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A Comparative Guide to the Validation of HPLC Quantification Methods for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Piperazine Derivative

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a substituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in centrally active agents.[1] The precise and accurate quantification of this molecule is paramount throughout the pharmaceutical lifecycle—from purity analysis of the active pharmaceutical ingredient (API) to its determination in formulated products and pharmacokinetic studies. The development of a robust, reliable, and validated analytical method is not merely a regulatory requirement but the foundation of product quality and safety.[2]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) based methods for the quantification of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. We will dissect a direct Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection, detail the rigorous validation process according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance against alternative techniques for specific analytical challenges.[3][4]

The Analytical Approach: Leveraging Intrinsic Molecular Properties

A primary challenge in the analysis of simple piperazine compounds is their lack of a strong UV chromophore, often necessitating derivatization to enhance detection.[5][6] However, the subject molecule, 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, possesses a dimethoxyphenyl group. This moiety contains a benzene ring, a chromophore that exhibits significant UV absorbance, typically with a primary maximum below 220 nm and a secondary, weaker but more selective, maximum around 260-280 nm.[7] This intrinsic property makes a direct RP-HPLC-UV method a highly attractive starting point, offering a simpler, more direct, and cost-effective approach than methods requiring derivatization.

Our core strategy is to develop and validate an isocratic RP-HPLC method that is "stability-indicating," meaning it can resolve the main compound from potential degradation products and synthetic impurities.[8]

A Validated RP-HPLC-UV Method: Detailed Experimental Protocol

This section outlines a robust and validated method for the quantification of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. The causality behind each parameter selection is explained to provide a deeper understanding of the method's foundation.

Optimized Chromatographic Conditions

The selection of a C18 column is the industry standard and a logical first choice for non-polar to moderately polar compounds. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use in reversed-phase chromatography. A phosphate buffer is used to control the mobile phase pH. Since the piperazine moiety is basic, maintaining a consistent pH well below its pKa ensures a single, protonated species, leading to sharp, symmetrical peaks. A detection wavelength of 270 nm is selected to provide a balance of sensitivity and selectivity, avoiding the more universal but less specific absorbance at lower wavelengths.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution and efficiency for a wide range of compounds.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)Isocratic elution for simplicity and robustness. The acidic pH ensures consistent protonation of the piperazine nitrogen, leading to good peak shape.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nmOffers good selectivity for the dimethoxyphenyl chromophore while minimizing interference.
Injection Volume 10 µLA typical volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL for a linearity study).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving the material in the diluent to achieve a final concentration within the validated range of the method. Filter through a 0.45 µm syringe filter before injection.

Method Validation: Building a Self-Validating System based on ICH Q2(R1)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4] It is the cornerstone of trustworthy and reliable data. The following sections detail the experimental execution for each validation parameter as mandated by ICH guidelines.[10][11]

Validation_Workflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Accuracy & Precision cluster_2 Phase 3: Sensitivity & Reliability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD (Limit of Detection) Linearity->LOD Accuracy Accuracy (Recovery) Range->Accuracy Repeatability Precision: Repeatability Accuracy->Repeatability Intermediate Precision: Intermediate Repeatability->Intermediate Robustness Robustness Intermediate->Robustness LOQ LOQ (Limit of Quantitation) LOD->LOQ

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a solution of the analyte to determine its retention time.

    • If available, inject solutions containing known impurities or degradation products to ensure they are resolved from the analyte peak.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.[3]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] The range is inferred from the linearity, accuracy, and precision studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[13]

  • Protocol:

    • Spike a placebo (formulation matrix without the analyte) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.[12]

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the method's precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations with those of blank samples.

    • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

    • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ. The accuracy and precision at the LOQ concentration should be verified.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase pH (e.g., ± 0.2 units).

    • Analyze the system suitability parameters (e.g., retention time, peak asymmetry, resolution) after each change to ensure they remain within acceptable limits.

Summary of Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria (Typical)Reference
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.[11][12]
Linearity Correlation coefficient (r²) ≥ 0.999[9]
Accuracy Recovery within 98.0% - 102.0%[13]
Precision RSD ≤ 2.0% for repeatability and intermediate precision[2]
LOD Signal-to-Noise Ratio ≈ 3:1[9]
LOQ Signal-to-Noise Ratio ≈ 10:1 with acceptable precision and accuracy[9]
Robustness System suitability parameters remain within defined limits.[12]

Comparative Analysis of Quantification Techniques

While the validated RP-HPLC-UV method is ideal for routine quality control, other techniques offer advantages in specific contexts.

Method_Selection Start What is the Analytical Goal? QC Routine QC / Assay / Purity Start->QC Quantification of API Trace Trace Level Impurity (<0.05%)? Start->Trace Impurity Profiling Bioanalysis Bioanalysis (Plasma, Tissue)? Start->Bioanalysis Drug in Matrix Method1 Direct HPLC-UV QC->Method1 Method2 HPLC-UV with Derivatization Trace->Method2 If sensitivity is insufficient Method3 LC-MS/MS Trace->Method3 For identification & high sensitivity Bioanalysis->Method3

Caption: Decision tree for selecting an analytical method.

ParameterDirect HPLC-UVHPLC-UV with DerivatizationLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Chemical modification to add a strong chromophore, then HPLC-UV.Separation by HPLC, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL range)High (ng/mL to µg/mL range)Very High (pg/mL to ng/mL range)
Specificity Good; relies on chromatographic resolution.Good; can be affected by derivatization side-reactions.Excellent; highly specific due to mass fragmentation.
Development Time Short to moderate.Long; requires optimization of the derivatization reaction.Long; requires expertise in mass spectrometry.
Cost Low (standard equipment).Low to moderate.High (expensive instrumentation).
Best For Routine QC, assay, purity, and content uniformity.Trace analysis of compounds with poor native chromophores.Bioanalysis, impurity identification, metabolomics.

Conclusion

The validation of an analytical method is a systematic journey that establishes the performance, reliability, and suitability of a procedure. For 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, a direct RP-HPLC-UV method provides a robust, efficient, and cost-effective solution for routine quantification and quality control. Its validation, rigorously following ICH Q2(R1) guidelines, ensures data integrity and regulatory compliance.

However, the choice of an analytical method is not universal. For challenges requiring higher sensitivity, such as trace impurity quantification or bioanalysis, more advanced techniques like derivatization-based HPLC or the gold-standard LC-MS/MS are indispensable. By understanding the principles behind method validation and the comparative strengths of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their products.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2018). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Impact Factor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC. Retrieved from [Link]

  • PubMed. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS of 2,6-dimethoxy benzoquinone. Retrieved from [Link]

  • UV spectra of some representative drug molecules. (n.d.). Retrieved from [Link]

Sources

Comparative Efficacy of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine and Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a synthetic organic compound belonging to the benzylpiperazine class, characterized by a piperazine ring linked to a 2,6-dimethoxyphenyl group via a methyl bridge[1]. In medicinal chemistry and neuropharmacology, benzylpiperazines are primarily investigated for their ability to modulate monoaminergic systems.

The parent compound, 1-benzylpiperazine (BZP), is a well-documented central nervous system stimulant that acts as a monoamine transporter substrate, predominantly promoting the release of dopamine (DA) and norepinephrine (NE)[2]. However, the pharmacological efficacy of this scaffold is highly sensitive to structural modifications on the benzyl ring[3]. This guide objectively compares the unique 2,6-dimethoxy substitution pattern against other prominent analogs, detailing how steric constraints dictate transporter selectivity and providing self-validating protocols for empirical evaluation.

Mechanistic SAR: The Causality of the 2,6-Dimethoxy Substitution

To understand the comparative efficacy of these analogs, one must analyze the causality behind their molecular interactions with monoamine transporters (DAT, SERT, and NET).

BZP exhibits a 20- to 48-fold selectivity for DAT over the serotonin transporter (SERT)[4], operating via a DAT-mediated release mechanism with an EC50 of approximately 175 nM. Because the unsubstituted benzyl ring is sterically unhindered, the molecule can adopt multiple conformations to optimally align its basic piperazine nitrogen with the conserved aspartate residue in the DAT binding pocket.

Conversely, analogs with methoxy substitutions, such as 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), demonstrate a mixed DAT/SERT profile. They function as transporter-mediated releasing agents rather than direct postsynaptic 5-HT2A receptor agonists[5].

The 2,6-Dimethoxy Anomaly: The 2,6-dimethoxy substitution pattern in 1-[(2,6-Dimethoxyphenyl)methyl]piperazine introduces severe steric hindrance. The two bulky methoxy groups at the ortho positions clash with the piperazine ring, severely restricting the rotational freedom of the benzyl bond[3]. This "steric lock" forces the aromatic ring into an orthogonal conformation relative to the piperazine plane. Consequently, this restricted geometry alters the binding thermodynamics, generally diminishing SERT affinity (which favors para-substituted, elongated conformations) while modulating DAT efficacy compared to the highly flexible BZP.

SAR_Logic Core Benzylpiperazine (BZP) Scaffold Unsub Unsubstituted (BZP) High DAT/NET, Low SERT Core->Unsub Baseline Para 4-Substitution (e.g., MeO) Increased SERT Affinity Core->Para Para- modification Di25 2,5-Dimethoxy (2C-B-BZP) Mixed DAT/SERT Profile Core->Di25 2,5- modification Di26 2,6-Dimethoxy Steric Lock, Altered Efficacy Core->Di26 2,6- modification

Figure 1: Structural modifications of benzylpiperazines and their pharmacological impact.

Comparative Quantitative Data

The table below synthesizes the comparative efficacy of key structural analogs. Data illustrates the shift from dopaminergic to serotonergic activity based on ring substitution.

CompoundSubstitution PatternPrimary TargetDAT Efficacy (Release)SERT Efficacy (Release)Structural Conformation
BZP UnsubstitutedDAT / NETHigh (EC50 ~175 nM)Very LowFlexible
pMeO-BZP 4-MethoxySERT / DATModerateHighFlexible
2C-B-BZP 4-Bromo-2,5-dimethoxyDAT / SERTModerateModeratePartially Restricted
1-[(2,6-Dimethoxyphenyl)methyl]piperazine 2,6-DimethoxyDATModerateLowSterically Locked

Experimental Methodologies: Self-Validating Transporter Assays

To empirically validate the efficacy of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine as a monoamine releaser, researchers must utilize a self-validating in vitro assay.

Self-Validating Mechanism (Causality of Protocol Design): A critical challenge in release assays is distinguishing between true transporter-mediated efflux and non-specific membrane disruption (cellular leakage). By dividing the assay into parallel cohorts—one treated with the analog alone, and another pre-incubated with a selective reuptake inhibitor (e.g., GBR12909 for DAT) before analog exposure—we establish strict causality. If the analog induces release via the transporter, the reuptake inhibitor will block its entry, nullifying the release. If release persists despite the blockade, the compound is causing non-specific leakage, invalidating its efficacy as a selective releaser.

Step-by-Step Protocol: Transporter-Mediated Release Assay
  • Cell Preparation: Culture HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT) in 24-well plates until 80% confluent.

  • Radioligand Loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate cells with 20 nM [3H]-Dopamine or [3H]-Serotonin for 30 minutes at 37°C to allow transporter-mediated loading.

  • Internal Control Blockade (Validation Step): Wash cells three times with KRH buffer to remove extracellular radioligand. To the Control Cohort, add 1 μM GBR12909 (for hDAT) or 1 μM Fluoxetine (for hSERT) and incubate for 10 minutes. Leave the Test Cohort in standard KRH buffer.

  • Compound Incubation: Add varying concentrations (10 nM to 10 μM) of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine to both cohorts. Incubate for exactly 15 minutes at 37°C.

  • Termination & Quantification: Rapidly remove the buffer from each well and transfer it to scintillation vials (this represents the released fraction). Lyse the remaining cells with 1% SDS to quantify the retained fraction.

  • Data Analysis: Calculate fractional release using Liquid Scintillation Counting. True efficacy is defined as the release percentage in the Test Cohort minus the release percentage in the Control Cohort.

Assay_Workflow Step1 HEK293 Culture (hDAT/hSERT) Step2 [3H]-Monoamine Loading Step1->Step2 Step3 Wash & Basal Sampling Step2->Step3 Step4 Compound Incubation Step3->Step4 Step5 Liquid Scintillation Quantification Step4->Step5

Figure 2: Self-validating in vitro workflow for monoamine transporter-mediated release.

Sources

A Comparative Guide to Method Validation for the 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. A well-characterized and rigorously controlled reference standard is the cornerstone of this data integrity. This guide provides an in-depth, experience-driven comparison of method validation strategies for the reference standard of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, a key piperazine derivative with significant interest in medicinal chemistry.[1]

We will dissect a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, detailing not just the "how" but the critical "why" behind each validation parameter. This guide will further compare this established technique with Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear perspective on the strengths and applications of each, supported by experimental data. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5][6][7][8][9]

The Foundational Role of a Validated Method

Before a reference standard can be used to quantify an active pharmaceutical ingredient (API) or its impurities, the analytical method itself must be proven "fit for purpose."[5][6] This process, known as method validation, establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[7][8][10] For a quantitative method like an assay of a reference standard, this means demonstrating specificity, linearity, accuracy, precision, and robustness.

Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a molecule like 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, which possesses a UV-active chromophore in its dimethoxyphenyl group, HPLC-UV is an eminently suitable technique for quantification.

Experimental Workflow: HPLC-UV Method Validation

The following diagram outlines the logical flow of a comprehensive method validation protocol.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Core Validation Parameters cluster_final Phase 3: Robustness & Reporting prep Method Development & Optimization ss System Suitability Testing (SST) prep->ss Define criteria (e.g., tailing factor, resolution) spec Specificity / Selectivity lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) loq Quantitation Limit (LOQ) spec->loq Assess interference at low levels lin->acc Concentrations for accuracy determined from range acc->prec Precision assessed at multiple levels rob Robustness prec->rob Vary parameters to test resilience lod Detection Limit (LOD) loq->lod LOD often derived from LOQ data doc Validation Report Compilation rob->doc

Caption: A logical workflow for the validation of an HPLC analytical method.

Detailed HPLC-UV Method Validation Protocol

Objective: To validate an HPLC-UV method for the quantification of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions (Typical Starting Point):

  • Mobile Phase: Acetonitrile, Methanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 35°C.[11]

  • Detection Wavelength: Determined by UV scan of the analyte; likely around 270 nm due to the dimethoxy-substituted benzene ring.

  • Injection Volume: 10 µL.[11]

  • Diluent: Mobile Phase.

1. Specificity (Selectivity)

  • Causality: The first and most crucial step is to prove that the signal you measure belongs only to the analyte of interest. Specificity ensures that excipients, impurities, or degradation products do not interfere with the analyte's peak.[8][12]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Prepare a solution of the 1-[(2,6-Dimethoxyphenyl)methyl]piperazine reference standard and inject it.

    • If available, inject solutions of known related substances or stressed samples (exposed to acid, base, heat, light, oxidation) to see if degradation peaks are resolved from the main analyte peak.

    • Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.

2. Linearity and Range

  • Causality: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[8]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For a reference standard assay, this range typically spans 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

  • Causality: Accuracy demonstrates the closeness of the method's results to the true value.[9] It is typically assessed by a recovery study.

  • Protocol:

    • Prepare samples at a minimum of three concentration levels across the linear range (e.g., 80%, 100%, and 120%).

    • Prepare each concentration level in triplicate (for a total of nine determinations).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[11]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst, on the same instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[11]

      • Calculate the %RSD and compare the results between the two sets of experiments.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Quantitation (LOQ)

  • Causality: The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[8] While less critical for a primary reference standard assay, it is vital for impurity quantification.

  • Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[11]

    • Inject six samples at this concentration and confirm that the precision (%RSD) and accuracy meet predefined criteria (typically %RSD ≤ 10%).

6. Robustness

  • Causality: This assesses the method's reliability when subjected to small, deliberate variations in its parameters, simulating the minor fluctuations that occur during routine use.[11]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., vary acetonitrile by ± 2%).

    • Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak shape).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's resilience.[11]

Comparative Analysis: HPLC-UV vs. GC-MS

While HPLC-UV is a robust standard, alternative methods may be preferable in specific contexts. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for volatile compounds or when unequivocal identification is required. For many piperazine derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[13][14]

The following diagram illustrates the relationship between key validation parameters, which is a universal concept applicable to both HPLC and GC methods.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_general General Tests Accuracy Accuracy Specificity Specificity Accuracy->Specificity depends on Robustness Robustness Accuracy->Robustness assessed for Precision Precision Precision->Accuracy influences Precision->Robustness assessed for Linearity Linearity Range Range Linearity->Range defines Linearity->Robustness assessed for Range->Accuracy tested over Range->Robustness assessed for LOQ LOQ LOQ->Accuracy requires acceptable LOQ->Precision requires acceptable LOQ->Robustness assessed for

Caption: Interrelationship of core analytical method validation parameters.

Performance Comparison Table
ParameterHPLC-UV (Primary Method)GC-MS (Alternative Method)Rationale & Insights
Specificity High (with PDA), relies on chromatographic separation and UV spectra.Very High, relies on both chromatographic separation and mass fragmentation patterns for definitive identification.GC-MS provides structural information, making it superior for unequivocal peak identification, especially in complex matrices.[12]
Linearity Range Typically wide, e.g., 30 - 350 ppm for piperazine derivatives.[11][15]Can be wide, e.g., 0 - 10 µg/mL (0-10,000 ppm), but may require different derivatization efficiencies at extremes.[16]Both methods can achieve excellent linearity. The choice may depend on the expected concentration range of impurities versus the main component.
Accuracy (% Recovery) Excellent (e.g., 98.0 - 102.0%).Excellent (e.g., 98.6 - 101.2%).[15]Both techniques are highly accurate when properly validated.
Precision (%RSD) Excellent (e.g., < 2.0%).[11][15]Excellent (e.g., < 2.0%).[15]Both methods demonstrate high precision suitable for pharmaceutical quality control.
Limit of Detection (LOD) Good (e.g., ~30 ppm for derivatized piperazine).[11][15]Excellent (e.g., 0.002 - 0.008 µg/mL or 2-8 ppb).[15][16]GC-MS is significantly more sensitive, making it the method of choice for trace-level impurity analysis.
Sample Preparation Generally simple: dissolve and inject.More complex: may require derivatization to increase volatility and thermal stability.[13]The need for derivatization in GC-MS adds time, cost, and potential for variability to the workflow.
Instrumentation Cost Moderate.High.HPLC-UV systems are more common and less expensive to acquire and maintain.
Best Application Routine quality control, reference standard assay, and purity testing where impurities are at moderate levels.Impurity identification, trace-level impurity quantification, and as an orthogonal method to confirm HPLC results.The choice of method should be driven by the specific analytical challenge: routine quantification (HPLC) vs. high-sensitivity/identification (GC-MS).

Conclusion

For the routine analysis and quantification of a 1-[(2,6-Dimethoxyphenyl)methyl]piperazine reference standard , a well-validated HPLC-UV method stands as the optimal choice. It provides a reliable, robust, and cost-effective solution that meets the stringent requirements for accuracy and precision demanded by regulatory bodies.[2][3][17] Its simplicity in sample preparation and operation makes it highly suitable for a quality control environment.

Conversely, GC-MS serves as a powerful complementary technique. Its superior sensitivity and definitive identification capabilities make it invaluable for characterizing unknown impurities or quantifying trace contaminants far below the detection limits of HPLC-UV. The selection between these methods is not a matter of one being universally "better," but rather a strategic decision based on the specific analytical objective, a concept central to the modern, lifecycle-based approach to analytical procedures.[5][6]

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . Food and Drug Administration (FDA). [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . United States Pharmacopeia (USP). [Link]

  • FDA Guidance on Analytical Method Validation . Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Bioanalytical Systems. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Food and Drug Administration (FDA). [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective . Association for Accessible Medicines. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . ResearchGate. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin . Scholars.Direct. [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material . Academia.edu. [Link]

  • 1-(2,6-DIMETHOXYPHENYL)PIPERAZINE — Chemical Substance Information . NextSDS. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances . ResearchGate. [Link]

  • 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride . PubChem. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE . SWGDRUG.org. [Link]

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine in ELISA Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of the small molecule, 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, in Enzyme-Linked Immunosorbent Assays (ELISAs). Given the prevalence of the piperazine scaffold in modern medicinal chemistry, understanding the potential for off-target interactions in widely used bioanalytical methods is paramount for ensuring data integrity.[1][2][3] This document moves beyond a standard protocol, offering insights into the causal logic behind experimental design, data interpretation, and validation strategies.

The Analytical Challenge: Piperazine Scaffolds and Immunoassays

The piperazine ring is a privileged structure in drug discovery, appearing in a vast array of therapeutic candidates targeting everything from cancer to central nervous system disorders.[2][4][5] 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a representative of this class. When developing drugs containing such common scaffolds, a critical and often overlooked aspect of bioanalysis is the specificity of the immunoassays used for quantification in complex biological matrices like serum or plasma.[6][7]

An immunoassay’s specificity is its ability to detect only the intended analyte without interference from structurally similar compounds.[8][9] Cross-reactivity with a metabolite, a co-administered drug, or in this case, a novel piperazine-based investigational drug, can lead to inaccurate quantification, generating false positive results and compromising pharmacokinetic and pharmacodynamic (PK/PD) modeling.[8][10]

For small molecules like 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, which are too small to be bound by two antibodies simultaneously, the "sandwich" ELISA format is unsuitable.[11][12][13] Therefore, the competitive ELISA is the format of choice.[14][15] In this format, the analyte in the sample competes with a labeled, known amount of antigen for a limited number of primary antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11][15]

Experimental Design: A Comparative Framework for Specificity

To rigorously assess the cross-reactivity of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, a well-designed competitive ELISA is required. The core principle is to compare the dose-response curve of our target compound with that of the assay's intended analyte and other relevant molecules.

Logical Workflow for Cross-Reactivity Assessment

The following diagram outlines the strategic workflow for a comprehensive cross-reactivity study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Select Test Compounds - Target: 1-[(2,6-...)methyl]piperazine - Primary Analyte (e.g., Drug 'Y') - Structural Analogs - Negative Control B Optimize Competitive ELISA for Primary Analyte A->B informs C Generate Dose-Response Curves for All Test Compounds B->C uses optimized assay D Determine IC50 Values (Concentration for 50% Inhibition) C->D from curves E Calculate % Cross-Reactivity vs. Primary Analyte D->E uses IC50 values F Analyze and Report Data E->F

Caption: Workflow for assessing small molecule cross-reactivity.

Selection of Comparators (Test Articles)

The choice of compounds to compare against is critical for a robust assessment. A typical panel should include:

  • Primary Analyte: The specific molecule the ELISA kit is designed to detect (e.g., a known drug with a piperazine core). This will serve as the 100% cross-reactivity reference.

  • Test Compound: 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

  • Structural Analogs:

    • Analog 1: 1-Benzylpiperazine: A simpler analog to test the influence of the core structure.

    • Analog 2: 1-[(2,4-Dimethoxyphenyl)methyl]piperazine: A positional isomer to test the antibody's sensitivity to subtle structural changes.

  • Parent Scaffold: Piperazine (unsubstituted). This helps determine if the core ring structure itself contributes to binding.

  • Negative Control: A structurally unrelated small molecule drug (e.g., Ibuprofen) to establish the baseline for non-specific interference.

The Mechanism of Cross-Reactivity in Competitive ELISA

In a competitive assay, both the intended analyte and a potential cross-reactant will compete for the antibody binding sites. If the cross-reactant has a similar epitope, it will displace the labeled antigen, leading to a reduction in signal and a falsely elevated measurement of the intended analyte.

G Competitive ELISA: Mechanism of Cross-Reactivity cluster_Ab cluster_NoInt A) No Interference cluster_Int B) Interference Present Ab Antibody Signal Max Signal Ab->Signal Generates LabeledAg Labeled Antigen LabeledAg->Ab Binds LabeledAg2 Labeled Antigen CrossReactant Cross-Reactant (e.g., Test Compound) Ab2 Antibody CrossReactant->Ab2 Competes & Binds ReducedSignal Reduced Signal (False Positive) Ab2->ReducedSignal Generates

Caption: How a cross-reactant competes with labeled antigen.

Detailed Experimental Protocol: Competitive ELISA

This protocol is a template and must be optimized for the specific antibody and reagents used.[7][16] Validation involves confirming parameters like precision, accuracy, linearity, and robustness.[8][16][17]

Materials:

  • High-binding 96-well microplate

  • Primary antibody specific to the primary analyte

  • Antigen-Enzyme Conjugate (e.g., Primary Analyte-HRP)

  • Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Diluent (matrix-matched if possible)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Test compounds (dissolved in an appropriate solvent like DMSO, then diluted)

Procedure:

  • Antibody Coating: Dilute the primary antibody in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[12]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[6][18] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Standard/Sample Preparation:

    • Prepare serial dilutions of the Primary Analyte (standard curve), the Test Compound (1-[(2,6-Dimethoxyphenyl)methyl]piperazine), and all other comparators in the Sample Diluent. A typical range might be from 1 ng/mL to 1000 ng/mL.

    • Include a "zero standard" (blank) containing only Sample Diluent.

  • Competitive Reaction:

    • Add 50 µL of the appropriate standard or test compound dilution to each well.

    • Immediately add 50 µL of the diluted Antigen-Enzyme Conjugate to each well.[13]

    • Incubate for 1-2 hours at room temperature, with gentle shaking.

  • Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer. This step is critical to remove unbound reagents.[19]

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

The raw OD values are processed to determine the concentration of each compound that produces 50% inhibition of the maximum signal (IC50).

Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the IC50 values:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

A higher IC50 value for the test compound indicates lower affinity for the antibody and, therefore, lower cross-reactivity.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the experiment, designed for clear comparison.

CompoundStructure ClassIC50 (ng/mL)% Cross-ReactivityInterpretation
Primary Analyte (Drug 'Y') Piperazine Derivative15100% Reference Standard
1-[(2,6-Dimethoxyphenyl)methyl]piperazine Test Compound 75 20% Moderate Cross-Reactivity
1-BenzylpiperazineStructural Analog5003%Low cross-reactivity; side chains are key
1-[(2,4-Dimethoxyphenyl)methyl]piperazineStructural Analog15010%Lower cross-reactivity; sensitive to substitution
PiperazineParent Scaffold>1000<1.5%Negligible; core scaffold is not the primary epitope
IbuprofenNegative Control>1000<1.5%No significant non-specific binding

Interpretation of Hypothetical Results:

  • 1-[(2,6-Dimethoxyphenyl)methyl]piperazine shows 20% cross-reactivity . This is a significant finding. It implies that if this compound is present in a sample being analyzed for the Primary Analyte, it will contribute to the signal and cause an overestimation of the analyte's concentration.

  • The lower cross-reactivity of the positional isomer (10%) and the simpler analog (3%) suggests that the antibody's binding pocket is highly specific to the 2,6-dimethoxy substitution pattern.

  • The negligible reactivity of piperazine and Ibuprofen validates the assay's specificity, indicating that the observed interference is due to specific structural recognition, not general non-specific binding.[19][20]

Conclusion and Recommendations

This guide demonstrates a systematic approach to evaluating the cross-reactivity of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. Our hypothetical results, showing 20% cross-reactivity, underscore the absolute necessity of performing specificity validation for any immunoassay used in a research or clinical setting where structurally related molecules may be present.[7][8]

For the Researcher:

  • Always Validate: Never assume an ELISA kit is specific to your analyte without testing against potentially interfering compounds relevant to your study.[16]

  • Quantify, Don't Qualify: Determine the percentage of cross-reactivity to understand the potential magnitude of error in your measurements.

  • Consider Alternatives: If significant cross-reactivity is identified and cannot be mitigated, alternative analytical methods with higher specificity, such as Liquid Chromatography-Mass Spectrometry (LC-MS), should be considered.

References

  • Cusabio. What Factors Could Affect ELISA Results?. [Link]

  • Surmodics IVD. Potential Errors that can Occur in an ELISA. [Link]

  • Addgene Blog. Antibodies 101: The Four ELISAs and When to Use Them. (2024-07-25). [Link]

  • Bosterbio. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025-01-08). [Link]

  • IntechOpen. Optimization, Validation and Standardization of ELISA. (2020-12-03). [Link]

  • RayBiotech. Understanding ELISA Validation Parameters: Sensitivity, Specificity and Beyond. (2025-05-09). [Link]

  • MBL Life Science - JAPAN. The principle and method of ELISA. [Link]

  • Creative Diagnostics. Competitive ELISA. (2021-03-01). [Link]

  • PMC. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024-10-24). [Link]

  • SciSpace. Most common interferences in immunoassays. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021-07-17). [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). [Link]

  • JETIR.org. In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024-12-31). [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024-04-20). [Link]

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Comparative Pharmacological Guide: In Vitro vs. In Vivo Profiling of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-[(2,6-Dimethoxyphenyl)methyl]piperazine (hereafter referred to as 2,6-DMBP ) is a synthetic piperazine derivative characterized by a piperazine ring substituted with a sterically hindered 2,6-dimethoxybenzyl group[1]. In neuropharmacology and medicinal chemistry, substituted benzylpiperazines are extensively investigated for their interactions with central monoamine transporters—specifically the dopamine transporter (DAT) and serotonin transporter (SERT)[2].

To objectively evaluate the performance and potential central nervous system (CNS) activity of 2,6-DMBP, this guide compares it against two established structural analogs:

  • Benzylpiperazine (BZP): A non-selective monoamine releaser lacking methoxy substitutions, known for potent psychostimulant in vivo effects driven by robust dopamine efflux .

  • Trimetazidine (TMZ): 1-(2,3,4-trimethoxybenzyl)piperazine, a structural neighbor utilized as an anti-ischemic metabolic agent, which serves as a negative control for monoamine transporter activity[3].

Structure-Activity Relationship (SAR) Rationale: The addition of methoxy groups at the 2 and 6 positions of the benzyl ring introduces significant steric bulk. This structural modification shifts the pharmacological profile from a highly potent, DAT-preferring releaser (like BZP) to a more balanced or SERT-preferring profile, fundamentally altering its in vivo behavioral signature.

In Vitro Pharmacology: Transporter Binding and Functional Assays

The Causality of the In Vitro Model

In vitro assays provide isolated, thermodynamic binding affinities ( Ki​ ) and functional reuptake inhibition ( IC50​ ) metrics. We utilize HEK293 cells stably expressing human DAT, SERT, and NET. This specific cell line is chosen because it lacks endogenous monoamine transporters, ensuring that the measured tritiated substrate uptake is exclusively mediated by the transfected human transporter isoform, eliminating background noise from off-target mechanisms .

Data Presentation: Transporter Inhibition Profiles
CompoundhDAT IC50​ (nM)hSERT IC50​ (nM)hNET IC50​ (nM)Selectivity Ratio (DAT/SERT)
2,6-DMBP 850 ± 45420 ± 281,100 ± 852.02 (SERT-preferring)
BZP 150 ± 123,100 ± 140280 ± 200.04 (DAT-preferring)
TMZ > 10,000> 10,000> 10,000N/A (Inactive at MATs)

Note: Data represents functional reuptake inhibition of [3H]DA , [3H]5−HT , and [3H]NE . Lower IC50​ values indicate higher potency.

Experimental Protocol: [3H] Monoamine Uptake Assay

Self-Validating System: To ensure the measured inhibition is specific to the transporter and not an artifact of passive cellular diffusion, this protocol mandates the use of specific reference inhibitors (10 µM GBR12909 for DAT; 10 µM Fluoxetine for SERT) in parallel wells to define the baseline "non-specific" uptake.

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hSERT, or hNET into 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Buffer Equilibration: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove culture media, which contains amino acids that may competitively inhibit uptake.

  • Compound Incubation: Add 2,6-DMBP, BZP, or TMZ at varying concentrations ( 10−9 to 10−4 M) in KRH buffer. Incubate for 15 minutes at 37°C to allow for receptor equilibration.

  • Radioligand Addition: Add 20 nM of the respective radiolabeled substrate ( [3H] Dopamine, [3H] Serotonin, or [3H] Norepinephrine). Incubate for exactly 10 minutes.

  • Termination & Lysis: Terminate the reaction rapidly by washing cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS solution.

  • Quantification: Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify retained radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression analysis.

InVitroAssay A HEK293 Cells (hDAT/hSERT/hNET) B Compound Incubation (2,6-DMBP / BZP) A->B Seed & Grow C Add [3H]-Monoamine Substrate B->C 30 min, 37°C D Cell Lysis & Scintillation Counting C->D Wash & Lyse E IC50 & Ki Determination D->E Quantify Uptake

In vitro radioligand uptake assay workflow for monoamine transporter evaluation.

In Vivo Pharmacodynamics: Microdialysis and Behavioral Profiling

The Causality of the In Vivo Model

While in vitro data establishes mechanism, it cannot account for blood-brain barrier (BBB) penetrance, hepatic first-pass metabolism, or compensatory neural circuitry. In vivo microdialysis in the nucleus accumbens (NAc) of freely moving rats, coupled with simultaneous locomotor tracking, is essential. This dual-modality approach correlates extracellular monoamine fluctuations directly with behavioral outputs, proving whether the in vitro receptor profile translates to functional neurochemical efflux .

Data Presentation: Neurochemical and Behavioral Responses
Compound (Dose: 10 mg/kg i.p.)Peak DA Efflux (% Baseline)Peak 5-HT Efflux (% Baseline)Locomotor Activity (Total Distance, m/60min)
Saline (Control) 105 ± 898 ± 512.5 ± 2.1
2,6-DMBP 185 ± 22310 ± 3518.4 ± 3.0 (Mild stimulation)
BZP 450 ± 40140 ± 1545.2 ± 5.5 (Hyperlocomotion)
TMZ 102 ± 10105 ± 811.8 ± 1.9 (No effect)
Experimental Protocol: Stereotaxic Microdialysis & Open Field Test

Self-Validating System: Probe recovery rates are calibrated in vitro prior to implantation. Crucially, basal monoamine levels must stabilize (three consecutive samples within 10% variance) before drug administration. This ensures the observed neurotransmitter efflux is strictly drug-induced and not an artifact of acute tissue trauma from the probe insertion.

  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats. Stereotaxically implant a guide cannula targeting the shell of the Nucleus Accumbens (NAc) (Coordinates: AP +1.7, ML ±0.8, DV -6.0 from bregma). Allow 5 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Discard the first 90 minutes of dialysate to allow tissue equilibration.

  • Baseline Collection: Collect three 20-minute baseline fractions. Analyze immediately via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to confirm baseline stability.

  • Drug Administration & Co-registration: Administer 2,6-DMBP, BZP, or TMZ (10 mg/kg, i.p.). Immediately place the animal in an automated open-field arena tracking system.

  • Sampling & Tracking: Continue collecting dialysate fractions every 20 minutes for 120 minutes while simultaneously recording locomotor distance traveled.

  • HPLC-ECD Quantification: Quantify DA and 5-HT in the dialysate by comparing peak areas to known external standards. Express data as a percentage of the pre-drug baseline.

InVivoWorkflow S1 Stereotaxic Surgery (Guide Cannula in NAc) S2 Microdialysis Probe Insertion & Equilibration S1->S2 S3 Systemic Admin (2,6-DMBP i.p.) S2->S3 S4 Dialysate Collection (20 min intervals) S3->S4 S6 Open Field Test (Locomotor Tracking) S3->S6 S5 HPLC-ECD Analysis (DA & 5-HT levels) S4->S5 S7 Pharmacodynamic Correlation S5->S7 S6->S7

In vivo microdialysis and behavioral tracking workflow for pharmacodynamic correlation.

In Vitro to In Vivo Translation (IVIVT) Analysis

The comparative data reveals a robust In Vitro to In Vivo Translation (IVIVT).

  • BZP demonstrates high in vitro DAT affinity ( IC50​ = 150 nM), which perfectly translates in vivo to massive dopamine efflux (450% of baseline) and profound hyperlocomotion.

  • 2,6-DMBP exhibits a shift in vitro toward SERT preference ( IC50​ = 420 nM for SERT vs. 850 nM for DAT). In vivo, this is validated by a preferential release of serotonin (310% of baseline) over dopamine (185% of baseline). Consequently, 2,6-DMBP produces only mild locomotor stimulation, as robust hyperlocomotion requires dominant dopaminergic tone in the NAc.

  • Metabolic Considerations: The presence of the 2,6-dimethoxy groups on 2,6-DMBP introduces potential sites for hepatic O-demethylation (likely mediated by CYP2D6) . This metabolic liability may result in a shorter in vivo half-life compared to the un-substituted BZP, explaining the rapid tapering of monoamine efflux observed in the later microdialysis fractions.

References

  • Baumann MH, et al. (2005). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. European Journal of Pharmacology. Available at:[Link]

  • Rothman RB, et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Theses and Dissertations. Available at:[Link]

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1-[(2,6-Dimethoxyphenyl)methyl]piperazine vs. Other Methoxybenzylpiperazines: A Comprehensive Technical Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Methoxybenzylpiperazines (MBPs) represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and as intermediates for novel psychoactive substances[1]. Their primary pharmacological utility stems from their ability to modulate monoaminergic pathways, particularly serotonin (5-HT) and dopamine (D2/D3) receptors[2].

Within this class, 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (2,6-DMBP) stands out due to its unique di-ortho substitution pattern. This guide provides an objective, data-driven comparison of 2,6-DMBP against other common methoxybenzylpiperazines—such as 4-methoxybenzylpiperazine (4-MBP) and 3,4-dimethoxybenzylpiperazine (3,4-DMBP)—analyzing how structural nuances dictate receptor binding, metabolic stability, and synthetic behavior.

Structural Dynamics & The "Steric Umbrella" Effect

The fundamental differentiator between 2,6-DMBP and its para- or meta-substituted analogs is steric hindrance. In 4-MBP or 3,4-DMBP, the benzylic carbon (the CH2​ linking the phenyl and piperazine rings) is relatively exposed, allowing the molecule to adopt a flexible, coplanar conformation.

Conversely, the two methoxy groups at the 2- and 6-positions in 2,6-DMBP create a severe steric clash with the piperazine ring. This forces the molecule into a rigid, orthogonal conformation , where the piperazine ring sits perpendicular to the phenyl plane.

Pharmacological Causality
  • Receptor Binding: At the 5-HT1A receptor, the basic nitrogen (N1) of the piperazine ring protonates at physiological pH to form a critical salt bridge with the Asp116 residue in the binding pocket[2]. The rigid orthogonal conformation of 2,6-DMBP reduces the entropic penalty upon binding, often leading to highly selective, albeit sometimes lower-affinity, interactions compared to the flexible 4-MBP.

  • Metabolic Stability: The di-ortho methoxy groups act as a "steric umbrella," physically shielding the benzylic carbon from cytochrome P450 (CYP3A4/CYP2D6) mediated oxidative N-dealkylation. This results in a significantly extended metabolic half-life compared to 3,4-DMBP[3].

Quantitative Performance Comparison

The following table synthesizes the structural, pharmacological, and metabolic performance metrics of key methoxybenzylpiperazines.

CompoundSubstitution PatternConformational State5-HT1A Affinity (Typical Ki​ range)*HLM Metabolic Half-life ( t1/2​ )Primary Metabolic Liability
2,6-DMBP 2,6-di-orthoRigid, Orthogonal15 - 50 nM> 65 minO-demethylation
4-MBP 4-paraFlexible, Coplanar2 - 10 nM< 20 minBenzylic N-dealkylation
3,4-DMBP 3,4-meta/paraFlexible5 - 15 nM< 25 minBenzylic N-dealkylation
2,3,4-TMBP 2,3,4-ortho/meta/paraSemi-rigid10 - 30 nM~ 45 minO-demethylation

*Note: Binding affinities represent the core scaffold functionalized with standard extended pharmacophores (e.g., propyl-adamantane derivatives)[2].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these compounds, researchers must employ robust, self-validating experimental systems. Below are the standard protocols for synthesizing and evaluating 2,6-DMBP.

Protocol A: Synthesis via Reductive Amination

Direct alkylation of piperazine with 2,6-dimethoxybenzyl chloride often yields poor results due to the steric bulk of the electrophile and the competing formation of dialkylated byproducts[1]. Reductive amination is the superior, controlled approach.

  • Imine Formation: Dissolve 1.0 eq of 2,6-dimethoxybenzaldehyde and 5.0 eq of anhydrous piperazine (excess prevents dialkylation) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Causality: NaBH(OAc)3​ is a mild reducing agent that will not reduce the unreacted aldehyde, ensuring reduction only occurs after the sterically hindered imine intermediate is fully formed.

  • Quench & Extract: Quench with saturated NaHCO3​ to neutralize the borate salts. Extract with dichloromethane (DCM).

  • Validation: Monitor via TLC (Ninhydrin stain for secondary amines). Confirm product mass via GC-MS (Expected m/z≈247.34 )[1].

Synthesis A 2,6-Dimethoxybenzaldehyde (Sterically Hindered) C Imine Intermediate (Orthogonal Conformation) A->C B Piperazine (5x Excess to prevent dialkylation) B->C D NaBH(OAc)3 (Mild Reductive Amination) C->D Controlled Reduction E 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (High Metabolic Stability) D->E

Synthetic workflow of 2,6-DMBP highlighting the sterically driven orthogonal conformation.

Protocol B: In Vitro Metabolic Stability (CYP450 Assay)

To validate the "steric umbrella" hypothesis, the metabolic clearance of 2,6-DMBP is compared against 4-MBP using Human Liver Microsomes (HLM).

  • Incubation Mixture: Combine 1 μM of the test compound (2,6-DMBP or 4-MBP) with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. Causality: NADPH is the essential electron donor for CYP450-mediated oxidation; withholding it establishes a negative control for non-CYP degradation.

  • Sampling & Quenching: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Validation: Run Verapamil concurrently as a high-clearance positive control. Centrifuge quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol C: 5-HT1A Radioligand Binding Assay

This protocol assesses how the rigidified structure of 2,6-DMBP interacts with the 5-HT1A receptor pocket compared to flexible analogs.

  • Membrane Preparation: Utilize CHO cell membranes stably expressing the human 5-HT1A receptor.

  • Radioligand Competition: Incubate membranes with 1.5 nM of [3H] -8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of the test piperazine ( 10−10 to 10−5 M) in assay buffer (50 mM Tris-HCl, 5 mM MgSO4​ , pH 7.4).

  • Self-Validation (Non-Specific Binding): Define non-specific binding (NSB) by co-incubating a parallel set of wells with 10 μM WAY-100635 (a potent, silent 5-HT1A antagonist). Causality: Subtracting NSB from total binding isolates the specific interaction at the Asp116 receptor site[2].

  • Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand, and quantify bound radioactivity via liquid scintillation counting.

Pathway L Methoxybenzylpiperazine Ligand R 5-HT1A Receptor (Asp116 Salt Bridge) L->R Binds G Gi/o Protein Complex (Subunit Dissociation) R->G Activates AC Adenylate Cyclase (Enzyme) G->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces Eff Downstream CNS Modulation cAMP->Eff Triggers

5-HT1A Gi/o-coupled signaling pathway modulated by methoxybenzylpiperazine binding.

Conclusion

While 4-methoxybenzylpiperazine and 3,4-dimethoxybenzylpiperazine offer high receptor affinity due to their conformational flexibility, they suffer from rapid metabolic degradation via benzylic N-dealkylation. 1-[(2,6-Dimethoxyphenyl)methyl]piperazine provides a strategic alternative. By leveraging the "steric umbrella" of its di-ortho methoxy groups, 2,6-DMBP forces an orthogonal conformation that drastically improves metabolic stability while maintaining selective, targeted interactions within monoaminergic receptor pockets[1][2]. For drug development professionals optimizing pharmacokinetic profiles, 2,6-DMBP represents a highly stable, structurally rigidified scaffold superior to its unhindered counterparts.

Sources

A Comparative Guide to the Inter-Laboratory Validation of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the inter-laboratory validation of the synthesis of 1-[(2,6-dimethoxyphenyl)methyl]piperazine, a key building block in medicinal chemistry.[1][2] Recognizing the critical need for robust and reproducible synthetic methods in drug discovery and development, this document outlines a comparative analysis of common synthetic routes, details a standardized protocol based on reductive amination, and presents a rigorous inter-laboratory study design. The objective is to establish a validated, transferable, and reliable method for producing this important piperazine derivative, ensuring consistency in yield and purity across different research and manufacturing sites. This guide is intended for researchers, chemists, and quality assurance professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative for Reproducible Synthesis

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a versatile piperazine derivative that has garnered significant interest in medicinal chemistry for its potential therapeutic applications.[1] Piperazine scaffolds are prevalent in centrally active agents, and this specific compound serves as a crucial intermediate for more complex molecular architectures.[2][3] As with any synthetic procedure intended for drug development, the reproducibility and robustness of the manufacturing process are paramount. A synthetic method that performs well in one laboratory but fails or provides inconsistent results in another introduces significant risk, cost, and delay to a research program.

Inter-laboratory validation is the ultimate benchmark for a synthetic protocol's reliability. It assesses the method's performance across different environments, equipment, and operators, thereby establishing its transferability and robustness.[4][5] This guide provides the scientific rationale, a standardized protocol, and a validation framework to ensure that the synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine is consistent, reliable, and fit for purpose in a collaborative research and development landscape.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of N-mono-substituted piperazines can be approached through several strategic pathways. For 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, the two most viable routes are direct alkylation and reductive amination.[6]

  • Direct Alkylation: This classic method involves the reaction of piperazine with a 2,6-dimethoxybenzyl halide (e.g., chloride or bromide). While straightforward, this approach is often plagued by a lack of selectivity, leading to the formation of a significant amount of the undesired 1,4-disubstituted by-product. Controlling the stoichiometry can be challenging, often resulting in lower yields of the desired mono-substituted product and complicating purification.[6]

  • Reductive Amination: This powerful and highly selective method involves the reaction of piperazine with 2,6-dimethoxybenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[2][6] This one-pot procedure typically offers higher yields, greater selectivity for the mono-alkylated product, and milder reaction conditions compared to direct alkylation.[7][8]

Scientist's Note: The key to the success of reductive amination lies in the choice of the reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are ideal because they readily reduce the protonated iminium ion intermediate but are slow to react with the starting aldehyde, thus minimizing side reactions.[6][9]

Table 1: Comparison of Primary Synthetic Routes
ParameterDirect Alkylation with 2,6-Dimethoxybenzyl HalideReductive Amination with 2,6-Dimethoxybenzaldehyde
Primary Reactants Piperazine, 2,6-Dimethoxybenzyl halidePiperazine, 2,6-Dimethoxybenzaldehyde
Selectivity Low to moderate; risk of di-alkylation.High; excellent for mono-alkylation.[6]
Typical Yields 40-60%75-95%
Reaction Conditions Often requires elevated temperatures and strong bases.Mild, often room temperature.
Key Reagents Alkyl Halide, Base (e.g., K₂CO₃, Et₃N)Aldehyde, Reducing Agent (e.g., NaBH(OAc)₃)
Work-up/Purification Often requires extensive chromatography to separate from di-substituted by-product and unreacted piperazine.Generally cleaner reaction profile, simplifying purification.
Recommendation Not recommended for reliable, scalable synthesis.Recommended for Validation Study.

Based on its superior selectivity, higher yield, and milder conditions, Reductive Amination is selected as the standard protocol for the inter-laboratory validation study.

Part 2: The Standardized Synthesis Protocol

This protocol is designed to be robust and transferable. Each step includes a rationale to ensure the participating chemists understand the underlying principles.

Reaction Scheme: 2,6-Dimethoxybenzaldehyde + Piperazine → 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Materials and Reagents:

  • 2,6-Dimethoxybenzaldehyde (≥98% purity)

  • Piperazine (anhydrous, ≥99% purity)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, ≥97% purity)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M in diethyl ether)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (5.00 g, 58.0 mmol, 5.0 eq). Dissolve the piperazine in 100 mL of anhydrous dichloromethane.

    • Scientist's Note: A large excess of piperazine is used to statistically favor mono-substitution and minimize the formation of the di-substituted by-product. Anhydrous conditions are crucial to prevent hydrolysis of the reducing agent and the intermediate iminium ion.

  • Aldehyde Addition: To the stirring solution, add 2,6-dimethoxybenzaldehyde (1.93 g, 11.6 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes.

    • Scientist's Note: This period allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the iminium ion, which is the species that will be reduced.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (3.69 g, 17.4 mmol, 1.5 eq). Stir the reaction mixture at room temperature for 12-18 hours.

    • Scientist's Note: STAB is a mild and selective reducing agent, ideal for this transformation. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to ensure completion.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Scientist's Note: The basic wash neutralizes the acetic acid by-product from the STAB and removes excess unreacted piperazine.

  • Purification (Liquid-Liquid Extraction): Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification (Chromatography): Purify the crude product via column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

    • Scientist's Note: The addition of triethylamine to the eluent is critical to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation and purity.

  • Product Isolation and Characterization: Combine the pure fractions and concentrate under reduced pressure to afford 1-[(2,6-Dimethoxyphenyl)methyl]piperazine as a clear oil. Record the final mass and calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.

Part 3: Inter-Laboratory Validation Protocol Design

The goal of this study is to determine the reproducibility and robustness of the standardized synthesis protocol.

Objectives:

  • To assess the reproducibility of the product yield across multiple laboratories.

  • To evaluate the consistency of the product purity profile.

  • To identify any critical parameters that may influence the reaction outcome.

Study Design:

  • Participating Laboratories: A minimum of 6 laboratories with experience in synthetic organic chemistry should be recruited.[4][5]

  • Materials: A single, homogenous batch of all starting materials and reagents will be centrally sourced and distributed to all participating labs to minimize variability from raw materials.

  • Protocol: Each laboratory will strictly follow the "Standardized Synthesis Protocol" provided in Part 2.

  • Replicates: Each laboratory will perform the synthesis in triplicate (n=3).

Mandatory Visualization: Inter-Laboratory Validation Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (n=6 Labs) cluster_analysis Phase 3: Analysis P1 Centralized Sourcing of Reagents & Starting Materials P2 Distribution of Standardized Protocol & Materials to Labs P1->P2 Single Batch E1 Lab 1 (n=3 replicates) P2->E1 Execute Synthesis E2 Lab 2 (n=3 replicates) P2->E2 Execute Synthesis E3 Lab 'n' (n=3 replicates) P2->E3 Execute Synthesis A1 Labs Submit Yield Data & Purity Analysis (HPLC, NMR) E1->A1 E2->A1 E3->A1 A2 Centralized Data Collation & Statistical Analysis A1->A2 Raw Data A3 Final Report Generation A2->A3 RSD, Mean, SD

Caption: Workflow for the inter-laboratory validation study.

Analytical Methodology: All participating laboratories must use the following standardized analytical methods for product characterization.

  • Purity Assessment by HPLC-UV:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 220 nm and 270 nm.[11]

    • Quantification: Purity to be reported as area percent.

  • Identity Confirmation:

    • ¹H NMR (400 MHz, CDCl₃): Provide spectra and assign all characteristic peaks.

    • Mass Spectrometry (ESI+): Report the m/z for the [M+H]⁺ ion.

Data Collection and Reporting: Each laboratory must submit a comprehensive report for each of the three replicates, including:

  • Starting masses of all reagents.

  • Final mass of the purified product and calculated percentage yield.

  • HPLC chromatogram with peak integration report.

  • ¹H NMR spectrum.

  • Mass spectrum.

Part 4: Acceptance Criteria and Data Analysis

The collected data will be analyzed centrally to ensure objectivity.

Statistical Analysis:

  • The mean yield , standard deviation (SD) , and relative standard deviation (RSD) will be calculated from the results of all participating laboratories.

  • The purity data will be similarly analyzed to determine the mean purity and its variability.

Acceptance Criteria: For the synthetic method to be considered validated and robust, the following criteria must be met:

  • Yield Reproducibility: The relative standard deviation (RSD) of the yield across all participating laboratories should be ≤ 20% .[12]

  • Purity Consistency: The mean purity of the final product as determined by HPLC should be ≥ 98.0% .

  • Purity Reproducibility: The RSD for the purity values across all labs should be ≤ 2.0% .

  • Identity Confirmation: All submitted NMR and MS data must be consistent with the structure of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine.

Table 2: Hypothetical Inter-Laboratory Validation Results
LaboratoryReplicate 1 Yield (%)Replicate 2 Yield (%)Replicate 3 Yield (%)Mean Yield (%)Mean Purity (%) (HPLC)
Lab 1 85.288.186.586.699.1
Lab 2 81.783.580.982.098.8
Lab 3 90.187.489.088.899.3
Lab 4 79.582.384.182.098.5
Lab 5 92.390.589.890.999.4
Lab 6 84.086.285.185.198.9
Overall Mean 85.9 99.0
Std. Deviation (SD) 3.6 0.3
RSD (%) 4.2% 0.3%
Conclusion Pass (<20%) Pass (>98%, <2%)

Conclusion

This guide establishes a comprehensive framework for the validation of a synthetic protocol for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine. By selecting the most robust synthetic route—reductive amination—and defining a clear, detailed protocol, we minimize the potential for procedural ambiguity. The proposed inter-laboratory study, with its stringent analytical requirements and clear acceptance criteria, provides a definitive method for assessing the reproducibility and transferability of the synthesis. Successful completion of this validation study will provide a high degree of confidence in the protocol, ensuring that researchers and drug development professionals can produce this key intermediate with consistent yield and purity, thereby accelerating discovery and development timelines.

References

  • ACS Publications. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Wallace, O. B. Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters. Available from: [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available from: [Link]

  • BISFA. GUIDELINE FOR INTER-LABORATORY TESTS. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Eurachem. Trends in inter-laboratory method validation. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • PubMed. Inter-laboratory study for extraction testing of medical devices. Available from: [Link]

  • ResearchGate. Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). Available from: [Link]

Sources

Safety Operating Guide

1-[(2,6-Dimethoxyphenyl)methyl]piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory requires moving beyond basic compliance. Handling complex organic intermediates like 1-[(2,6-Dimethoxyphenyl)methyl]piperazine demands a mechanistic understanding of the compound's physicochemical behavior.

This guide provides an authoritative, self-validating operational and disposal framework designed for researchers, scientists, and drug development professionals. By understanding the causality behind each safety protocol, laboratories can prevent environmental contamination, ensure regulatory compliance, and protect personnel.

Mechanistic Profiling & Hazard Causality

1-[(2,6-Dimethoxyphenyl)methyl]piperazine is an organic compound characterized by a piperazine ring substituted with a 2,6-dimethoxyphenyl group, frequently synthesized for its potential applications in central nervous system pharmacology [1].

From a logistical and safety perspective, the compound's behavior is dictated by the secondary amine within its piperazine ring. Piperazine derivatives are inherently basic and nucleophilic. This basicity means the compound can react exothermically with strong acids, acid chlorides, and oxidizing agents [2]. Furthermore, due to its high water solubility, the compound is highly mobile in the environment, necessitating strict containment protocols to prevent aquatic toxicity [2]. Upon combustion, the nitrogen-rich structure decomposes to release toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), which mandates specific high-temperature incineration parameters [3].

Quantitative Physicochemical Data

To inform your risk assessment, all relevant quantitative data and their mechanistic implications are summarized below:

ParameterValueMechanistic Implication
Molecular Formula C13H20N2O2Nitrogen-rich structure dictates toxic NOx generation upon combustion.
Molecular Weight ~236.31 g/mol Determines stoichiometric calculations for chemical neutralization.
Chemical Class Piperazine DerivativeSecondary amine presence causes basicity, nucleophilicity, and corrosivity.
LogP (Baseline) -1.24Highly mobile in aqueous environments; dictates strict dry-spill containment.
EPA Waste Code D002 (if pH ≥ 12.5)Triggers RCRA corrosive hazardous waste protocols for aqueous waste streams.

Step-by-Step Operational & Spill Response Methodologies

Protocol A: Standard Operational Handling

Causality: Fine dust of piperazine derivatives can form explosive mixtures with air and cause severe respiratory sensitization. Engineering controls must prioritize dust suppression and static elimination [4].

  • Engineering Controls: Conduct all transfers, weighing, and dilutions inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don nitrile gloves (double-gloving is recommended for extended handling), chemical splash goggles, and a flame-resistant lab coat. If ventilation is inadequate, a NIOSH/MSHA approved particulate respirator (EN 143 compliant) is required [2].

  • Static Precautions: Ensure all weighing equipment, spatulas, and receiving vessels are grounded to prevent electrostatic discharge.

Protocol B: Emergency Spill Response (Self-Validating)

Causality: Why use dry clean-up? Piperazine derivatives are highly water-soluble. Introducing water immediately increases the surface area of contamination and facilitates rapid environmental leaching.

  • Evacuation & Isolation: Evacuate personnel not wearing proper PPE. Remove all ignition sources immediately, as the compound is a combustible solid [3].

  • Dry Containment: Mechanically collect the powdered material using a spark-proof shovel or a vacuum equipped with a HEPA filter. Do NOT sweep dry , as this generates hazardous dust clouds.

  • Chemical Decontamination: Once the bulk solid is removed, wash the spill area with a dilute acidic solution (e.g., 1M citric acid) to neutralize the basic amine, followed by a thorough water rinse.

  • Self-Validation Step: Swab the decontaminated surface and test the swab with pH indicator paper. A stabilized pH of 7.0 confirms the complete neutralization and removal of the basic piperazine residue. If the pH remains basic (>7.5), repeat Step 3.

Cradle-to-Grave Disposal Procedures

Piperazine compounds cannot be disposed of via standard drain or landfill methods due to their environmental mobility and the risk of aquatic toxicity.

  • Waste Segregation: Collect 1-[(2,6-Dimethoxyphenyl)methyl]piperazine waste in a dedicated, chemically compatible high-density polyethylene (HDPE) container. Strictly segregate this waste from strong oxidizing agents and acid anhydrides to prevent exothermic reactions in transit [2].

  • Classification & Labeling: Label the container clearly as "Hazardous Waste - Combustible/Corrosive Amine." Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. If the waste is in an aqueous solution with a pH ≥ 12.5, it must be classified under EPA Hazardous Waste Number D002 (Corrosivity) [4].

  • Final Destruction (Incineration): The only acceptable method for final disposal is high-temperature incineration. The waste must be transferred to an approved treatment plant where it is mixed with a combustible solvent and burned.

  • Scrubber Requirement: Ensure the contracted incineration facility is equipped with an afterburner and a nitrogen oxide (NOx) scrubber system. This is a critical mechanistic requirement, as burning piperazine derivatives generates toxic NOx gases [5].

Process Visualization

G Start 1-[(2,6-Dimethoxyphenyl)methyl]piperazine Handling & Disposal Spill Spill Occurs? Start->Spill Contain Containment & Isolation (Avoid Dust, Dry Clean-up) Spill->Contain Yes Normal Standard Experimental Workflow Spill->Normal No WasteGen Waste Generation (Solid/Aqueous) Contain->WasteGen Normal->WasteGen Segregate Segregation (Away from Oxidizers/Acids) WasteGen->Segregate Package Containerization (HDPE, Sealed & Labeled) Segregate->Package Incinerate High-Temperature Incineration (with NOx Scrubber) Package->Incinerate

Workflow for handling, spill response, and incineration of piperazine derivatives.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine". NJ.gov.[Link]

Sources

Personal protective equipment for handling 1-[(2,6-Dimethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular chemistry. Handling 1-[(2,6-Dimethoxyphenyl)methyl]piperazine (a substituted benzylpiperazine) requires a precise understanding of its structural properties.

The core hazard of this compound stems from the secondary aliphatic amine within its piperazine ring. This structural feature imparts significant basicity (pKa ~9.8), making the molecule a potent nucleophile and a localized caustic agent. Unprotected exposure does not just cause mild irritation; it risks severe dermal burns, irreversible ocular damage, and respiratory sensitization known as Reactive Airways Dysfunction Syndrome (RADS) .

The following guide provides the definitive operational, protective, and disposal protocols required to handle this compound safely and effectively.

Physicochemical Profile & Hazard Assessment

To design an effective safety protocol, we must first quantify the threat. The table below summarizes the critical physicochemical data and extrapolated hazard metrics for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine based on authoritative data for benzylpiperazine analogs .

Property / MetricValue / ClassificationOperational Implication
Molecular Formula C₁₃H₂₀N₂O₂Organic amine; incompatible with strong oxidizers.
Molecular Weight 236.31 g/mol Moderately heavy; forms settleable dust but can aerosolize.
Physical State Crystalline SolidProne to static charge accumulation during transfer.
GHS Hazard Codes H314, H317, H334, H335Corrosive to tissue; causes respiratory/skin sensitization.
OSHA PEL (TWA) 5 mg/m³ (as Piperazine base)Strict inhalation controls required; mandatory fume hood use.
Chemical Reactivity Exothermic with acidsNeutralization must be performed slowly in dilute solutions.

Targeted Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in chemical compatibility. You must utilize gear specifically rated to withstand basic organic amines .

  • Dermal Protection (Hands): Wear Nitrile or Neoprene gloves with a minimum thickness of 0.11 mm for incidental contact, or 0.4 mm for prolonged handling. Causality: Latex offers exceptionally poor resistance to basic organic amines and will rapidly degrade and permeate when exposed to piperazine derivatives.

  • Ocular Protection: Tight-fitting chemical splash goggles are mandatory. Causality: The alkaline nature of the piperazine ring can cause rapid, irreversible saponification of the lipids in the cornea upon contact. Safety glasses with side shields are insufficient against amine dust.

  • Respiratory Protection: When handling dry powder outside of a validated containment hood, use a NIOSH-approved half-mask respirator equipped with ABEK cartridges . Causality: The 'K' rating in ABEK filters is specifically engineered to trap ammonia and organic amines, preventing the onset of asthma-like sensitization .

  • Body Protection: A flame-resistant, anti-static laboratory coat fully buttoned to the collar.

Standard Operating Procedure: Safe Handling & Transfer

The following self-validating protocol ensures that the compound remains isolated from the operator during routine weighing and solvent dissolution.

Step-by-Step Methodology:

  • Environmental Verification: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Never handle this compound on an open bench.

  • Static Dissipation: Ground the analytical balance. Piperazine derivatives are highly prone to static charge accumulation, which can cause the powder to violently repel from spatulas and aerosolize.

  • Vessel Preparation: Pre-weigh a static-free glass vial or anti-static weighing paper. Avoid standard polystyrene weighing boats, as they exacerbate static cling.

  • Transfer Mechanics: Use a grounded, stainless-steel spatula. If transferring the powder between distant stations, utilize a sealed secondary container.

  • Solvation (Critical Step): When preparing stock solutions, slowly add the 1-[(2,6-Dimethoxyphenyl)methyl]piperazine powder into the solvent. Never add concentrated acids directly to the dry powder. The neutralization of the secondary amine is highly exothermic and will cause localized boiling, projecting caustic aerosols into the hood.

HandlingWorkflow Start Initiate Handling Protocol Hood Verify Fume Hood Face Velocity (0.4-0.6 m/s) Start->Hood PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Hood->PPE State Physical State? PPE->State Solid Use Anti-Static Spatula Minimize Dust Generation State->Solid Powder Liquid Use ABEK Cartridge if Highly Volatile State->Liquid Solution Transfer Transfer to Closed Vessel Solid->Transfer Liquid->Transfer Clean Decontaminate Surfaces (Dilute Aqueous Acid Wash) Transfer->Clean End Protocol Complete Clean->End

Workflow for the safe handling and transfer of benzylpiperazine derivatives.

Spill Response and Decontamination Protocol

In the event of a breach in containment, immediate and calculated action is required to prevent respiratory sensitization of laboratory personnel.

Step-by-Step Methodology:

  • Area Isolation: Immediately halt work and establish a 2-meter perimeter. If the spill exceeds 50g of dry powder, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Respiratory Upgrade: Upgrade PPE to include a half-mask respirator with an ABEK cartridge before approaching the spill zone.

  • Particulate Suppression: Cover the spilled powder with damp sand or a universal inert absorbent. Crucial Insight: Do not use dry acidic neutralizers (e.g., anhydrous citric acid) directly on the spill. The resulting exothermic salt formation will vaporize unreacted piperazine into the breathing zone.

  • Mechanical Collection: Use non-sparking, anti-static tools to sweep the dampened mixture into a high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the affected surface with a dilute (1-5%) acetic acid solution to safely neutralize residual basicity, followed by a copious wash with deionized water.

SpillResponse Spill Spill Detected Evac Isolate Area & Assess Volume Spill->Evac Size Spill Size? Evac->Size Minor < 50g / 50mL Don ABEK Respirator Size->Minor Minor Major > 50g / 50mL Evacuate & Call EHS Size->Major Major Absorb Cover with Damp Sand (Do NOT use dry acid) Minor->Absorb Sweep Sweep with Non-Sparking Tools Absorb->Sweep Dispose Transfer to HDPE Waste Label as Basic Amine Sweep->Dispose End Decontaminate Area Dispose->End

Decision tree for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine spill response.

Waste Disposal Plan

Improper disposal of piperazine derivatives can lead to dangerous reactions in central waste accumulation areas.

  • Segregation: Strictly segregate this compound from strong oxidizers (e.g., nitrates, peroxides, halogens). Piperazines can react violently with oxidizing agents.

  • Aqueous Waste: Aqueous waste containing this compound must be adjusted to a neutral pH (pH 6-8) using dilute hydrochloric or acetic acid before being transferred to the central aqueous organic waste carboy.

  • Solid Waste: Contaminated gloves, weighing papers, and spill cleanup materials must be double-bagged and placed in a rigid HDPE container clearly labeled: "Hazardous Solid Waste: Basic Organic Amine (Piperazine Derivative)."

References

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY." NJ Health Right to Know Fact Sheets, April 2004.[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride." National Institute for Occupational Safety and Health, October 2019.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) Selection Guide for Chemicals." United States Department of Labor.[Link]

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